molecular formula C24H27BF2N6O2 B13714336 BDP TMR azide

BDP TMR azide

货号: B13714336
分子量: 480.3 g/mol
InChI 键: RDEBWDYUAWKFLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BDP TMR azide is a useful research compound. Its molecular formula is C24H27BF2N6O2 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H27BF2N6O2

分子量

480.3 g/mol

IUPAC 名称

N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34)

InChI 键

RDEBWDYUAWKFLF-UHFFFAOYSA-N

规范 SMILES

[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F

产品来源

United States

Foundational & Exploratory

BDP TMR Azide: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of BDP TMR azide, a fluorescent probe widely utilized in biological research and drug development. This document details its absorbance characteristics, outlines experimental protocols for its spectral measurement, and illustrates its application in bio-conjugation via click chemistry.

Core Spectral Properties of this compound

This compound, a borondipyrromethene-based fluorophore, is a valuable tool for fluorescent labeling, particularly in the TAMRA (tetramethylrhodamine) channel. Its key spectral characteristics are summarized below.

PropertyValueReference
Maximum Absorbance (λmax) 542 nm[1][2][3]
Molar Extinction Coefficient (ε) 55,000 L·mol⁻¹·cm⁻¹[2][3]
Maximum Emission (λem) 574 nm
Fluorescence Quantum Yield (Φ) 0.64
Molecular Formula C₂₄H₂₇BF₂N₆O₂
Molecular Weight 480.32 g/mol
CAS Number 2183473-25-6; 2373346-19-9

Experimental Protocol: Measuring the Absorbance Spectrum

The following protocol provides a generalized methodology for determining the absorbance spectrum of this compound.

Objective: To measure the absorbance spectrum of this compound and verify its maximum absorbance wavelength (λmax).

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the dye in a known volume of a suitable organic solvent, such as DMSO or DMF, to create a concentrated stock solution (e.g., 1 mM). This compound has good solubility in most organic solvents.

    • Ensure the dye is completely dissolved. Gentle vortexing or sonication may be used if necessary.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of dilutions in the chosen solvent to a final concentration suitable for absorbance measurement. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM).

    • The optimal concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.

    • Set the spectrophotometer to scan a wavelength range that brackets the expected λmax. A range from 400 nm to 650 nm is appropriate for this compound.

  • Blank Measurement:

    • Fill a quartz cuvette with the same solvent used to prepare the working solution. This will serve as the blank.

    • Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument and subtract the absorbance of the solvent.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the this compound working solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum should show a distinct peak.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • If the molar extinction coefficient is unknown, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Application in Click Chemistry

This compound is designed for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The azide group on the BDP TMR molecule reacts with an alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Below is a diagram illustrating the general workflow for labeling a biomolecule with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product biomolecule Alkyne-Modified Biomolecule reaction_mix Reaction Mixture: - Reactants - Copper(I) Catalyst - Ligand/Reducing Agent biomolecule->reaction_mix bdp_azide This compound bdp_azide->reaction_mix purification Purification Step (e.g., Chromatography, Dialysis) reaction_mix->purification labeled_biomolecule BDP TMR-Labeled Biomolecule purification->labeled_biomolecule

Workflow for biomolecule labeling using this compound via click chemistry.

References

BDP TMR Azide: A Technical Guide to its Fluorescence Lifetime and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the fluorescence lifetime, of BDP TMR azide, a versatile fluorophore for biological labeling. This document details the experimental protocols for its use in click chemistry and for the measurement of its fluorescence lifetime, alongside a summary of its key quantitative data.

Core Photophysical Properties

This compound is a borondipyrromethene (BODIPY) dye analog that spectrally matches tetramethylrhodamine (TAMRA). A key characteristic of BDP TMR dyes is their characteristically long fluorescence lifetime, which makes them particularly suitable for applications such as fluorescence polarization assays.[1][2][3] While the precise fluorescence lifetime of the azide derivative is not widely reported, analogous BODIPY TMR compounds exhibit lifetimes in the range of 5 to 6 nanoseconds in organic solvents. For instance, a BODIPY TMR derivative has a reported fluorescence lifetime of 5.7 nanoseconds in methanol.[4] The azide functional group facilitates its covalent attachment to biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction.[5]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

PropertyValueReference(s)
Excitation Maximum (λex)~543-544 nm
Emission Maximum (λem)~569-570 nm
Fluorescence Quantum Yield (Φ)~0.96
Molar Extinction Coefficient (ε)~60,000 M⁻¹cm⁻¹
Reported Fluorescence Lifetime (τ) of a BODIPY TMR derivative5.7 ns (in Methanol)
Recommended Storage Conditions-20°C in the dark, desiccated

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is a measure of the average time a fluorophore spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, DMSO, or a buffer appropriate for the final application). The concentration should be low enough to avoid inner filter effects and aggregation, typically in the nanomolar to low micromolar range.

    • Prepare a "blank" sample containing only the solvent for background subtraction.

    • For accurate measurements, the sample and blank should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes, as oxygen can quench fluorescence.

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a supercontinuum laser with a wavelength selector) capable of exciting the sample at its absorption maximum (~544 nm).

    • The repetition rate of the light source should be set to allow for the full decay of the fluorescence before the next excitation pulse (typically 10-20 times the expected lifetime).

    • The emission is collected at a 90° angle to the excitation beam and passed through a monochromator or a bandpass filter centered at the emission maximum of this compound (~570 nm).

    • A single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.

  • Data Acquisition:

    • Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent, scattering solution (e.g., a dilute solution of non-dairy creamer or colloidal silica). The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.

    • Acquire the fluorescence decay data for the this compound sample until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy (typically 10,000 counts).

    • Acquire the background decay from the blank sample for the same duration.

  • Data Analysis:

    • Subtract the background decay from the sample decay.

    • Perform deconvolution of the sample decay with the IRF using appropriate software. The decay is typically fitted to a multi-exponential decay model: I(t) = Σαi * exp(-t/τi), where I(t) is the intensity at time t, αi is the pre-exponential factor for the ith component, and τi is the fluorescence lifetime of the ith component.

    • The goodness of the fit is evaluated by examining the chi-squared (χ²) value and the randomness of the weighted residuals.

Labeling of an Alkyne-Modified Protein with this compound via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol describes the covalent attachment of this compound to a protein that has been metabolically or chemically modified to contain an alkyne group.

Methodology:

  • Reagent Preparation:

    • Alkyne-Modified Protein: Dissolve the alkyne-modified protein in a sodium azide-free buffer (e.g., phosphate-buffered saline, pH 7.4). The protein solution should not comprise more than one-third of the total reaction volume.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand Stock Solution: Prepare a 50 mM stock solution in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.

    • Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

    • Aminoguanidine Stock Solution (Optional): Prepare a stock solution in deionized water. Aminoguanidine can be added to prevent side reactions with aldehydes that may form from ascorbate degradation.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Alkyne-modified protein solution.

      • This compound stock solution (a 3 to 10-fold molar excess over the protein is recommended).

      • THPTA ligand stock solution (to a final concentration of 1-2 mM).

      • Copper(II) sulfate stock solution (to a final concentration of 0.5-1 mM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM).

    • Vortex the mixture gently again.

    • It is recommended to degas the reaction mixture and perform the incubation under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the Cu(I) catalyst.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • The purified, labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow_tcspc cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute this compound Solution deoxygenate Deoxygenate Samples prep_sample->deoxygenate prep_blank Prepare Blank (Solvent Only) prep_blank->deoxygenate setup TCSPC Instrument Setup (Pulsed Laser, Detector) deoxygenate->setup Transfer to Cuvette measure_irf Measure Instrument Response Function (IRF) setup->measure_irf acquire_sample Acquire Sample Fluorescence Decay measure_irf->acquire_sample acquire_bg Acquire Background Decay acquire_sample->acquire_bg subtract_bg Background Subtraction acquire_bg->subtract_bg Transfer Data deconvolve Deconvolution with IRF subtract_bg->deconvolve fit_decay Fit to Exponential Decay Model deconvolve->fit_decay get_lifetime Determine Fluorescence Lifetime (τ) fit_decay->get_lifetime

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

click_chemistry_workflow cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Alkyne-Modified Protein mix Combine Protein, Dye, and Catalyst protein->mix dye This compound Stock dye->mix catalyst Cu(II)SO4 / THPTA catalyst->mix reducer Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate reducer->initiate mix->initiate incubate Incubate (Room Temp or 4°C) initiate->incubate purify Size-Exclusion Chromatography or Dialysis incubate->purify Transfer Reaction Mixture collect Collect Labeled Protein purify->collect

Caption: Workflow for Copper-Catalyzed Click Chemistry Labeling.

References

An In-depth Technical Guide to the Mechanism and Application of BDP TMR Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright fluorescence, high quantum yield, and a terminal azide group that enables its use in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the mechanism of action of this compound, its key applications in bioconjugation, and detailed protocols for its use in labeling biomolecules.

Core Mechanism of Action: Bioorthogonal Click Chemistry

The primary mechanism of action of this compound revolves around its participation in bioorthogonal ligation reactions, specifically the Nobel Prize-winning "click chemistry". The terminal azide moiety (–N₃) of the BDP TMR core is the key functional group that allows for covalent bond formation with molecules containing a complementary alkyne group. This reaction is highly specific and can be carried out in complex biological environments without interfering with native biochemical processes.

Two main types of click chemistry reactions are employed for this compound conjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from the reaction between the terminal azide of BDP TMR and a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The CuAAC reaction is highly efficient and proceeds rapidly under mild conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the alkyne-containing partner. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed efficiently without the need for a toxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

Quantitative Data

The following table summarizes the key photophysical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₄H₂₇BF₂N₆O₂[]
Molecular Weight 480.3 g/mol []
Excitation Maximum (λex) 545 nm[]
Emission Maximum (λem) 570 nm[]
Fluorescence Quantum Yield 0.95[]
Solubility Alcohols, DMF, DMSO
Storage Conditions -20°C, protected from light

The following table provides a comparison of the reaction kinetics for different types of click chemistry reactions.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference
CuAAC 10 - 100Requires a copper(I) catalyst.
SPAAC 10⁻² - 1Copper-free; rate is dependent on the specific strained cyclooctyne used.

Signaling Pathways and Experimental Workflows

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System BDP_TMR_Azide This compound Reaction_Mixture Reaction Mixture BDP_TMR_Azide->Reaction_Mixture Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Reaction_Mixture CuSO4 CuSO₄ CuSO4->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mixture Labeled_Biomolecule BDP TMR-Labeled Biomolecule Reaction_Mixture->Labeled_Biomolecule Click Reaction Purification Purification Labeled_Biomolecule->Purification Analysis Analysis (e.g., Fluorescence Imaging) Purification->Analysis

Caption: Workflow for labeling a biomolecule with this compound via CuAAC.

Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow for Live Cell Imaging

SPAAC_Live_Cell_Workflow Metabolic_Labeling 1. Metabolic Labeling of Cells with an Azido Sugar Azide_Expressing_Cells Cells Expressing Azides on Surface Metabolic_Labeling->Azide_Expressing_Cells Incubation 2. Incubation with DBCO-functionalized BDP TMR Azide_Expressing_Cells->Incubation Labeled_Cells Live Cells with BDP TMR Labeling Incubation->Labeled_Cells SPAAC Reaction Washing 3. Washing to Remove Excess Probe Labeled_Cells->Washing Imaging 4. Fluorescence Microscopy Washing->Imaging

Caption: Workflow for live-cell imaging using SPAAC with this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation applications. Researchers should optimize these protocols for their specific experimental conditions.

Protocol for Labeling Oligonucleotides via CuAAC

This protocol is adapted from general click chemistry labeling procedures for oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • Sodium ascorbate solution (5 mM in nuclease-free water, freshly prepared)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • Nuclease-free water

  • Acetone (for precipitation)

Procedure:

  • Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Prepare Reaction Mixture: In the following order, add the reagents to the oligonucleotide solution:

    • 2 M TEAA buffer to a final concentration of 0.2 M.

    • DMSO to a final concentration of 50% (v/v).

    • This compound stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the oligonucleotide concentration.

  • Vortex: Vortex the mixture thoroughly.

  • Add Reducing Agent: Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM. Vortex briefly.

  • Degas: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Incubate: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight, protected from light.

  • Purify: Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone. Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with 70% ethanol. Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Protocol for Labeling Proteins via SPAAC

This protocol is a generalized procedure for labeling an azide-modified protein with a DBCO-functionalized BDP TMR.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • DBCO-functionalized BDP TMR

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare Reagents:

    • Dissolve the DBCO-functionalized BDP TMR in DMSO to a stock concentration of 10 mM.

    • Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an azide-free buffer.

  • Reaction Setup:

    • Add 3-5 molar equivalents of the DBCO-functionalized BDP TMR stock solution to the protein solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing, protected from light.

    • The progress of the reaction can be monitored by SDS-PAGE with fluorescence imaging.

  • Purification:

    • Purify the labeled protein from unreacted dye using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

Protocol for Live Cell Imaging

This protocol describes the metabolic labeling of cells with an azido sugar followed by SPAAC with DBCO-functionalized BDP TMR for fluorescence imaging.

Materials:

  • Cells of interest in culture

  • Azido sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized BDP TMR

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture the cells in a medium containing an appropriate concentration of the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This will result in the incorporation of azide groups onto the cell surface glycans.

  • Labeling with BDP TMR:

    • Wash the cells twice with warm PBS to remove any unincorporated azido sugar.

    • Incubate the cells with a solution of DBCO-functionalized BDP TMR (e.g., 10-50 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells three times with warm PBS to remove any unreacted fluorescent probe.

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm).

Photostability

BODIPY dyes, including BDP TMR, are known for their relatively high photostability compared to other common fluorophores. However, like all fluorescent dyes, they are susceptible to photobleaching under prolonged and intense light exposure. It is recommended to use appropriate neutral density filters and minimize exposure times during fluorescence microscopy to preserve the fluorescent signal. Storing the dye and its conjugates in the dark at -20°C is crucial for maintaining its stability.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is centered on its ability to participate in highly specific and efficient bioorthogonal click chemistry reactions. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of a toxic copper catalyst. The high fluorescence quantum yield and photostability of the BDP TMR core make it an excellent choice for a wide range of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization assays. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively utilize this compound to advance their studies in chemical biology, drug development, and molecular diagnostics.

References

A Technical Guide to BDP TMR Azide: Principles and Applications in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of BDP TMR azide, a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. We will delve into the core principles of its fluorescence, its mechanism of action as a labeling agent via click chemistry, and its applications in biological research. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Principle of Fluorescence

This compound's fluorescence originates from its borondipyrromethene (BDP) core structure.[1][2] This scaffold is renowned for producing dyes with exceptional photophysical properties. Unlike many other fluorophores, BDP-based dyes exhibit sharp absorption and emission peaks, leading to clearer signals and potentially reduced spectral overlap.[3]

A key advantage of the BDP TMR fluorophore is its high fluorescence quantum yield, which approaches unity (0.95), making it significantly brighter than spectrally similar dyes like Tetramethylrhodamine (TAMRA).[4][5] Furthermore, its fluorescence is notably stable and relatively insensitive to changes in solvent polarity and pH within a physiological range (pH 4 to 10). BDP TMR also possesses a long fluorescence lifetime, a characteristic that makes it particularly well-suited for applications involving fluorescence polarization assays.

The "TMR" designation indicates that its spectral characteristics are tailored to match the excitation and emission channels of TAMRA, allowing it to be used as a high-performance substitute with existing instrument filter sets. The azide moiety is not integral to the fluorescence mechanism itself but serves as a highly specific reactive handle for covalent labeling, as detailed in subsequent sections.

Physicochemical and Photophysical Properties

The quantitative properties of this compound are summarized below, providing a clear reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) 545 nm
Emission Maximum (λem) 570 nm
Fluorescence Quantum Yield (Φ) 0.95
Molecular Formula C₂₄H₂₇BF₂N₆O₂
Molecular Weight 480.3 g/mol
Solubility Soluble in alcohols, DMF, DMSO
Purity ≥95%

Mechanism of Action: Fluorescent Labeling via Click Chemistry

This compound is primarily used as a fluorescent labeling reagent. The azide group enables the dye to be covalently conjugated to a target molecule through a bioorthogonal reaction known as "click chemistry." This allows for the precise and efficient tagging of biomolecules, such as proteins, oligonucleotides, and other cellular components that have been modified to contain a corresponding alkyne group.

The conjugation can proceed via two main pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst. This forms a stable triazole linkage, permanently tethering the bright BDP TMR fluorophore to the target.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), this compound can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst. The inherent ring strain of the cycloalkyne drives the reaction to completion.

These reactions are central to the utility of this compound in bioimaging and diagnostics.

G cluster_reactants Reactants cluster_products Product BDP_Azide This compound CuAAC Cu(I)-Catalyzed (CuAAC) BDP_Azide->CuAAC SPAAC Strain-Promoted (SPAAC with DBCO/BCN) BDP_Azide->SPAAC Alkyne_Mol Alkyne-Modified Biomolecule Alkyne_Mol->CuAAC Alkyne_Mol->SPAAC Labeled_Mol Fluorescently Labeled Biomolecule CuAAC->Labeled_Mol Forms stable triazole linkage SPAAC->Labeled_Mol Copper-free conjugation G start Start: Prepare Reagents (Dye, Protein, Catalyst) mix Combine Alkyne-Protein and this compound start->mix premix Prepare Catalyst Premix (CuSO₄ + THPTA) start->premix initiate Add Catalyst Premix and Sodium Ascorbate to Initiate mix->initiate premix->initiate incubate Incubate at RT (1-2h) Protect from Light initiate->incubate purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify analyze Analyze Conjugate (Spectroscopy, Fluorescence) purify->analyze end End: Labeled Protein analyze->end

References

An In-Depth Technical Guide to BDP TMR Azide for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are invaluable tools in biological imaging. BDP TMR is spectrally similar to tetramethylrhodamine (TMR), but offers significantly higher brightness and a longer fluorescence lifetime, making it particularly well-suited for demanding applications such as fluorescence polarization assays and super-resolution microscopy.[1] The azide functional group enables its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of this compound in modern biological research.

Core Properties and Specifications

This compound is characterized by its excellent photophysical properties, which are summarized in the table below. These properties make it a robust and reliable fluorescent label for a variety of bioimaging applications.

PropertyValueReference
CAS Number 2183473-25-6, 2373346-19-9
Molecular Weight 494.37 g/mol [2]
Excitation Maximum (λex) 544 nm[2]
Emission Maximum (λem) 570 nm[2]
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) > 0.9[1]
Appearance Orange solid
Solubility Good in most organic solvents (e.g., DMSO, DMF)

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified biomolecule.

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Labeling of Alkyne-Modified Biomolecules

This protocol provides a general guideline for labeling alkyne-modified proteins or oligonucleotides with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving this compound)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method. For proteins, size exclusion chromatography or dialysis are commonly used. For oligonucleotides, ethanol precipitation or HPLC can be employed.

  • Quantification and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of BDP TMR (544 nm).

    • Store the labeled biomolecule at -20°C or -80°C, protected from light.

Logical Workflow for Biomolecule Labeling

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_biomolecule Alkyne-Modified Biomolecule mix Combine Reactants in Buffer prep_biomolecule->mix prep_dye This compound (in DMSO) prep_dye->mix prep_catalyst CuSO4 + Ligand prep_catalyst->mix prep_reducer Sodium Ascorbate (Freshly Prepared) prep_reducer->mix incubate Incubate (RT, 1-4h, Dark) mix->incubate purify Remove Excess Reagents (e.g., SEC, Dialysis) incubate->purify analyze Quantify Labeling (Spectrophotometry) purify->analyze store Store Conjugate (-20°C / -80°C) analyze->store

A streamlined workflow for the click chemistry labeling of biomolecules.

Applications in Bioimaging and Drug Development

The bright and photostable nature of this compound makes it a versatile tool for a range of applications in life sciences research and drug development.

Fluorescence Microscopy and Super-Resolution Imaging

This compound-labeled biomolecules can be used to visualize cellular structures and processes with high spatial and temporal resolution. The exceptional photostability of BODIPY dyes is particularly advantageous for super-resolution microscopy techniques such as STED and PALM/STORM, which require robust fluorophores that can withstand high laser powers.

Visualizing Metabolic Activity

A powerful application of click chemistry in cellular imaging is the metabolic labeling of nascent biomolecules. Cells can be fed with alkyne-modified metabolic precursors (e.g., amino acids, nucleosides, or sugars), which are incorporated into newly synthesized proteins, DNA, RNA, or glycans. Subsequent reaction with this compound allows for the specific visualization of this metabolic activity.

Signaling Pathway for Metabolic Labeling and Visualization

G cluster_cell Cellular Environment cluster_detection Detection alkyne_precursor Alkyne-Modified Metabolic Precursor metabolism Cellular Metabolism alkyne_precursor->metabolism alkyne_biomolecule Newly Synthesized Alkyne-Biomolecule metabolism->alkyne_biomolecule click_reaction Click Chemistry (CuAAC) alkyne_biomolecule->click_reaction bdp_azide This compound bdp_azide->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule microscopy Fluorescence Microscopy labeled_biomolecule->microscopy

Metabolic labeling workflow using click chemistry with this compound.
Drug Development and Target Engagement

In drug development, this compound can be used to track the localization and target engagement of drug candidates. An alkyne-modified drug can be administered to cells or tissues, and its distribution and binding to its target can be visualized by subsequent labeling with this compound. This provides valuable information on the pharmacokinetics and pharmacodynamics of the drug at a cellular level.

Conclusion

This compound is a high-performance fluorescent probe that offers significant advantages for the labeling and visualization of biomolecules. Its exceptional brightness, photostability, and suitability for click chemistry make it an indispensable tool for a wide range of applications, from fundamental cell biology to advanced drug discovery. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.

References

An In-Depth Technical Guide to BDP TMR Azide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP TMR azide, a fluorescent probe widely utilized in biological research and drug development. This document details its chemical and physical properties, provides a framework for its application in bioorthogonal chemistry, and presents illustrative workflows for its use in cellular imaging and analysis.

Core Properties of this compound

This compound is a bright, photostable fluorescent dye belonging to the BODIPY (boron-dipyrromethene) class of fluorophores. Its spectral characteristics are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and instrumentation. The key feature of this molecule is the terminal azide group, which enables its covalent attachment to a wide range of biomolecules via "click chemistry."

Quantitative Data Summary

The essential physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 480.32 g/mol [1][2]
Molecular Formula C₂₄H₂₇BF₂N₆O₂[1][3]
CAS Number 2183473-25-6[3]
Excitation Maximum (λex) 542-545 nm
Emission Maximum (λem) 570-574 nm
Fluorescence Quantum Yield (Φ) 0.64 - 0.95
Purity ≥95% (typically by ¹H NMR and HPLC-MS)
Solubility Good in most organic solvents (e.g., DMSO, DMF, alcohols)
Storage Conditions -20°C, protected from light

Chemical Structure and Synthesis Overview

The core of this compound is the boron-dipyrromethene scaffold, which is responsible for its high fluorescence quantum yield and photostability. The azide functional group is introduced to enable its use in click chemistry.

cluster_BDP_TMR_azide This compound Structure img

This compound Chemical Structure

While the precise, proprietary synthesis protocols for commercial this compound are not publicly disclosed, the general synthesis of functionalized BODIPY dyes involves a multi-step process. Typically, this begins with the condensation of a pyrrole derivative with an acyl chloride, followed by complexation with a boron source (e.g., boron trifluoride etherate). The azide functionality is usually introduced via nucleophilic substitution or by incorporating an azide-containing building block during the synthesis.

Experimental Applications and Protocols

The primary application of this compound is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound, dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution

  • A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species

  • A copper-chelating ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst and improve reaction efficiency.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.

    • Add the TBTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound and other small molecules using a suitable method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

  • Characterization:

    • Confirm the successful labeling of the protein by measuring the fluorescence of the conjugate and, if desired, by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for labeling and visualizing a specific protein in a cellular context using this compound.

cluster_workflow Cellular Imaging Workflow with this compound A 1. Metabolic Labeling or Genetic Modification Introduce an alkyne-functionalized amino acid into cells to be incorporated into the protein of interest. B 2. Cell Fixation and Permeabilization Prepare the cells for intracellular labeling. A->B C 3. Click Chemistry Reaction Incubate the cells with this compound, a copper catalyst, and a reducing agent. B->C D 4. Washing and Mounting Remove excess reagents and prepare the sample for microscopy. C->D E 5. Fluorescence Microscopy Visualize the BDP TMR-labeled protein within the cell. D->E

Workflow for Cellular Protein Labeling

Visualization of Signaling Pathways

A key application of fluorescently labeled biomolecules is the visualization and study of cellular signaling pathways. For instance, a growth factor receptor labeled with this compound could be tracked upon ligand binding, internalization, and subsequent trafficking through endocytic pathways.

The diagram below provides a simplified representation of a generic signaling pathway and indicates where a this compound-labeled component could be visualized.

cluster_pathway Generic Signaling Pathway Visualization Ligand Fluorescent Ligand (or Labeled Receptor) Receptor Membrane Receptor Ligand->Receptor Binding Endocytosis Endocytosis and Vesicular Trafficking Receptor->Endocytosis Signaling_Cascade Downstream Signaling Cascade Endocytosis->Signaling_Cascade Signal Transduction Nucleus Nuclear Translocation and Gene Expression Signaling_Cascade->Nucleus

Visualization of a Labeled Molecule in a Signaling Pathway

In this example, if the receptor is labeled with this compound, its movement from the cell membrane into endocytic vesicles can be monitored over time using live-cell imaging, providing insights into receptor dynamics and regulation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its bright and stable fluorescence, combined with the specificity of click chemistry, enables the precise labeling and visualization of a wide array of biomolecules. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in diverse research contexts, from fundamental cell biology to the development of novel therapeutic and diagnostic agents.

References

BDP TMR Azide: A Technical Guide to Solubility, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, handling, and core applications of BDP TMR azide, a fluorescent probe widely utilized in bioorthogonal chemistry. The information is tailored for professionals in research, drug development, and other scientific fields who employ fluorescent labeling techniques.

Core Properties of this compound

This compound is a borondipyrromethene-based fluorophore characterized by its bright fluorescence, high quantum yield, and photostability. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing equipment and protocols for this channel. The azide functional group allows for its specific conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry.

Solubility Characteristics

While precise quantitative solubility values are not widely published, this compound is consistently reported to have good solubility in a range of common organic solvents. Information on its aqueous solubility indicates it is generally hydrophobic, though its conjugates with biomolecules are often water-soluble.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility AssessmentCitation(s)
Aprotic Polar SolventsDimethylformamide (DMF)Good[1]
Dimethyl sulfoxide (DMSO)Good[1]
AlcoholsGeneral AlcoholsGood[1]

Experimental Protocols

Reconstitution of this compound

The following protocol outlines the recommended procedure for preparing a stock solution of this compound. DMSO is the most commonly recommended solvent for creating a concentrated stock solution.

Materials:

  • This compound solid

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration. A commonly used concentration for a stock solution is 10 mM.[2]

  • Dissolution: Vortex the vial for several minutes to dissolve the solid.

  • Enhanced Dissolution (Optional): For achieving higher solubility or if dissolution is slow, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[3]

  • Clarification: Centrifuge the solution briefly to pellet any undissolved particulates.

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, desiccate the solid compound and the stock solution.

Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This compound is primarily used for labeling alkyne-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The following is a general workflow for this process.

Experimental Workflow for CuAAC Labeling

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Reagents Prepare Stock Solutions: - this compound in DMSO - Alkyne-modified molecule - Copper(II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA/TBTA) Mix Combine: - Alkyne-molecule - this compound - Copper(II) Sulfate + Ligand Reagents->Mix Initiate Initiate Reaction: Add Reducing Agent Mix->Initiate Incubate Incubate at Room Temperature (30-60 min) Initiate->Incubate Purify Purify Labeled Conjugate (e.g., Chromatography, Precipitation) Incubate->Purify BDP_TMR_Application cluster_modification Biological System Modification cluster_labeling Fluorescent Labeling cluster_analysis Downstream Analysis Alkyne Introduce Alkyne Group into Target Biomolecule Click Perform Click Chemistry with This compound Alkyne->Click Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Click->Imaging Quant Quantification and Localization Studies Click->Quant

References

BDP TMR Azide: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it suitable for use in corresponding fluorescence channels. A key feature of BDP TMR is its long fluorescence lifetime, which is particularly advantageous for fluorescence polarization assays. The presence of an azide group enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the specific and efficient labeling of alkyne-modified biomolecules, such as proteins and nucleic acids, for visualization and tracking in biological systems.

This technical guide provides an in-depth overview of the proper storage, handling, and common applications of this compound, with a focus on safety and experimental best practices.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its effective use and safe handling. The key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₄H₂₇BF₂N₆O[1]
Molecular Weight 480.32 g/mol [1]
CAS Number 2183473-25-6; 2373346-19-9[1]
Appearance Orange to brown solid[1]
Solubility Good in most organic solvents (e.g., DMSO, DMF, alcohols)[2]
Purity ≥95% (typically verified by HPLC-MS and ¹H NMR)

Spectral Properties

This compound is a bright fluorophore with a high quantum yield. Its excitation and emission maxima are well-suited for standard TAMRA filter sets.

Spectral PropertyValueReference
Excitation Maximum (λex) 542 - 545 nm
Emission Maximum (λem) 570 - 574 nm
Molar Extinction Coefficient (ε) 55,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.64 - 0.95

Storage and Stability

Proper storage is critical to maintain the integrity and performance of this compound.

ConditionRecommendationReference
Long-term Storage Store at -20°C in the dark.
Moisture Protection Desiccate to prevent degradation.
Light Sensitivity Avoid prolonged exposure to light.
Shelf Life Up to 24 months after receipt when stored correctly.
Transportation Can be transported at room temperature for up to 3 weeks.

Safety and Handling

As an azide-containing compound, this compound requires careful handling to mitigate potential hazards. While some safety data sheets for similar compounds indicate they are not classified as hazardous substances, the azide functional group warrants specific precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Body Protection: A lab coat should be worn and fully buttoned. Full-length pants and closed-toe shoes are required in the laboratory.

Engineering Controls:

  • Ventilation: All handling of this compound, especially the solid form and stock solutions, should be performed in a properly functioning chemical fume hood.

General Handling Precautions:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Do not use metal spatulas to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas instead.

  • Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Do not mix with heavy metals or their salts (e.g., lead, copper).

  • Avoid grinding, scratching, or subjecting the solid material to friction.

Waste Disposal:

  • Never dispose of azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

  • Collect all azide-containing waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.

  • Follow your institution's specific guidelines for the disposal of azide-containing chemical waste.

Below is a logical workflow for the safe handling and disposal of azide compounds.

safe_handling_and_disposal_of_azides start Start: Handling this compound ppe_check Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood avoid_incompatibles Avoid Incompatible Materials: - Acids - Heavy Metals - Metal Spatulas fume_hood->avoid_incompatibles experiment Perform Experiment avoid_incompatibles->experiment waste_generated Waste Generated? experiment->waste_generated collect_waste Collect in a Dedicated, Labeled Hazardous Waste Container waste_generated->collect_waste Yes end End waste_generated->end No no_drain_disposal Do NOT Dispose Down the Drain collect_waste->no_drain_disposal institutional_disposal Follow Institutional Disposal Procedures no_drain_disposal->institutional_disposal institutional_disposal->end

Caption: A decision workflow for the safe handling and disposal of this compound.

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the fluorescent labeling of alkyne-modified biomolecules. Below is a general workflow and a more detailed protocol for cell labeling.

General Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow start Start: Labeling with this compound prepare_reagents Prepare Stock Solutions: - this compound in DMSO - Alkyne-modified Biomolecule - Copper (II) Sulfate - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) start->prepare_reagents premix Premix Copper (II) Sulfate and Ligand prepare_reagents->premix combine_reactants Combine Alkyne-Biomolecule and This compound in Reaction Buffer prepare_reagents->combine_reactants add_copper_ligand Add Premixed Copper-Ligand Complex premix->add_copper_ligand combine_reactants->add_copper_ligand initiate_reaction Initiate Reaction by Adding Freshly Prepared Sodium Ascorbate add_copper_ligand->initiate_reaction incubate Incubate at Room Temperature (Protected from Light) initiate_reaction->incubate purify Purify the Labeled Biomolecule (e.g., via Precipitation, Chromatography) incubate->purify analyze Analyze the Labeled Product (e.g., Fluorescence Microscopy, Gel Electrophoresis) purify->analyze end End analyze->end

References

Methodological & Application

BDP TMR Azide for Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), but it offers significant advantages, including superior brightness, high photostability, and a fluorescence quantum yield that approaches unity.[1] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction. This makes this compound an invaluable tool for the fluorescent labeling of proteins, nucleic acids, and other biomolecules in a variety of applications, from in vitro assays to live-cell imaging.

Physicochemical and Fluorescent Properties

BDP TMR is characterized by its sharp emission peak and its fluorescence being largely insensitive to changes in pH and solvent polarity.[2][3] This ensures reliable and consistent performance across a wide range of experimental conditions. A summary of its key properties is presented below.

PropertyValueReference(s)
Excitation Maximum (λex) 545 nm[4]
Emission Maximum (λem) 570 nm[4]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.95 or 0.64
Molecular Weight 480.3 g/mol
Molecular Formula C₂₄H₂₇BF₂N₆O₂
Solubility DMSO, DMF, alcohols
Storage -20°C, protected from light

Note on Quantum Yield: Different suppliers report varying quantum yields. It is advisable to consult the specific product datasheet.

Comparison with TAMRA

This compound is often used as a superior replacement for TAMRA azide.

FeatureThis compoundTAMRA AzideReference(s)
Brightness Significantly brighterStandard
Photostability Very photostableModerate photostability
Quantum Yield High (approaching 1.0)Typically lower
pH Sensitivity Relatively insensitiveCan be sensitive
Emission Spectrum NarrowerBroader

Click Chemistry Overview

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For labeling with this compound, two main types of click chemistry are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide on the BDP TMR dye with a terminal alkyne on the target biomolecule. It is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or fixed-cell staining.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a toxic catalyst, making it ideal for live-cell and in vivo imaging.

Experimental Workflows and Signaling Pathway

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis BDP_TMR This compound (in DMSO) Reaction_Mix Mix Reagents BDP_TMR->Reaction_Mix Alkyne_Mol Alkyne-modified Biomolecule Alkyne_Mol->Reaction_Mix Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Cu_Catalyst->Reaction_Mix Incubate Incubate (Room Temp) Reaction_Mix->Incubate Purify Purify Conjugate (e.g., Chromatography) Incubate->Purify Analyze Analyze (Spectroscopy, Gel) Purify->Analyze

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis BDP_TMR This compound (in DMSO/Aqueous Buffer) Reaction_Mix Mix Reagents BDP_TMR->Reaction_Mix Cyclooctyne_Mol Cyclooctyne-modified Biomolecule (e.g., DBCO) Cyclooctyne_Mol->Reaction_Mix Incubate Incubate (e.g., 37°C for live cells) Reaction_Mix->Incubate Image Direct Imaging (e.g., Microscopy) Incubate->Image

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Receptor_Trafficking cluster_surface Cell Surface cluster_internalization Internalization cluster_sorting Trafficking & Sorting Receptor Receptor Binding Binding Receptor->Binding Ligand BDP TMR-Labeled Ligand (Alkyne-modified) Ligand->Binding Endosome Early Endosome Binding->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Recycling Recycling Endosome Endosome->Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling->Receptor Recycle to Surface

Conceptual Signaling Pathway: Receptor Trafficking.

Application Protocols

Protein Labeling via CuAAC

This protocol is adapted for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS).

  • This compound.

  • Anhydrous DMSO.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium Ascorbate.

  • Protein purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a concentration of 10 mM.

    • CuSO₄: Dissolve in deionized water to a concentration of 50 mM.

    • THPTA: Dissolve in deionized water to a concentration of 50 mM.

    • Sodium Ascorbate: Prepare a fresh 1 M solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Add this compound stock solution to achieve a 3-5 fold molar excess over the protein.

    • Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA stock solutions at a 1:1 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction tube to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP TMR dye (at 545 nm).

Oligonucleotide Labeling via CuAAC

This protocol describes the labeling of an alkyne-modified oligonucleotide.

Materials:

  • Alkyne-modified oligonucleotide.

  • This compound (10 mM in DMSO).

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).

  • DMSO.

  • Sodium Ascorbate (5 mM in water, freshly prepared).

  • Copper(II)-TBTA complex (10 mM in 55% DMSO).

  • Acetone (for precipitation).

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial.

    • Add 2 M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to a final volume of 50%.

    • Add the this compound stock solution to a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.

    • Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM.

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Incubation:

    • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

    • Incubate at room temperature overnight, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in a suitable buffer.

Live-Cell Labeling via SPAAC

This protocol outlines a general strategy for labeling a target protein in live cells, expressed with a non-canonical amino acid containing a cyclooctyne group.

Materials:

  • Mammalian cells expressing the target protein with an incorporated cyclooctyne (e.g., DBCO-lysine).

  • Complete cell culture medium.

  • This compound.

  • PBS or other imaging buffer.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Protein Expression:

    • Culture the cells under conditions that promote the expression of the target protein containing the cyclooctyne moiety.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove unbound dye.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., TRITC/Cy3 filter set).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (CuAAC) Inactive catalystPrepare fresh sodium ascorbate solution immediately before use.
Low reactivity of biomoleculeIncrease the molar excess of the dye and/or catalyst. Increase incubation time.
Cell Toxicity (Live-Cell Labeling) High concentration of dye or DMSOPerform a dose-response curve to find the optimal, non-toxic dye concentration. Ensure the final DMSO concentration is low (<0.5%).
Copper contamination (if using CuAAC)Use SPAAC for live-cell labeling. If CuAAC is necessary, use a copper-chelating ligand like THPTA.
High Background Fluorescence Incomplete removal of unbound dyeIncrease the number and duration of wash steps after labeling.
Non-specific binding of the dyeInclude a blocking agent (e.g., BSA) in the labeling or washing buffer.

Disclaimer: These protocols are intended as a general guide. Optimal conditions for specific applications may vary and should be determined empirically by the end-user. Always refer to the manufacturer's specific product information and safety data sheets.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with BDP TMR Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of BDP TMR azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. BDP TMR is a bright, photostable borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA), making it an excellent choice for fluorescent labeling of biomolecules.

Introduction to this compound and Click Chemistry

This compound is a fluorescent dye containing an azide functional group that can be covalently conjugated to alkyne-modified biomolecules through CuAAC, a highly efficient and specific bioorthogonal reaction.[1][2] This reaction, often referred to as "click chemistry," proceeds rapidly under mild, aqueous conditions and is highly selective for azides and alkynes, minimizing side reactions with other functional groups found in biological systems. The result is a stable triazole linkage connecting the BDP TMR fluorophore to the target molecule.

Key Features of Copper-Catalyzed Click Chemistry:

  • High Specificity: The reaction is highly selective for azides and terminal alkynes.

  • High Yield: Click chemistry reactions typically proceed with high efficiency and yield.

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature.

  • Biocompatibility: The reagents and reaction conditions are generally well-tolerated in biological systems.

Physicochemical and Spectral Properties of this compound

Understanding the properties of this compound is crucial for designing experiments and interpreting results.

PropertyValueReference
Molecular Weight 480.3 g/mol [1]
Excitation Maximum (λex) 545 nm[1]
Emission Maximum (λem) 570 nm[1]
Fluorescence Quantum Yield ~0.95
Solubility Soluble in DMF, DMSO, and alcohols
Storage Store at -20°C, protected from light

Experimental Protocols

The following are general protocols for the copper-catalyzed click chemistry labeling of proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Labeling of Alkyne-Modified Proteins

This protocol is designed for the labeling of proteins that have been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a buffer without sodium azide

  • This compound

  • Click Chemistry Buffer: 1.5X Protein Labeling Buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)

  • Reducing Agent: 50 mM Sodium Ascorbate in water (prepare fresh)

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a fresh 50 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution (e.g., 1-10 mg/mL)

      • Click Chemistry Buffer (to a final concentration of 1X)

      • 10 mM this compound stock solution (use a 3-10 fold molar excess over the protein)

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared 50 mM sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 2.5-5 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess this compound and other reaction components by size-exclusion chromatography or dialysis.

Quantitative Data (Typical Ranges for Fluorescent Dye CuAAC Reactions):

ParameterTypical ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
This compound Excess 3-10 molar equivalentsHigher excess can drive the reaction to completion but may require more extensive purification.
Reaction Time 1-2 hoursCan be optimized; monitor progress by HPLC or SDS-PAGE.
Typical Yield >90%Highly dependent on the protein and reaction conditions.
Labeling of Alkyne-Modified Oligonucleotides

This protocol is for labeling oligonucleotides synthesized with a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Click Chemistry Buffer: 2M Triethylammonium acetate (TEAA), pH 7.0

  • Catalyst Solution: 10 mM Copper(II) Sulfate (CuSO₄) in water

  • Ligand Solution: 50 mM THPTA or TBTA in DMSO/water

  • Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh)

  • DMSO (anhydrous)

  • Nuclease-free water

  • Purification method (e.g., HPLC, ethanol precipitation)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • In a microcentrifuge tube, combine the following in order:

      • Oligonucleotide solution

      • 2M TEAA buffer (to a final concentration of 0.1 M)

      • DMSO (to a final concentration of 10-20% v/v)

      • 10 mM this compound stock solution (use a 2-5 fold molar excess over the oligonucleotide)

      • 50 mM Ligand solution (e.g., THPTA)

      • 10 mM CuSO₄ solution

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using reverse-phase HPLC or ethanol precipitation to remove excess dye and reaction components.

Quantitative Data (Typical Ranges for Fluorescent Dye CuAAC Reactions):

ParameterTypical ValueNotes
Oligonucleotide Concentration 10-100 µMHigher concentrations can be beneficial.
This compound Excess 2-5 molar equivalentsSufficient for efficient labeling.
Reaction Time 1-4 hoursMonitor by HPLC for completion.
Typical Yield >95%Generally very high for oligonucleotide labeling.

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in planning and execution. The following diagrams were created using the DOT language.

ProteinLabelingWorkflow Start Start: Alkyne-Modified Protein Reagents Add Reagents: 1. This compound 2. Click Chemistry Buffer Start->Reagents Initiate Initiate Reaction: Add Sodium Ascorbate Reagents->Initiate Incubate Incubate: Room Temperature (1-2 hours) Initiate->Incubate Purify Purify: Size-Exclusion Chromatography Incubate->Purify End End: Labeled Protein Purify->End OligoLabelingWorkflow Start Start: Alkyne-Modified Oligonucleotide Reagents Add Reagents: 1. This compound 2. Buffer, CuSO4, Ligand Start->Reagents Initiate Initiate Reaction: Add Sodium Ascorbate Reagents->Initiate Incubate Incubate: Room Temperature (1-4 hours) Initiate->Incubate Purify Purify: HPLC or Ethanol Precipitation Incubate->Purify End End: Labeled Oligonucleotide Purify->End

References

BDP TMR Azide for Cellular Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of biological processes within living cells is fundamental to advancing our understanding of cellular function, disease progression, and the development of novel therapeutics. BDP TMR (Borondipyrromethene Tetramethylrhodamine) is a bright and photostable fluorophore with spectral properties similar to TAMRA. Its azide derivative, BDP TMR azide, serves as a powerful tool for bioorthogonal labeling applications, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This document provides detailed protocols for the labeling of cellular components using this compound. The primary method described involves a two-step process: first, the metabolic incorporation of an alkyne-modified monosaccharide into cellular glycans, followed by the specific and covalent attachment of this compound via CuAAC. This approach allows for the highly selective and efficient fluorescent labeling of cell surface and intracellular glycoconjugates with minimal perturbation to the biological system.

Physicochemical and Fluorescence Properties of BDP TMR Derivatives

BDP TMR dyes are known for their high fluorescence quantum yields and photostability. The azide, alkyne, and DBCO derivatives of BDP TMR are commercially available and enable flexible experimental design for both copper-catalyzed and strain-promoted click chemistry.

PropertyThis compoundBDP TMR AlkyneBDP TMR DBCO
Excitation Maximum ~545 nm[1]~545 nm~546 nm
Emission Maximum ~570 nm[1]~570 nm~569 nm
Fluorescence Quantum Yield ~0.95[1]~0.95High
Solubility Soluble in alcohols, DMF, DMSO[1]Good in chlorinated organic solvents, DMSO, and alcoholsGood in most organic solvents
Reactive Group AzideTerminal AlkyneDibenzocyclooctyne (DBCO)
Click Chemistry Method Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocols

This section details the protocols for labeling cell surface glycans using metabolic glycoengineering followed by a click reaction with a BDP TMR derivative. Two primary click chemistry methods are presented: the copper(I)-catalyzed reaction with BDP TMR alkyne and the strain-promoted (copper-free) reaction with BDP TMR DBCO.

Signaling Pathway: Metabolic Glycoengineering

The first step in this cell labeling strategy is to introduce a bioorthogonal chemical reporter, an azide group, into the cell's glycans. This is achieved by hijacking the cell's natural metabolic pathways. Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). The cell's enzymes process this unnatural sugar and incorporate it into sialic acid residues on cell surface glycoproteins and glycolipids.

Metabolic_Glycoengineering cluster_extracellular Extracellular Space cluster_cell Cell Ac4ManNAz Ac4ManNAz Membrane Cell Membrane Ac4ManNAz->Membrane ManNAz ManNAz Ac4ManNAz->ManNAz Esterases Cytosol Cytosol Golgi Golgi Apparatus Glycoprotein Azide-labeled Glycoprotein Golgi->Glycoprotein Glycosylation SiaNAz SiaNAz ManNAz->SiaNAz Sialic Acid Biosynthesis SiaNAz->Golgi Glycoprotein->Membrane Trafficking Experimental_Workflow Start Seed Cells MetabolicLabeling Metabolic Labeling (Ac4ManNAz) Start->MetabolicLabeling Wash1 Wash Cells MetabolicLabeling->Wash1 ClickReaction Click Reaction (BDP TMR derivative) Wash1->ClickReaction Wash2 Wash Cells ClickReaction->Wash2 Analysis Analysis (Microscopy/Flow Cytometry) Wash2->Analysis

References

BDP TMR Azide: Application Notes and Protocols for Protein Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers significant advantages, including a higher fluorescence quantum yield, greater photostability, and a longer fluorescence lifetime.[1][2] These properties make this compound an exceptional tool for the sensitive and robust labeling of proteins and other biomolecules. Its azide functional group enables covalent attachment to alkyne-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This specific ligation chemistry allows for the precise labeling of target proteins in complex biological samples with minimal background.

This document provides detailed protocols and application notes for the use of this compound in protein staining, with a focus on quantitative data presentation and clear experimental workflows.

Key Features and Applications

This compound is a versatile fluorescent probe with a range of applications in biological research and drug development:

  • High Brightness and Photostability: BDP TMR dyes are significantly brighter and more photostable than their rhodamine counterparts, enabling more sensitive detection and longer imaging experiments.[1][2]

  • pH Insensitivity: The fluorescence of BDP TMR is not affected by pH changes within a wide physiological range (pH 4-10), ensuring reliable performance in diverse experimental conditions.

  • Long Fluorescence Lifetime: The relatively long excited-state lifetime of BDP TMR makes it an ideal probe for fluorescence polarization (FP) assays, which are widely used to study molecular interactions in solution.

  • Bioorthogonal Labeling: The azide group allows for highly specific covalent labeling of alkyne-containing proteins via click chemistry, minimizing off-target reactions and background signal.

  • Versatile Applications: this compound is suitable for a wide range of applications, including:

    • Fluorescence microscopy and high-resolution imaging.

    • Flow cytometry for quantitative analysis of labeled cells.

    • Proteomics and metabolic labeling to study protein synthesis, trafficking, and post-translational modifications.

    • Fluorescence polarization assays to investigate protein-protein and protein-ligand interactions.

Data Presentation

Table 1: Photophysical Properties of this compound vs. TAMRA Azide
PropertyThis compound5-TAMRA AzideReference(s)
Excitation Maximum (λex) ~542 - 545 nm~541 nm
Emission Maximum (λem) ~570 - 574 nm~567 nm
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹~84,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.64 - 0.95~0.1
Fluorescence Lifetime LongShorter
Molecular Weight ~480.32 g/mol ~512.56 g/mol
Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC)
ReagentRecommended ConcentrationNotesReference(s)
Alkyne-modified Protein 1-10 µMOptimal concentration may vary depending on the protein.
This compound 1.5 - 10-fold molar excess over proteinStart with a 3-fold excess and optimize for desired labeling efficiency.
Copper(II) Sulfate (CuSO₄) 50-100 µMPre-complex with a ligand to improve efficiency and reduce cytotoxicity.
Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA) 250-500 µM (5-fold excess over CuSO₄)TBTA is suitable for organic solvents, while THPTA is water-soluble and ideal for biological samples.
Reducing Agent (e.g., Sodium Ascorbate) 1-5 mM (in significant excess of CuSO₄)Freshly prepared solution is recommended.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound via CuAAC

This protocol describes the labeling of a purified alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • Protein labeling buffer (e.g., PBS, pH 7.4).

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, protein labeling buffer, and the required volume of this compound stock solution. Gently mix.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. Allow to incubate for 2-3 minutes at room temperature to form the copper(I) complex.

  • Initiate the Click Reaction: Add the freshly prepared sodium ascorbate solution to the catalyst premix, followed immediately by adding the complete catalyst mix to the protein-dye solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

  • Purification: Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~542 nm (for this compound concentration).

Protocol 2: Metabolic Labeling of Cellular Proteins and Detection with this compound

This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycoproteins, followed by fluorescent detection with BDP TMR alkyne (note the reversed reactive partners for this specific protocol) via click chemistry for imaging.

Materials:

  • Mammalian cells in culture.

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz for sialic acids, Ac₄GalNAz for O-GlcNAc) stock solution (10-50 mM in sterile DMSO).

  • Cell culture medium.

  • BDP TMR alkyne stock solution (10 mM in DMSO).

  • Click chemistry reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate as in Protocol 1).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Wash buffer (e.g., PBS with 3% BSA).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Metabolic Labeling: Add the peracetylated azido-sugar stock solution to the cell culture medium to a final concentration of 10-100 µM. Culture the cells for 24-72 hours to allow for metabolic incorporation.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

  • Click Reaction: Wash the cells with wash buffer. Prepare the click chemistry reaction cocktail containing BDP TMR alkyne and the catalyst system. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells extensively with wash buffer. Counterstain the nuclei with DAPI if desired.

  • Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~542/574 nm) and DAPI.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Downstream Analysis protein Protein of Interest alkyne_protein Alkyne-Modified Protein protein->alkyne_protein Metabolic Labeling or Chemical Modification reaction CuAAC Reaction alkyne_protein->reaction bdp_azide This compound bdp_azide->reaction catalyst Cu(I) Catalyst (CuSO4 + Reductant + Ligand) catalyst->reaction labeled_protein BDP TMR Labeled Protein reaction->labeled_protein analysis Fluorescence Microscopy Flow Cytometry Proteomics (MS) Fluorescence Polarization labeled_protein->analysis

Caption: Workflow for this compound protein staining.

fluorescence_polarization cluster_unbound Unbound State cluster_bound Bound State unbound_probe BDP TMR-labeled Small Molecule (Probe) unbound_result Fast Tumbling Low Fluorescence Polarization unbound_probe->unbound_result Rotates freely bound_complex BDP TMR-Probe-Protein Complex unbound_protein Unlabeled Protein bound_result Slow Tumbling High Fluorescence Polarization bound_complex->bound_result Rotation is restricted

References

Application Notes and Protocols for BDP TMR Azide in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its azide functionality allows for its covalent attachment to biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." These bioorthogonal reactions are highly specific and can be performed in living cells, making this compound an excellent tool for real-time fluorescence imaging of a wide range of biological processes, including protein trafficking, glycan dynamics, and the localization of other biomolecules.

These application notes provide an overview of the properties of this compound, detailed protocols for its use in live-cell imaging, and examples of its application in studying cellular signaling pathways.

Properties of this compound

This compound exhibits spectral properties similar to tetramethylrhodamine (TAMRA) but with the superior brightness and photostability characteristic of BODIPY dyes. This makes it an ideal candidate for demanding live-cell imaging experiments.

PropertyValueReference
Molecular Formula C₂₄H₂₇BF₂N₆O₂[1]
Molecular Weight 480.32 g/mol [1]
Excitation Maximum (λex) ~545 nm[1]
Emission Maximum (λem) ~570 nm[1]
Fluorescence Quantum Yield (Φ) ~0.95[1]
Solubility DMSO, DMF, alcohols

Experimental Protocols

Live-cell labeling with this compound is a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or genetically engineered to contain an alkyne or strained alkyne group. Second, the cells are treated with this compound, which reacts with the alkyne-modified biomolecule.

Protocol 1: Metabolic Labeling of Nascent Proteins and Visualization via SPAAC

This protocol describes the labeling of newly synthesized proteins using the methionine analog L-azidohomoalanine (AHA) and subsequent visualization with a strained alkyne-functionalized BDP TMR dye. For labeling with this compound, the roles of the reactive moieties are reversed: cells would be incubated with an alkyne-containing amino acid analog (e.g., homopropargylglycine, HPG), followed by reaction with this compound. The following is a general protocol for SPAAC in live cells.

Materials:

  • Live mammalian cells

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA) or Homopropargylglycine (HPG)

  • This compound (for use with HPG) or a strained alkyne-BDP TMR dye (for use with AHA)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Methionine Depletion: Gently wash the cells with warm PBS and replace the complete medium with pre-warmed methionine-free medium. Incubate for 1 hour to deplete intracellular methionine stores.

  • Metabolic Labeling: Replace the methionine-free medium with methionine-free medium supplemented with 25-50 µM AHA or HPG. Incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.

  • Wash: Gently wash the cells three times with warm complete medium to remove unincorporated AHA or HPG.

  • Click Reaction (SPAAC):

    • Prepare a 1-10 µM solution of the strained alkyne-BDP TMR dye (if using AHA) or this compound (if using HPG) in complete cell culture medium or live-cell imaging medium.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with warm live-cell imaging medium to remove unreacted dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., TRITC/Cy3 filter set).

Protocol 2: Labeling of Cell Surface Glycans and Visualization via CuAAC

This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar and subsequent visualization using an alkyne-functionalized BDP TMR dye via copper-catalyzed click chemistry. For use with this compound, an alkyne-modified sugar would be used.

Materials:

  • Live mammalian cells

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) or an alkyne-modified sugar analog

  • BDP TMR alkyne (for use with Ac₄ManNAz) or this compound

  • Phosphate-buffered saline (PBS)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in complete medium supplemented with 25-50 µM Ac₄ManNAz or an alkyne-modified sugar for 1-3 days to allow for incorporation into cell surface glycans.

  • Wash: Gently wash the cells three times with warm PBS.

  • Click Reaction (CuAAC):

    • Prepare a fresh "click cocktail." For a final volume of 1 mL, add the following to serum-free medium or PBS:

      • 1-5 µM BDP TMR alkyne or this compound

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 2.5 mM Sodium ascorbate (add last, immediately before use)

    • Gently add the click cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Wash: Gently wash the cells three times with warm live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for BDP TMR.

Data Presentation

The following tables summarize key quantitative data for this compound and provide a template for researchers to record their experimental results for comparison.

Table 1: Photophysical Properties of this compound

ParameterValue
Excitation Maximum (nm) ~545
Emission Maximum (nm) ~570
Quantum Yield ~0.95
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000

Table 2: Experimental Parameters for Live-Cell Imaging

ParameterYour Experiment 1Your Experiment 2
Cell Type
Labeling Method SPAAC / CuAACSPAAC / CuAAC
Metabolic Precursor
Precursor Concentration (µM)
Metabolic Labeling Time (hr)
This compound Concentration (µM)
Click Reaction Time (min)
Imaging System
Excitation Wavelength (nm)
Emission Filter
Laser Power (%)
Exposure Time (ms)
Measured Signal-to-Noise Ratio
Photostability (t₁/₂ in sec)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling and imaging biomolecules in live cells using this compound and click chemistry.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_2 Step 3: Live-Cell Imaging A Incubate live cells with alkyne-modified precursor (e.g., HPG, alkyne-sugar) B Wash to remove unincorporated precursor A->B Metabolic incorporation C Incubate with This compound B->C D Wash to remove unreacted dye C->D Covalent labeling of biomolecule E Image with fluorescence microscope D->E

Caption: General workflow for live-cell labeling with this compound.

Signaling Pathway Example: GPCR Trafficking

This compound can be used to study the trafficking of G protein-coupled receptors (GPCRs). By genetically encoding an alkyne-containing unnatural amino acid into a GPCR, its movement upon ligand binding can be tracked in real-time. The following diagram illustrates a simplified GPCR endocytosis and recycling pathway that can be visualized using this technique.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR_surface Alkyne-GPCR (Labeled with this compound) Endosome Early Endosome GPCR_surface->Endosome Endocytosis Ligand Ligand Ligand->GPCR_surface Binding & Activation RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Sorting Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway RecyclingEndosome->GPCR_surface Recycling

Caption: Simplified GPCR trafficking pathway.

Conclusion

This compound is a versatile and powerful tool for live-cell imaging. Its bright fluorescence, high photostability, and ability to be incorporated into biomolecules via click chemistry make it an ideal probe for a wide range of applications in cell biology and drug discovery. The protocols and information provided here serve as a guide for researchers to design and implement their own live-cell imaging experiments with this compound.

References

Application Notes and Protocols for BDP TMR Azide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets for this dye. The azide functional group allows for its use in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the specific and covalent labeling of alkyne-modified biomolecules in a variety of applications, including flow cytometry.

These application notes provide detailed protocols for the use of this compound in flow cytometry to analyze cellular processes such as protein synthesis and cell proliferation.

Principle of the Technology: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. In the context of these protocols, we focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between an azide (on the BDP TMR dye) and a terminal alkyne (incorporated into a biomolecule of interest). This allows for the highly specific attachment of the fluorescent dye to the target molecule.

For live-cell applications or when copper toxicity is a concern, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed. In SPAAC, the azide on the BDP TMR dye reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO), without the need for a copper catalyst.

Application 1: Analysis of Global Protein Synthesis

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), and their subsequent detection with this compound by flow cytometry. This method allows for the quantification of global protein synthesis rates in single cells.

Experimental Protocol: Protein Synthesis Analysis

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • This compound

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (CuSO₄), reducing agent, and reaction buffer)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Bovine serum albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Wash the cells once with pre-warmed PBS.

    • Replace the culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.

    • Replace the medium with methionine-free medium containing 25-50 µM HPG.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.

    • For a negative control, incubate a parallel sample in medium containing methionine instead of HPG.

  • Cell Harvesting and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Wash the cells twice with ice-cold PBS containing 1% BSA.

    • Fix the cells by resuspending the cell pellet in 100 µL of 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells once with 1 mL of PBS with 1% BSA.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.

    • Wash the cells once with 1 mL of PBS with 1% BSA.

  • Click Chemistry Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. A typical reaction cocktail for a single sample includes:

      • 43 µL PBS

      • 2 µL Copper Sulfate solution

      • 5 µL this compound (from a 10 mM stock in DMSO)

      • 50 µL Reaction Buffer Additive

    • Note: For non-sulfonated azides like BDP TMR, it is recommended to have 50% DMSO in the final reaction mixture to prevent dye aggregation.[1] Adjust the buffer components accordingly.

    • Resuspend the permeabilized cell pellet in the Click-iT™ reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells once with 1 mL of Click-iT™ Permeabilization and Wash Reagent (or PBS with 1% BSA).

    • Resuspend the cells in 500 µL of PBS with 1% BSA.

    • Analyze the cells on a flow cytometer. BDP TMR can be excited by a yellow-green laser (e.g., 561 nm) and its emission can be detected in the TAMRA channel (e.g., using a 585/42 nm bandpass filter).

Data Presentation
ParameterRecommended Range
Metabolic Labeling
HPG Concentration25 - 50 µM
Incubation Time1 - 4 hours
Click Reaction
This compound Concentration1 - 10 µM
Incubation Time30 minutes
Flow Cytometry
Excitation Laser561 nm
Emission Filter585/42 nm (or similar TAMRA filter)

Experimental Workflow: Protein Synthesis Analysis

G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Click Reaction cluster_3 Analysis A Seed Cells B Deplete Methionine A->B C Incubate with HPG B->C D Harvest Cells C->D E Fixation D->E F Permeabilization E->F H Incubate with this compound F->H G Prepare Click Cocktail G->H I Wash Cells H->I J Flow Cytometry I->J G cluster_0 Metabolic Labeling cluster_1 Cell Preparation cluster_2 Detection cluster_3 Analysis A Culture Cells B Incubate with EdU A->B C Harvest & Wash B->C D Fixation C->D E Permeabilization D->E F Click Reaction with this compound E->F G DNA Staining F->G H Flow Cytometry G->H G cluster_0 Cell Treatment & Labeling cluster_1 Staining cluster_2 Analysis A Treat cells with mTOR inhibitor/activator B Metabolic Labeling with HPG A->B C Fixation & Permeabilization B->C D Antibody staining for phospho-proteins C->D E Click Reaction with this compound D->E F Multi-parameter Flow Cytometry E->F

References

Illuminating Molecular Interactions: FRET Applications of BDP TMR Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing BDP T-MR (tetramethylrhodamine) azide in Förster Resonance Energy Transfer (FRET) based assays. BDP TMR is a bright and photostable fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes. Its azide functional group allows for straightforward and specific labeling of alkyne-modified biomolecules via "click chemistry," making it an excellent tool for studying molecular interactions, conformational changes, and enzymatic activities.

Introduction to BDP TMR Azide in FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor," that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, making FRET a powerful "spectroscopic ruler" for measuring nanoscale distances in biological systems.

This compound is spectrally similar to TAMRA (tetramethylrhodamine) and is characterized by a high fluorescence quantum yield and a relatively long fluorescence lifetime.[1] These properties make it an effective FRET partner, capable of acting as either a donor or an acceptor depending on the paired fluorophore. Its primary application is in the specific labeling of proteins, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.[2][3]

Key Advantages of this compound for FRET:

  • High Quantum Yield: Leads to brighter signals and improved signal-to-noise ratios.[4]

  • Photostability: Allows for longer observation times in imaging experiments.

  • Click Chemistry Compatibility: The azide group enables highly specific and efficient covalent labeling to alkyne-modified molecules under mild conditions.[2]

  • Spectral Properties: Its excitation and emission spectra are in a well-utilized range of the visible spectrum, with good overlap with common FRET partners.

Quantitative Data for BDP TMR in FRET Applications

The following table summarizes the key photophysical properties of BDP TMR relevant to its use in FRET experiments. The subsequent table provides data from a study on FRET between BODIPY azide dyes within a hydrogel, which serves as a model for understanding the distance-dependent energy transfer.

Table 1: Photophysical Properties of BDP TMR

PropertyValueReference
Excitation Maximum (λex)~545 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient (ε)Not explicitly found
Fluorescence Quantum Yield (Φ)~0.95
Fluorescence Lifetime (τ)Long (specific value not found)
Chemical FormulaC24H27BF2N6O2
Molecular Weight480.3 g/mol

Table 2: Example FRET Parameters for a BODIPY Azide System

This data is derived from a study on FRET between BODIPY azide dyes in a polyethylene glycol (PEG)-based hydrogel, where the distance between dyes was modulated by swelling the hydrogel. This serves as a proxy to demonstrate the relationship between distance and FRET efficiency for this class of dyes.

ParameterValueReference
FRET Efficiency (E) at minimum distance~72%
Calculated Inter-dye Distance at minimum separation4.59 nm
FRET Efficiency (E) at maximum distance~2%
Calculated Inter-dye Distance at maximum separation10 nm
Fluorescence Lifetime (Donor) - High FRET2.03 ns
Fluorescence Lifetime (Donor) - Low FRET7.14 ns

Experimental Protocols

This section provides detailed protocols for labeling biomolecules with this compound and for performing a FRET experiment.

Protocol for Labeling Alkyne-Modified Oligonucleotides with this compound

This protocol is adapted from a general procedure for click chemistry labeling of oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in water (freshly prepared)

  • 10 mM Copper(II)-TBTA (tris(benzyltriazolylmethyl)amine) in 55% DMSO

  • Nuclease-free water

  • Inert gas (Argon or Nitrogen)

  • Acetone (for precipitation)

Procedure:

  • Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

  • Add Buffer and DMSO: Add 2M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

  • Add this compound: Prepare a 10 mM stock solution of this compound in DMSO. Add the azide stock solution to the oligonucleotide solution to achieve a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.

  • Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.

  • Degas Solution: Bubble inert gas through the solution for 30-60 seconds to remove oxygen, which can interfere with the click reaction.

  • Add Copper Catalyst: Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

  • Incubation: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight, protected from light.

  • Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of acetone. Centrifuge to pellet the labeled oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol. Resuspend the purified, labeled oligonucleotide in a suitable buffer. The purification can also be performed using HPLC or gel electrophoresis.

Conceptual Protocol for a FRET-Based Protein Interaction Study

This protocol outlines the general steps for using this compound in a FRET experiment to study the interaction between two proteins, Protein A and Protein B.

Prerequisites:

  • Protein A is modified to contain an alkyne group at a specific site.

  • Protein B is labeled with a suitable FRET acceptor fluorophore (e.g., Alexa Fluor 647 or Cy5).

Labeling Protein A with this compound (Donor):

  • Follow a similar click chemistry protocol as described for oligonucleotides, optimizing the reaction conditions (e.g., buffer, pH, catalyst concentration) for the specific protein.

  • Purify the BDP TMR-labeled Protein A using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted dye.

FRET Measurement:

  • Prepare Samples: Prepare samples containing:

    • Donor only (BDP TMR-Protein A)

    • Acceptor only (Acceptor-Protein B)

    • A mixture of the donor and acceptor-labeled proteins.

  • Acquire Spectra: Using a fluorometer or a fluorescence microscope, excite the donor fluorophore (BDP TMR) at its excitation maximum (~545 nm).

  • Measure Emission: Record the emission spectra for all samples.

  • Analyze FRET: In the presence of FRET, the emission of the donor (BDP TMR at ~570 nm) will decrease, and the emission of the acceptor will increase (sensitized emission).

  • Calculate FRET Efficiency (E): The FRET efficiency can be calculated using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

Signaling Pathways and Experimental Workflows

FRET_Principle D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (λex) D_excited->D_ground Fluorescence (λem) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Sensitized Emission

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Labeling_Workflow start Start: Alkyne-modified Biomolecule reagents Add this compound, Ascorbic Acid, Cu(II)-TBTA start->reagents reaction Click Chemistry Reaction (Room Temperature, Overnight) reagents->reaction purification Purification (e.g., Precipitation, HPLC) reaction->purification product BDP TMR Labeled Biomolecule purification->product

Caption: Workflow for labeling biomolecules with this compound.

FRET_Experiment_Workflow cluster_prep Sample Preparation donor_prep Label Protein A with This compound (Donor) mix Mix Donor and Acceptor-labeled Proteins donor_prep->mix acceptor_prep Label Protein B with Acceptor Fluorophore acceptor_prep->mix excite Excite Donor Fluorophore (~545 nm) mix->excite measure Measure Donor and Acceptor Emission excite->measure analyze Analyze FRET Efficiency measure->analyze result Determine Protein Interaction analyze->result

Caption: Experimental workflow for a FRET-based protein interaction assay.

References

BDP TMR Azide for In Situ Hybridization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a bright and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), making it compatible with existing filter sets and imaging systems designed for this popular fluorophore. A key feature of this compound is its azide functional group, which enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of alkyne-modified biomolecules.

In the context of in situ hybridization (ISH), this compound serves as a detection reagent for alkyne-labeled oligonucleotide probes. This approach offers an alternative to traditional methods that rely on fluorophore-conjugated probes, which can sometimes be bulky and sterically hinder hybridization. By separating the hybridization and labeling steps, this click chemistry-based method can improve signal-to-noise ratios and provide greater flexibility in experimental design. These application notes provide an overview of the properties of this compound and detailed protocols for its use in in situ hybridization.

Product Information

This compound Properties

BDP TMR is a borondipyrromethene fluorophore with excitation and emission wavelengths that closely match those of TAMRA.[1][2] Unlike TAMRA, BDP TMR exhibits a high fluorescence quantum yield, approaching unity, which results in brighter signals.[2] It also demonstrates a relatively long excited-state lifetime, making it suitable for fluorescence polarization assays.[1][2] The dye is hydrophobic but can be effectively used to label biomolecules in aqueous environments.

PropertyValueReference
Formula C24H27BF2N6O2
Molecular Weight 480.3 g/mol
Excitation Maximum 545 nm
Emission Maximum 570 nm
Fluorescence Quantum Yield ~0.95
Solubility DMSO, DMF, alcohols
Storage Conditions -20°C in the dark, desiccated

Experimental Protocols

I. Alkyne-Labeled Oligonucleotide Probe Preparation

Successful in situ hybridization using this compound requires the use of an oligonucleotide probe modified with a terminal alkyne group. These can be commercially synthesized or prepared in the lab.

Protocol: Labeling of Alkyne-Modified Oligonucleotides with this compound (for probe validation/testing in solution)

This protocol is adapted for the general labeling of alkyne-modified oligonucleotides and can be used to confirm the reactivity of the probe and dye before proceeding to in situ experiments.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic Acid (freshly prepared in nuclease-free water)

  • 10 mM Copper(II)-TBTA complex in 55% DMSO

  • Nuclease-free water

  • Acetone with 3% lithium perchlorate (for precipitation)

  • Microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Ascorbic Acid: Prepare a 5 mM stock solution in nuclease-free water. This solution oxidizes quickly and should be made fresh for each experiment.

    • Copper(II)-TBTA Complex: Prepare a 10 mM stock solution in 55% DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)

    • Nuclease-free water to bring the reaction to the desired volume

    • 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

    • DMSO (to a final concentration of 50% v/v)

    • 10 mM this compound stock solution (to a final concentration 1.5 times that of the oligonucleotide)

    • 5 mM Ascorbic Acid stock solution (to a final concentration of 0.5 mM)

  • Degas the Solution: Gently bubble inert gas through the reaction mixture for 30 seconds to remove dissolved oxygen, which can interfere with the copper(I) catalyst.

  • Initiate the Reaction: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.

  • Incubation: Vortex the mixture thoroughly. If any precipitate is observed, heat the tube at 80°C for 3 minutes and vortex again. Incubate the reaction at room temperature overnight in the dark.

  • Precipitation and Purification:

    • Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone to the reaction mixture.

    • Mix thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of cold acetone and centrifuge again.

    • Discard the supernatant and air-dry the pellet.

    • The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.

II. In Situ Hybridization with Post-Hybridization Click-Chemistry Detection

This protocol describes the use of an alkyne-labeled oligonucleotide probe for in situ hybridization, followed by detection using this compound via a click reaction.

Materials:

  • Cells/Tissue Preparation:

    • Cells cultured on coverslips or tissue sections on slides

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization:

    • Alkyne-labeled oligonucleotide probe

    • Hybridization buffer (e.g., 50% formamide, 5x SSC, 1 mg/mL yeast tRNA, 100 µg/mL heparin, 0.1% Tween 20)

    • Wash buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 0.2x SSC)

  • Click Reaction:

    • This compound (10 mM stock in DMSO)

    • Copper(II) sulfate (CuSO4) (50 mM stock in nuclease-free water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in nuclease-free water)

    • Sodium ascorbate (100 mM stock in nuclease-free water, freshly prepared)

    • Click reaction buffer (e.g., PBS)

  • Washing and Mounting:

    • PBS with 0.1% Tween 20 (PBST)

    • DAPI or Hoechst for nuclear counterstaining

    • Antifade mounting medium

Procedure:

Day 1: Cell/Tissue Preparation and Hybridization

  • Sample Preparation:

    • Fix cells or tissue sections with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the samples with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Pre-hybridization:

    • Equilibrate the samples in wash buffer (2x SSC with 50% formamide) for 10 minutes at room temperature.

    • Incubate the samples in pre-warmed hybridization buffer for 1-2 hours at the hybridization temperature (typically 37-55°C, depending on the probe).

  • Hybridization:

    • Dilute the alkyne-labeled probe in pre-warmed hybridization buffer to the desired final concentration (typically 1-5 µM).

    • Denature the probe solution by heating at 75-85°C for 5 minutes, then immediately place on ice.

    • Remove the pre-hybridization buffer from the samples and add the probe solution.

    • Incubate overnight in a humidified chamber at the hybridization temperature.

Day 2: Post-Hybridization Washes and Click Reaction

  • Post-Hybridization Washes:

    • Wash the samples twice with pre-warmed wash buffer (2x SSC with 50% formamide) for 30 minutes each at the hybridization temperature.

    • Wash twice with 2x SSC for 10 minutes each at room temperature.

    • Wash once with 0.2x SSC for 10 minutes at room temperature.

    • Wash once with PBS for 5 minutes at room temperature.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail (prepare fresh): For a 100 µL final volume, mix the following in order:

      • 85 µL PBS

      • 2 µL 50 mM CuSO4 (final concentration: 1 mM)

      • 2 µL 50 mM THPTA (final concentration: 1 mM)

      • 1 µL 10 mM this compound (final concentration: 100 µM)

      • 10 µL 100 mM Sodium Ascorbate (final concentration: 10 mM)

    • Incubation: Add the click reaction cocktail to the samples and incubate for 30-60 minutes at room temperature in the dark.

  • Post-Click Washes:

    • Wash the samples three times with PBST for 10 minutes each at room temperature in the dark.

    • Wash once with PBS for 5 minutes.

  • Counterstaining and Mounting:

    • Incubate the samples with a DAPI or Hoechst solution for nuclear counterstaining for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips or slides with an antifade mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with appropriate filter sets for BDP TMR (similar to TAMRA) and the nuclear counterstain.

Diagrams

experimental_workflow cluster_day1 Day 1: Hybridization cluster_day2 Day 2: Detection prep Sample Preparation (Fixation & Permeabilization) prehyb Pre-hybridization prep->prehyb hyb Hybridization with Alkyne-Labeled Probe prehyb->hyb post_hyb_wash Post-Hybridization Washes hyb->post_hyb_wash click_reaction Click Reaction with This compound post_hyb_wash->click_reaction post_click_wash Post-Click Washes click_reaction->post_click_wash counterstain Counterstaining & Mounting post_click_wash->counterstain imaging Fluorescence Imaging counterstain->imaging

Caption: Experimental workflow for in situ hybridization with post-hybridization click chemistry detection.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product alkyne Alkyne-Probe catalyst Cu(I) alkyne->catalyst azide This compound azide->catalyst product Labeled Probe catalyst->product Click Reaction

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling of an alkyne-probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background - Insufficient washing after hybridization or click reaction.- Non-specific binding of the probe or dye.- Increase the stringency and/or duration of the wash steps.- Include blocking agents in the hybridization buffer.- Titrate the concentration of the probe and this compound.
Weak or No Signal - Low abundance of the target RNA.- Inefficient hybridization.- Incomplete click reaction.- Degradation of RNA.- Use a higher concentration of the probe.- Optimize hybridization temperature and time.- Ensure the freshness of the sodium ascorbate solution.- Use RNase-free reagents and techniques throughout the protocol.
Cell/Tissue Morphology is Poor - Over-fixation or harsh permeabilization.- Reduce the fixation and permeabilization times.- Use a milder permeabilization agent.

Conclusion

The use of this compound in conjunction with alkyne-labeled probes provides a powerful and flexible method for in situ hybridization. The high quantum yield of the BDP TMR fluorophore results in bright signals, while the bioorthogonal nature of the click reaction ensures specific labeling. This two-step approach of hybridization followed by detection can enhance the sensitivity and specificity of RNA and DNA visualization in cells and tissues, making it a valuable tool for researchers in various fields.

References

Application Notes: BDP TMR Azide Conjugation to Antibodies for Enhanced Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of research and diagnostic applications, including flow cytometry, immunohistochemistry, and immunoassays. The choice of fluorophore and the conjugation chemistry are critical factors that determine the sensitivity, specificity, and reproducibility of these assays. BDP TMR (BODIPY™ TMR) is a bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA). Its azide derivative, BDP TMR azide, offers a versatile handle for covalent attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction. This document provides detailed protocols and technical information for the successful conjugation of this compound to antibodies.

BDP TMR is a borondipyrromethene fluorophore with excitation and emission wavelengths that align with the TAMRA dye channels.[1] This dye possesses a long fluorescence lifetime, making it particularly useful for fluorescence polarization measurements.[1][2] this compound is a derivative that allows for its use in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN.[3]

Key Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 480.3 g/mol [3]
Excitation Maximum (λex) 545 nm
Emission Maximum (λem) 570 nm
Fluorescence Quantum Yield 0.95
Solubility Soluble in alcohols, DMF, DMSO
Storage Conditions -20°C in the dark

Experimental Protocols

The conjugation of this compound to an antibody is a two-step process. First, the antibody is modified to introduce a dibenzocyclooctyne (DBCO) group, which will then react with the azide group of the BDP TMR dye in a copper-free click chemistry reaction.

Part 1: Antibody Modification with DBCO-NHS Ester

This protocol describes the modification of an antibody with a DBCO-NHS ester to prepare it for conjugation with this compound.

Materials:

  • Antibody of interest (free of BSA and other stabilizing proteins)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin Desalting Columns (e.g., Sephadex G-25)

  • Microcentrifuge

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains stabilizers like BSA or gelatin, they must be removed. This can be achieved using an antibody purification kit (e.g., Melon™ Gel).

    • The antibody should be in a buffer free of primary amines (e.g., Tris) and at a concentration of 2-10 mg/mL in 1X PBS, pH 7.2-7.4. If the concentration is too low, the antibody should be concentrated using a centrifugal filter unit (e.g., Amicon Ultra).

  • Prepare DBCO-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

  • Purification of DBCO-modified Antibody:

    • Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.

    • Prepare the desalting column by centrifuging at 1,000 x g for 2 minutes to remove the storage buffer.

    • Load the reaction mixture onto the center of the column.

    • Centrifuge the column at 1,000 x g for 5 minutes to collect the purified, DBCO-modified antibody.

Part 2: Click Chemistry Reaction with this compound

This protocol details the copper-free click chemistry reaction between the DBCO-modified antibody and this compound.

Materials:

  • DBCO-modified antibody (from Part 1)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 1X PBS, pH 7.2-7.4

  • Spin Desalting Columns or other purification system (e.g., HPLC)

Procedure:

  • Prepare this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Click Chemistry Reaction:

    • Add a 2-4 fold molar excess of the 10 mM this compound solution to the DBCO-modified antibody.

    • Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Purification of the BDP TMR-labeled Antibody:

    • Purify the antibody-dye conjugate from unreacted this compound using a spin desalting column as described in Part 1, Step 4. Alternatively, for higher purity, size-exclusion chromatography (SEC) or other HPLC methods can be employed.

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or Dye-to-Antibody Ratio, is a critical parameter to determine the success of the conjugation reaction. An optimal DOL is typically between 2 and 10 for most antibodies.

Procedure:

  • Measure Absorbance:

    • Dilute the purified BDP TMR-labeled antibody in PBS.

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of BDP TMR, which is 545 nm (A545).

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the antibody is calculated using the following formula: Antibody Concentration (M) = [A280 - (A545 x CF)] / ε_antibody

      • Where:

        • CF is the correction factor for the absorbance of BDP TMR at 280 nm. This value is typically provided by the dye manufacturer.

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A545 / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of BDP TMR at 545 nm.

    • The DOL is the molar ratio of the dye to the antibody: DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizing the Workflow and Reaction

Experimental Workflow Diagram

experimental_workflow cluster_prep Antibody Preparation cluster_dbco DBCO Modification cluster_click Click Chemistry cluster_char Characterization antibody Start with Antibody purify_ab Purify Antibody (remove BSA, etc.) antibody->purify_ab concentrate_ab Concentrate Antibody (2-10 mg/mL) purify_ab->concentrate_ab add_dbco Add DBCO-NHS Ester concentrate_ab->add_dbco incubate_dbco Incubate (30-60 min, RT) add_dbco->incubate_dbco purify_dbco Purify DBCO-Antibody (Spin Desalting Column) incubate_dbco->purify_dbco add_azide Add this compound purify_dbco->add_azide incubate_click Incubate (Overnight, 4°C) add_azide->incubate_click purify_final Purify Final Conjugate (Spin Desalting Column) incubate_click->purify_final measure_abs Measure Absorbance (280 nm & 545 nm) purify_final->measure_abs calc_dol Calculate DOL measure_abs->calc_dol final_product BDP TMR Labeled Antibody calc_dol->final_product

Caption: Experimental workflow for this compound conjugation to antibodies.

Chemical Reaction Diagram

chemical_reaction cluster_reactants cluster_step1 cluster_reactants2 cluster_product Ab_NH2 Antibody-NH2 Ab_DBCO Antibody-DBCO Ab_NH2->Ab_DBCO + DBCO-NHS Ester (Amine Reaction) DBCO_NHS DBCO-NHS Ester Final_Conjugate Antibody-BDP TMR Ab_DBCO->Final_Conjugate + BDP TMR-N3 (Click Chemistry) BDP_Azide BDP TMR-N3

Caption: Chemical reaction pathway for antibody labeling with this compound.

Applications of BDP TMR-Labeled Antibodies

Antibodies conjugated with this compound are valuable reagents for a multitude of applications, including:

  • Flow Cytometry: The high quantum yield of BDP TMR provides bright signals for the detection and quantification of cell surface and intracellular antigens.

  • Fluorescence Microscopy: The photostability of the dye allows for prolonged imaging and detailed visualization of target proteins in cells and tissues.

  • Immunohistochemistry (IHC): Labeled antibodies can be used to identify specific antigens in tissue sections, aiding in disease diagnosis and research.

  • Western Blotting: Fluorescently labeled secondary antibodies enable sensitive and quantitative detection of proteins on western blots.

  • High-Content Screening (HCS): The brightness of BDP TMR is advantageous for automated imaging and analysis of cellular responses to various stimuli or drug candidates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inefficient antibody modification with DBCO.- Ensure the antibody is at the recommended concentration and in an amine-free buffer. Increase the molar excess of DBCO-NHS ester.
- Incomplete click chemistry reaction.- Increase the molar excess of this compound. Extend the incubation time for the click reaction.
Antibody Aggregation - Over-labeling of the antibody.- Reduce the molar excess of the DBCO-NHS ester and/or this compound in the conjugation reactions.
- Improper storage.- Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.
High Background Signal - Incomplete removal of unreacted dye.- Repeat the purification step. Consider using a more stringent purification method like HPLC.
- Non-specific binding of the antibody.- Include appropriate blocking steps in your experimental protocol (e.g., using BSA or serum).

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate this compound to their antibodies of interest, leading to robust and reliable reagents for a wide range of immunoassays.

References

BDP TMR Azide: Advanced Fluorescent Probe for Tracking Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR azide is a high-performance, fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Its exceptional brightness, photostability, and long fluorescence lifetime make it a superior alternative to traditional fluorophores like tetramethylrhodamine (TAMRA).[1][2] The azide functional group enables its covalent attachment to a wide range of biomolecules through highly specific and efficient "click chemistry" reactions.[3] These characteristics make this compound an invaluable tool for tracking the dynamics, localization, and interactions of proteins, nucleic acids, and glycans in complex biological systems.

Physicochemical and Fluorescent Properties

This compound exhibits excellent photophysical properties, making it well-suited for various fluorescence-based applications, including microscopy, flow cytometry, and fluorescence polarization assays.

PropertyValueReference
Molecular Formula C₂₄H₂₇BF₂N₆O₂BroadPharm
Molecular Weight 480.32 g/mol BroadPharm
Excitation Maximum (λex) 542 nm[1]
Emission Maximum (λem) 574 nm[1]
Molar Extinction Coefficient (ε) 55,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.64
Solubility Good in most organic solvents (e.g., DMSO, DMF)
Storage -20°C in the dark, desiccated

Key Applications and Advantages

This compound offers several advantages over other fluorescent probes:

  • Exceptional Brightness and Photostability: As a BODIPY dye, BDP TMR is significantly brighter and more resistant to photobleaching than dyes like TAMRA, enabling longer imaging experiments and detection of low-abundance targets.

  • High Specificity of Labeling: The azide group allows for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and do not interfere with biological processes.

  • Versatility in Biomolecule Labeling: this compound can be used to label a wide array of biomolecules, including proteins, peptides, nucleic acids, and glycans, that have been functionalized with an alkyne group.

  • Ideal for Fluorescence Polarization Assays: The long fluorescence lifetime of BDP TMR makes it particularly well-suited for fluorescence polarization (FP) assays, which are used to study molecular interactions in real-time.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with this compound

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling proteins containing an alkyne-modified amino acid.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer

  • This compound

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • DMSO (anhydrous)

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a fresh 50 mM solution of ascorbic acid in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The final volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the this compound stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.

    • Gently vortex the mixture.

  • Catalyst Addition and Incubation:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the labeling of the protein by measuring the absorbance at 280 nm (for the protein) and 542 nm (for BDP TMR). The degree of labeling can be calculated using the respective extinction coefficients.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides and DNA

This protocol outlines the labeling of alkyne-functionalized DNA or oligonucleotides with this compound via CuAAC.

Materials:

  • Alkyne-modified oligonucleotide or DNA

  • This compound

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • DMSO (anhydrous)

  • Ascorbic acid (freshly prepared 5 mM solution in water)

  • Copper(II)-TBTA complex (10 mM in 55% DMSO)

  • Acetone or ethanol for precipitation

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a fresh 5 mM solution of ascorbic acid in water.

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial.

    • Add 2 M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to 50% of the total volume and vortex.

    • Add the this compound stock solution to a final concentration 1.5 times that of the oligonucleotide.

  • Reaction Initiation and Incubation:

    • Add the ascorbic acid solution and briefly vortex.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

    • Add the Copper(II)-TBTA stock solution, flush the vial with inert gas, and cap tightly.

    • Vortex thoroughly and incubate at room temperature overnight, protected from light.

  • Precipitation and Purification:

    • Precipitate the labeled oligonucleotide with acetone or the labeled DNA with ethanol.

    • Wash the pellet with acetone or ethanol, respectively.

    • Dry the pellet and purify the conjugate by RP-HPLC or PAGE.

Protocol 3: Metabolic Labeling and Tracking of Glycans in Live Cells

This two-step protocol involves the metabolic incorporation of an azido-sugar into cellular glycans, followed by the labeling with an alkyne-functionalized BDP TMR derivative via SPAAC for live-cell imaging.

Materials:

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz, or Ac₄GlcNAz)

  • BDP TMR-DBCO (a strain-promoted alkyne derivative)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the peracetylated azido-sugar to the cell culture medium at a final concentration of 25-50 µM. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.

  • Labeling with BDP TMR-DBCO:

    • Wash the cells twice with PBS to remove any unincorporated azido-sugar.

    • Add BDP TMR-DBCO dissolved in culture medium to the cells at a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~540 nm, Emission: ~575 nm).

Visualizations

Signaling Pathway: GPCR Internalization and Signaling

The following diagram illustrates a simplified pathway of G-protein coupled receptor (GPCR) signaling and internalization, a process that can be visualized by labeling the GPCR with BDP TMR.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR (BDP TMR-labeled) Agonist->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Endosome Endosome GPCR->Endosome Internalization Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Activation GPCR_Internalized Internalized GPCR (BDP TMR-labeled)

Caption: GPCR signaling cascade and internalization pathway.

Experimental Workflow: Protein Labeling and Cellular Imaging

This workflow outlines the key steps for labeling a protein with this compound and subsequent cellular imaging.

Experimental_Workflow cluster_labeling Bioconjugation cluster_imaging Cellular Imaging Alkyne_Protein Alkyne-modified Protein CuAAC CuAAC Reaction Alkyne_Protein->CuAAC BDP_TMR_Azide This compound BDP_TMR_Azide->CuAAC Labeled_Protein BDP TMR-labeled Protein CuAAC->Labeled_Protein Purification Purification Labeled_Protein->Purification Cell_Introduction Introduction into Cells Purification->Cell_Introduction Microscopy Fluorescence Microscopy Cell_Introduction->Microscopy Data_Analysis Image and Data Analysis Microscopy->Data_Analysis

Caption: Workflow for protein labeling and cellular imaging.

Logical Relationship: Comparison of this compound and TAMRA Azide

This diagram highlights the key differences and advantages of this compound compared to the traditional TAMRA azide fluorophore.

Fluorophore_Comparison cluster_BDP_TMR This compound cluster_TAMRA TAMRA Azide BDP_TMR_Properties High Quantum Yield High Photostability Long Fluorescence Lifetime (BODIPY Core) BDP_TMR_Advantage Brighter Signal Longer Imaging Ideal for FP Assays BDP_TMR_Properties->BDP_TMR_Advantage Shared_Feature Azide for Click Chemistry Similar Spectral Range BDP_TMR_Properties->Shared_Feature TAMRA_Properties Lower Quantum Yield Lower Photostability Shorter Fluorescence Lifetime (Rhodamine Core) TAMRA_Disadvantage Weaker Signal Faster Photobleaching Less Suitable for FP TAMRA_Properties->TAMRA_Disadvantage TAMRA_Properties->Shared_Feature

Caption: this compound vs. TAMRA Azide comparison.

References

BDP TMR Azide: Application Notes and Protocols for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of BDP TMR azide in the metabolic labeling of biomolecules. This technique allows for the visualization and analysis of dynamic cellular processes, such as glycosylation, with high sensitivity and specificity.

Introduction to Metabolic Labeling with this compound

Metabolic labeling is a powerful strategy to introduce bioorthogonal functional groups into biomolecules within living cells.[1][2] This is achieved by providing cells with precursor molecules containing a chemical reporter, such as an azide group.[2] These precursors are metabolized by the cell's own biosynthetic pathways and incorporated into macromolecules like glycoproteins, lipids, and nucleic acids.[3] The azide group, being small and biologically inert, serves as a chemical handle for subsequent covalent modification with a probe molecule via "click chemistry".[1]

This compound is a bright, photostable borondipyrromethene (BODIPY) fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA). Its azide functionality allows for its efficient and specific reaction with alkyne-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This enables the fluorescent labeling of metabolically tagged biomolecules for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Key Applications

  • Visualization of Glycans: Track the localization and dynamics of glycans on the cell surface and within intracellular compartments.

  • Quantification of Glycosylation: Use flow cytometry to quantify changes in global or specific glycosylation in response to stimuli or drug treatment.

  • Proteomic Analysis: Enrich and identify newly synthesized glycoproteins.

  • High-Throughput Screening: Screen for inhibitors of glycosylation pathways in drug discovery.

  • Cancer Research: Study aberrant glycosylation patterns in cancer cells and their role in disease progression.

Physicochemical and Spectroscopic Properties of this compound

The following table summarizes the key properties of this compound, providing essential information for experimental setup and data acquisition.

PropertyValueReference
Molecular FormulaC₂₄H₂₇BF₂N₆O₂
Molecular Weight480.32 g/mol
Excitation Maximum (λex)545 nm
Emission Maximum (λem)570 nm
Fluorescence Quantum Yield~0.95
SolubilityDMSO, DMF, Alcohols
Storage Conditions-20°C, protected from light

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cellular glycans using an azido sugar, followed by fluorescent detection with this compound via copper(I)-catalyzed click chemistry (CuAAC).

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac₄ManNAz

This protocol describes the metabolic incorporation of N-azidoacetylmannosamine (Ac₄ManNAz) into sialic acid residues of cellular glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to create a 10 mM stock solution. Store the stock solution at -20°C.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. For optimization, a concentration range of 10-100 µM can be tested.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.

Protocol 2: Fluorescence Labeling with this compound via CuAAC

This protocol details the "click" reaction between the metabolically incorporated azide groups and an alkyne-functionalized BDP TMR probe. For this protocol, it is assumed an alkyne-modified version of the biomolecule of interest is available for reaction with the this compound.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • DMSO

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

  • Nuclear counterstain (e.g., DAPI)

"Click-it" Reaction Cocktail Preparation (per reaction):

ReagentStock ConcentrationVolume to Add (µL)Final Concentration
This compound10 mM in DMSO110 µM
CuSO₄100 mM in water5500 µM
THPTA100 mM in water5500 µM
Sodium Ascorbate1 M in water (fresh)1010 mM
PBS1X979-
Total Volume 1000

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the "Click-it" reaction cocktail immediately before use. Important: Add the sodium ascorbate last to initiate the reaction. Premix the CuSO₄ and THPTA before adding them to the cocktail.

    • Remove the PBS from the cells and add the "Click-it" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filters for BDP TMR (Excitation: ~545 nm, Emission: ~570 nm).

Troubleshooting Guide

ProblemPossible CauseSuggested SolutionReference
Low or No Fluorescence Signal Inefficient metabolic incorporation of the azido sugar.Optimize azido sugar concentration and incubation time. Ensure cells are healthy and actively dividing. Use a fresh stock of the azido sugar.
Inefficient click reaction.Prepare fresh click chemistry reagents, especially the sodium ascorbate solution. Ensure the correct order of reagent addition. Optimize reaction time.
Low abundance of the target biomolecule.Choose a more abundant target or use a more sensitive detection method.
High Background Fluorescence Incomplete removal of excess this compound.Increase the number and duration of washing steps after the click reaction.
Non-specific binding of the fluorescent probe.Include a blocking step (e.g., with BSA) before the click reaction, although this is less common for click chemistry.
Cell Toxicity High concentration of azido sugar.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azido sugar.
Copper toxicity in the CuAAC reaction (especially for live-cell imaging).For live-cell imaging, consider using a copper-free click chemistry approach such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-functionalized BDP TMR probe. If using CuAAC, ensure the use of a copper-chelating ligand like THPTA.

Visualizations

Metabolic Labeling and Click Chemistry Workflow

Metabolic_Labeling_Workflow cluster_cell Living Cell cluster_detection Detection AzidoSugar Azido Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Incorporation AzidoSugar->Metabolism AzidoGlycan Azide-Labeled Glycoprotein Metabolism->AzidoGlycan ClickReaction Click Chemistry (CuAAC) AzidoGlycan->ClickReaction Reacts with LabeledGlycan Fluorescently Labeled Glycoprotein ClickReaction->LabeledGlycan BDPTMRAzide Alkyne-BDP TMR BDPTMRAzide->ClickReaction Visualization Fluorescence Microscopy / Flow Cytometry LabeledGlycan->Visualization Hexosamine_Biosynthetic_Pathway cluster_feedback Feedback Inhibition Fructose6P Fructose-6-P GFAT GFAT Fructose6P->GFAT Glutamine Glutamine Glutamine->GFAT Glucosamine6P Glucosamine-6-P GFAT->Glucosamine6P GNPNAT GNPNAT Glucosamine6P->GNPNAT AcetylCoA Acetyl-CoA AcetylCoA->GNPNAT GlcNAc6P GlcNAc-6-P GNPNAT->GlcNAc6P PGM3 PGM3 GlcNAc6P->PGM3 GlcNAc1P GlcNAc-1-P PGM3->GlcNAc1P UAP1 UAP1/AGX1 GlcNAc1P->UAP1 UTP UTP UTP->UAP1 UDPGlcNAc UDP-GlcNAc UAP1->UDPGlcNAc UDPGlcNAc->GFAT Inhibits Glycoproteins Glycoproteins UDPGlcNAc->Glycoproteins Glycosyltransferases

References

BDP TMR Azide: A Versatile Tool for Probing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. The ability to accurately and efficiently label proteins to monitor these interactions is crucial for advancing biological research and drug discovery. BDP TMR azide is a high-performance fluorescent probe that offers a powerful solution for labeling proteins and studying their interactions. BDP TMR is a borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA), making it compatible with a wide range of existing imaging and detection instrumentation.[1][2] Its key advantages include a high fluorescence quantum yield and a long fluorescence lifetime, which makes it particularly well-suited for sensitive techniques like fluorescence polarization assays.[1][2]

The azide functional group on BDP TMR allows for its covalent attachment to proteins via "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under mild, biologically compatible conditions.[3] This application note provides detailed protocols for using this compound to label proteins and subsequently study their interactions, with a specific focus on the Ras-Raf interaction, a critical node in the MAPK/ERK signaling pathway.

Principle of the Method

The core of this methodology lies in the specific labeling of two interacting proteins with complementary bioorthogonal functional groups, followed by the detection of their proximity-dependent interaction. One protein of interest (e.g., Ras) is functionalized with an alkyne group, while its binding partner (e.g., Raf) is functionalized with an azide group, to which this compound is then attached. The interaction between the two proteins brings the BDP TMR fluorophore into close proximity with the alkyne-labeled protein, enabling the detection of the interaction through methods such as Förster Resonance Energy Transfer (FRET) or fluorescence polarization (FP).

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)542 - 545 nm
Emission Maximum (λem)570 - 574 nm
Molar Extinction Coefficient (ε)55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.64 - 0.95
Molecular Weight480.32 g/mol

Experimental Protocols

Protocol 1: Site-Specific Labeling of Proteins with Alkyne and Azide Moieties

This protocol describes a general method for introducing alkyne and azide groups into proteins of interest, which is a prerequisite for labeling with this compound and a complementary probe. A common method for site-specific incorporation is the use of unnatural amino acids (UAAs) during protein expression.

Materials:

  • Expression plasmids for proteins of interest (e.g., Ras and Raf)

  • Site-directed mutagenesis kit

  • Plasmids for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the desired UAA

  • Alkynyl and azido unnatural amino acids (e.g., p-azido-L-phenylalanine (AzF) and p-ethynyl-L-phenylalanine (EtF))

  • E. coli expression strain (e.g., BL21(DE3))

  • LB media and appropriate antibiotics

  • IPTG for induction

  • Purification columns (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site in the genes of your proteins of interest (e.g., Ras and Raf) using a site-directed mutagenesis kit.

  • Transformation: Co-transform the expression plasmid for the protein of interest (containing the TAG codon) and the plasmid for the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair into a suitable E. coli expression strain.

  • Protein Expression:

    • Grow the transformed E. coli in LB media with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Supplement the media with the desired unnatural amino acid (e.g., 1 mM AzF for Raf and 1 mM EtF for Ras).

    • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a reduced temperature (e.g., 18-25°C) overnight.

  • Purification: Harvest the cells by centrifugation and purify the expressed proteins containing the incorporated UAAs using appropriate chromatography techniques (e.g., affinity chromatography for His-tagged proteins).

  • Verification: Confirm the successful incorporation of the UAA and the purity of the protein using SDS-PAGE and mass spectrometry.

Protocol 2: Labeling of Azide-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol details the labeling of an azide-modified protein (e.g., AzF-Raf) with an alkyne-containing fluorescent dye. For studying PPIs, a similar protocol would be used to label the alkyne-modified protein (e.g., EtF-Ras) with a complementary azide-containing dye if a FRET pair is desired. For a single-label experiment (e.g., fluorescence polarization), only one protein needs to be labeled.

Materials:

  • Azide-modified protein (e.g., AzF-Raf) in a copper-free buffer (e.g., PBS, pH 7.4)

  • BDP TMR alkyne (or other complementary alkyne-dye)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • DMSO

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-dye in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with a 5-10 fold molar excess of the alkyne-dye.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.2 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess, unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the respective extinction coefficients.

Protocol 3: Protein-Protein Interaction Assay using Fluorescence Polarization

This protocol describes how to measure the interaction between a BDP TMR-labeled protein (Protein A-BDP TMR) and an unlabeled partner protein (Protein B). The principle is that the larger size of the protein complex will slow down the rotational motion of the BDP TMR fluorophore, leading to an increase in fluorescence polarization.

Materials:

  • BDP TMR-labeled protein (e.g., Raf-BDP TMR)

  • Unlabeled partner protein (e.g., Ras)

  • Assay buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)

  • Microplate reader capable of measuring fluorescence polarization

  • Black, low-binding microplates (e.g., 96- or 384-well)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the BDP TMR-labeled protein at a concentration of approximately 2x the final desired concentration. The final concentration should be low (e.g., 1-10 nM) to minimize background signal but high enough to give a stable fluorescence signal.

    • Prepare a serial dilution of the unlabeled partner protein in the assay buffer. The concentration range should span from well below to well above the expected dissociation constant (Kd).

  • Assay Setup:

    • In the microplate, add a fixed volume of the assay buffer.

    • Add the serially diluted unlabeled protein to the wells.

    • Add a fixed volume of the BDP TMR-labeled protein to all wells to achieve the final desired concentration.

    • Include control wells containing only the labeled protein (no unlabeled partner) to determine the baseline polarization.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The incubation time may need to be optimized.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader. Set the excitation and emission wavelengths appropriate for BDP TMR (e.g., Ex: 540 nm, Em: 590 nm).

  • Data Analysis:

    • Subtract the background polarization from a well with buffer only.

    • Plot the measured fluorescence polarization (in mP) as a function of the concentration of the unlabeled protein.

    • Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_interaction Interaction Assay Protein A (Azide) Protein A (Azide) Click Chemistry Click Chemistry Protein A (Azide)->Click Chemistry BDP TMR Alkyne BDP TMR Alkyne BDP TMR Alkyne->Click Chemistry Labeled Protein A Labeled Protein A Click Chemistry->Labeled Protein A Interaction Interaction Labeled Protein A->Interaction Labeled Protein A->Interaction Protein B Protein B Protein B->Interaction Protein A-B Complex Protein A-B Complex Interaction->Protein A-B Complex

Caption: Experimental workflow for protein labeling and interaction studies.

MAPK_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS SOS RTK->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf (Labeled w/ BDP TMR) Ras_GTP->Raf Interaction MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

References

Troubleshooting & Optimization

Technical Support Center: BDP TMR Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing BDP TMR azide in copper-catalyzed click chemistry reactions (CuAAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it used?

This compound is a fluorescent probe containing a borondipyrromethene (BDP) core, which is spectrally similar to tetramethylrhodamine (TAMRA).[1][2][3] It possesses a terminal azide group that allows for its covalent attachment to alkyne-modified molecules via a click chemistry reaction. This is a common method for fluorescently labeling biomolecules such as proteins and oligonucleotides for imaging and other detection applications.[4][5]

Q2: What are the storage and handling recommendations for this compound?

This compound should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Prolonged exposure to light should be avoided.

Q3: What are the excitation and emission maxima for BDP TMR?

The excitation maximum for BDP TMR is approximately 545 nm, and the emission maximum is around 570 nm.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal After Labeling

Possible Cause 1.1: Failed or Inefficient Click Reaction

If the click chemistry reaction did not proceed efficiently, an insufficient amount of the this compound will be conjugated to your target molecule, resulting in a weak or absent fluorescent signal.

Solutions:

  • Verify Reagent Quality: Ensure all reagents, including the this compound, alkyne-modified biomolecule, copper source, and reducing agent, are not degraded. The reducing agent, typically sodium ascorbate, is particularly susceptible to oxidation. It is recommended to use a freshly prepared solution of sodium ascorbate for each experiment.

  • Optimize Reaction Components: The concentrations and ratios of the reaction components are critical for a successful click reaction. Refer to the table below for recommended concentration ranges.

  • Degas Solutions: Oxygen can interfere with the reaction by oxidizing the Cu(I) catalyst. Degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen can improve reaction efficiency.

  • Use a Ligand: Copper-stabilizing ligands such as THPTA or TBTA can enhance the efficiency and stability of the CuAAC reaction.

Possible Cause 1.2: Quenching of the Fluorescent Signal

Even with successful labeling, the fluorescent signal can be quenched, leading to a false-negative result.

Solutions:

  • Determine the Degree of Labeling (DOL): Over-labeling a biomolecule can lead to self-quenching of the fluorophores. If the DOL is too high, reduce the molar ratio of the this compound to your biomolecule in the labeling reaction.

  • Consider the Local Environment: The microenvironment surrounding the conjugated dye can affect its fluorescence. Proximity to certain amino acids, such as aromatic residues, can cause quenching.

Issue 2: Reaction Works Inconsistently

Possible Cause 2.1: Variability in Reagent Preparation and Addition

The order of reagent addition and the quality of stock solutions can significantly impact the reproducibility of the click reaction.

Solutions:

  • Consistent Order of Addition: A recommended order of addition is to first mix the copper sulfate with the ligand, then add this mixture to a solution of the azide and alkyne substrates. The reaction is then initiated by adding the sodium ascorbate. Avoid adding ascorbate directly to the copper solution without a ligand present.

  • Fresh Reducing Agent: As mentioned previously, always use a freshly prepared solution of sodium ascorbate.

Issue 3: Precipitation of Labeled Molecule

Possible Cause 3.1: Altered Physicochemical Properties

The addition of the bulky and hydrophobic BDP TMR dye can alter the solubility of the labeled biomolecule, leading to precipitation.

Solutions:

  • Lower the Degree of Labeling: Reducing the amount of dye conjugated to your molecule can help maintain its solubility.

  • Optimize Buffer Conditions: Adjusting the pH or ionic strength of the buffer may help to keep the labeled molecule in solution.

Experimental Protocols & Data

Optimized Reaction Component Concentrations

For successful bioconjugation via CuAAC, the following concentration ranges are recommended:

ReagentRecommended ConcentrationNotes
Copper (Cu) 50 - 100 µMHigher concentrations are generally not necessary for high reaction rates.
Ligand (e.g., THPTA) At least 5 equivalents relative to CuHelps to stabilize the Cu(I) catalyst and increase reaction efficiency.
Reducing Agent (Sodium Ascorbate) 2.5 mM or higherSufficient concentration is needed to maintain the active Cu(I) state.
Aminoguanidine Recommended additiveCan intercept byproducts of ascorbate oxidation that may damage proteins.
General Protocol for Protein Labeling with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified Protein: In a sodium azide-free buffer. The protein solution should not exceed 1/3 of the total reaction volume.

    • Copper (II) Sulfate: 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 50 mM in water (prepare fresh).

    • 1.5x Protein Labeling Buffer (contains Cu(II) salt, THPTA, and aminoguanidine).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and the 1.5x protein labeling buffer.

    • Add the this compound stock solution. The desired excess of the dye may vary.

    • Vortex the mixture well.

    • (Recommended) Degas the mixture with an inert gas (e.g., argon or nitrogen).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Protect the reaction from light and allow it to proceed at room temperature for at least 1 hour.

  • Purification:

    • Remove unreacted dye and other small molecules using a desalting column or dialysis.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Click Chemistry start Start: Low or No Fluorescence Signal check_reaction Check Reaction Efficiency start->check_reaction check_quenching Check for Signal Quenching start->check_quenching verify_reagents Verify Reagent Quality (esp. Ascorbate) check_reaction->verify_reagents Inefficient optimize_conditions Optimize Reaction Conditions (Cu, Ligand, Degas) check_reaction->optimize_conditions Inefficient measure_dol Determine Degree of Labeling (DOL) check_quenching->measure_dol Possible assess_environment Assess Local Environment of Fluorophore check_quenching->assess_environment Possible successful_signal Successful Fluorescent Signal verify_reagents->successful_signal optimize_conditions->successful_signal measure_dol->successful_signal assess_environment->successful_signal

Caption: A flowchart for troubleshooting low or no fluorescence in click chemistry.

CuAAC_Mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle cluster_catalyst Catalyst Activation cluster_reaction Cycloaddition Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) Cu_II->Ascorbate Reduction Cu_I Cu(I) - Active Catalyst Ascorbate->Cu_I Alkyne Alkyne-Modified Biomolecule Cu_I->Alkyne Coordination Complex Cu(I)-Alkyne Complex Alkyne->Complex Azide This compound Triazole 1,2,3-Triazole Product (Labeled Biomolecule) Azide->Triazole Complex->Azide Reaction Triazole->Cu_I Catalyst Regeneration

References

BDP TMR Azide Labeling Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BDP TMR azide for biomolecule labeling. Our aim is to help you optimize your labeling efficiency and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is spectrally similar to TAMRA (tetramethylrhodamine) but offers a higher fluorescence quantum yield, making it a brighter alternative. The azide group enables its use in "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for covalently labeling alkyne- or strained alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.[1][2][3][4][5]

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~542-545 nm
Emission Maximum (λem)~570-574 nm
Molar Extinction Coefficient (ε)~55,000 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)~0.64-0.95

Data sourced from multiple suppliers and may vary slightly by lot and solvent conditions.

Q3: How should I store and handle this compound?

Proper storage is crucial to maintain the reagent's integrity.

ConditionRecommendation
Storage Temperature-20°C in the dark.
Light ExposureAvoid prolonged exposure to light.
MoistureDesiccate to prevent hydrolysis.
SolubilitySoluble in organic solvents like DMF and DMSO.

Q4: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry?

The choice between CuAAC and SPAAC depends on your application.

  • CuAAC is generally faster and uses terminal alkynes, which are smaller and less likely to perturb the biomolecule. However, the copper catalyst can be toxic to living cells and may lead to protein precipitation or degradation.

  • SPAAC is "bioorthogonal," meaning it can be performed in living systems without a cytotoxic metal catalyst. It utilizes strained cyclooctynes (e.g., DBCO, BCN), which are larger and may have a greater impact on the biomolecule's function.

Troubleshooting Guide

Low Labeling Efficiency

Problem: My labeling efficiency is low, resulting in a weak fluorescent signal.

Possible CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate the concentrations of your alkyne-modified biomolecule and this compound. A common starting point is a slight molar excess of the dye (e.g., 1.5-5 equivalents relative to the biomolecule).
Inefficient Copper(I) Catalyst (CuAAC) The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent like sodium ascorbate is used. The typical molar ratio is 5-10 equivalents of ascorbate to 1 equivalent of copper sulfate.
Presence of Copper Chelators Buffers containing chelating agents (e.g., EDTA, citrate) or molecules with thiol groups (e.g., DTT, β-mercaptoethanol, glutathione) can sequester the copper catalyst. Perform buffer exchange into a non-chelating buffer (e.g., HEPES, phosphate buffer) prior to labeling. If reducing agents are necessary for your protein, consider using TCEP, which has been reported to be more compatible with CuAAC, though it can still interfere.
Inhibitory Components in Lysate If labeling directly in cell lysate, endogenous molecules can interfere with the reaction. Consider a partial purification of your target protein before labeling.
Steric Hindrance The alkyne modification on your biomolecule may be in a sterically hindered location. If possible, redesign the position of the alkyne tag. For SPAAC, using a linker between the cyclooctyne and the biomolecule can improve accessibility.
Precipitation During Reaction The reaction mixture may become cloudy or show visible precipitate, indicating aggregation of your biomolecule. This can be caused by the organic solvent (e.g., DMSO) used to dissolve the dye or by the copper catalyst itself. Try reducing the percentage of organic solvent, adding a crowding agent like PEG, or using a water-soluble ligand to stabilize the copper.
Non-Specific Labeling or High Background

Problem: I am observing high background fluorescence or labeling of untagged biomolecules.

Possible CauseRecommended Solution
Excess Unreacted Dye Ensure complete removal of unreacted this compound after the labeling reaction. Use appropriate purification methods such as dialysis, size exclusion chromatography (SEC), or affinity purification.
Non-specific Binding of the Dye BDP dyes can be hydrophobic and may non-specifically associate with proteins. Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your wash buffers during purification.
Copper-Mediated Protein Damage (CuAAC) Reactive oxygen species (ROS) generated by the copper catalyst can lead to protein cross-linking and aggregation. The inclusion of a copper-chelating ligand and aminoguanidine can help mitigate this.
Thiol Reactivity In some cases, alkynes can react with free thiols on proteins, leading to non-specific labeling. Pre-treating your sample with a low concentration of hydrogen peroxide can shield against this thiol interference.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a non-chelating buffer (e.g., 100 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • Purification column (e.g., desalting or SEC column)

Procedure:

  • In a microcentrifuge tube, combine your alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with this compound (e.g., to a final concentration of 50-250 µM).

  • Prepare the catalyst premix: In a separate tube, add CuSO₄ (to a final reaction concentration of 50-200 µM) and THPTA (to a final reaction concentration of 250-1000 µM). The ligand-to-copper ratio should be approximately 5:1 to stabilize the copper and accelerate the reaction.

  • Add the catalyst premix to the protein-dye mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (to a final concentration of 2.5-5 mM).

  • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C to improve protein stability, but may require a longer incubation time.

  • Purify the labeled protein from excess reagents using a desalting or SEC column.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a DBCO-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purification column (e.g., desalting or SEC column)

Procedure:

  • In a microcentrifuge tube, combine your DBCO-modified protein (e.g., to a final concentration of 10-50 µM) with this compound (e.g., to a final concentration of 20-100 µM).

  • Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. Reaction times may need to be optimized.

  • Purify the labeled protein from excess this compound using a desalting or SEC column.

Visualized Workflows and Logic

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Alkyne-Protein in Buffer E Combine Protein and Azide Dye A->E B This compound (in DMSO) B->E C CuSO4 + Ligand (e.g., THPTA) F Add Catalyst Premix (CuSO4/Ligand) C->F D Sodium Ascorbate (Freshly Prepared) G Initiate with Ascorbate D->G E->F F->G H Incubate (RT, 1-2h) G->H I Size Exclusion Chromatography H->I J Labeled Protein I->J

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Tree Start Low Labeling Efficiency? Cause1 Check Reagent Integrity (Dye, Ascorbate) Start->Cause1 Yes Cause2 Optimize Reagent Ratio (Dye:Protein) Start->Cause2 Yes Cause3 Buffer Incompatibility? (Chelators, Thiols) Start->Cause3 Yes Cause4 Precipitate Formed? Start->Cause4 Yes No Check for High Background Start->No No Solution3 Buffer Exchange (e.g., to HEPES) Cause3->Solution3 Solution4 Reduce % Organic Solvent Add Ligand/PEG Cause4->Solution4 Cause5 Excess Dye Present? No->Cause5 Yes Cause6 Non-specific Binding? No->Cause6 Yes End Optimized Labeling No->End No Solution5 Improve Purification (e.g., SEC, Dialysis) Cause5->Solution5 Solution6 Add Detergent to Wash Buffers Cause6->Solution6

Caption: Decision tree for troubleshooting this compound labeling experiments.

References

Reducing background fluorescence with BDP TMR azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR azide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve high-quality results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers superior brightness and photostability.[1] Its key features include a high quantum yield (approaching 1.0) and a long fluorescence lifetime, making it particularly useful for fluorescence polarization assays.[1][2] The azide group enables its use in copper-catalyzed or copper-free "click chemistry" reactions to label alkyne-modified biomolecules, such as proteins and nucleic acids.[2][3]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can generally be attributed to two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological samples. Common sources include collagen, elastin, NADH, and riboflavin, which typically fluoresce in the blue-green spectrum. Fixation methods, especially those using aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.

  • Non-specific Binding: This occurs when the fluorescent probe binds to unintended targets within the sample. For this compound, this can be caused by:

    • Hydrophobic Interactions: BDP TMR is a hydrophobic dye, which is a major determinant for non-specific binding to cellular components and substrates.

    • Excess Probe: Insufficient removal of unbound this compound after the click reaction is a common cause of high background.

    • Probe Aggregation: this compound can form aggregates, which can bind non-specifically to the sample.

    • Issues with Click Chemistry Reagents: Suboptimal concentrations or preparation of click chemistry reagents, such as the copper catalyst, can lead to fluorescent aggregates.

Q3: How can I distinguish between autofluorescence and non-specific binding of this compound?

To identify the source of the background signal, it is essential to include proper controls in your experiment:

  • Unstained Sample Control: Image a sample that has not been treated with this compound. Any fluorescence observed in this control is due to autofluorescence.

  • "Click-Reaction-Only" Control (No Alkyne): If you are labeling an alkyne-modified biomolecule, prepare a control sample that is not alkyne-modified but is subjected to the this compound and the click reaction components. Fluorescence in this sample would indicate non-specific binding of the dye or other reaction components.

  • Spectral Analysis: If your imaging system has spectral capabilities, you can analyze the emission spectrum of the background signal. Autofluorescence often has a broad emission spectrum, while the signal from this compound will have a more defined peak around 570 nm.

Troubleshooting Guides

Issue 1: High Overall Background Fluorescence

If you are experiencing high background across your entire sample, consult the following decision tree and table for potential causes and solutions.

G start High Background Observed check_autofluor Is background present in unstained control? start->check_autofluor autofluor Source: Autofluorescence check_autofluor->autofluor Yes check_nonspecific Source: Non-specific Binding check_autofluor->check_nonspecific No solve_autofluor Solutions: - Use quenching agent (e.g., Sodium Borohydride) - Perform spectral unmixing - Choose a fluorophore in a different spectral range autofluor->solve_autofluor optimize_concentration Optimize this compound Concentration check_nonspecific->optimize_concentration improve_washing Improve Washing Steps optimize_concentration->improve_washing Optimal concentration_solution Solution: Titrate dye concentration. Start with a lower concentration. optimize_concentration->concentration_solution High check_blocking Enhance Blocking improve_washing->check_blocking Effective washing_solution Solution: - Increase number and duration of washes. - Use a mild detergent (e.g., 0.1% Tween-20) in wash buffer. improve_washing->washing_solution Ineffective check_aggregation Check for Aggregates check_blocking->check_aggregation Effective blocking_solution Solution: - Use a blocking agent like BSA or serum. - Consider protein-free blockers. check_blocking->blocking_solution Ineffective aggregation_solution Solution: Centrifuge the this compound stock solution before use to pellet aggregates. check_aggregation->aggregation_solution

Figure 1. Troubleshooting workflow for high background fluorescence.
Potential Cause Recommended Solution Rationale
Excess Unbound Probe Titrate the concentration of this compound to the lowest effective concentration. Increase the number and duration of wash steps post-incubation.Using too high a concentration increases the likelihood of non-specific binding and incomplete removal.
Non-specific Binding (Hydrophobicity) Include a blocking step with agents like Bovine Serum Albumin (BSA) or normal serum. Consider using a more hydrophilic variant of the dye if available.Blocking agents saturate non-specific binding sites. Hydrophobic dyes like BDP TMR are prone to non-specific interactions.
Probe Aggregation Centrifuge the this compound stock solution at high speed before preparing the working solution.This will pellet any aggregates, preventing them from being added to your sample.
Inefficient Washing Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes). Use a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS).Thorough washing is critical to remove unbound probe. Detergents can help disrupt weak, non-specific hydrophobic interactions.
Sample Autofluorescence Treat samples with a quenching agent like sodium borohydride. If possible, use spectral imaging and linear unmixing to separate the specific signal from the autofluorescence.Quenching agents can reduce autofluorescence caused by aldehyde fixation.

Issue 2: Weak or No Signal

If you are observing a weak signal or no signal at all, consider the following:

Potential Cause Recommended Solution Rationale
Inefficient Click Reaction Optimize the concentration of the copper catalyst and reducing agent (e.g., sodium ascorbate). Use a copper-stabilizing ligand like THPTA, especially in aqueous environments. Prepare the click reaction cocktail immediately before use.The efficiency of the click reaction is highly dependent on the catalyst system. Ligands can improve reaction efficiency and reduce cytotoxicity.
Low Probe Concentration Increase the concentration of this compound in a stepwise manner.The initial concentration may be too low for adequate detection.
Insufficient Incubation Time Increase the incubation time for the click reaction (e.g., from 30 minutes to 1 hour).The reaction may not have gone to completion.
Photobleaching Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium.BDP dyes are generally photostable, but excessive exposure can still lead to signal loss. Anti-fade agents reduce the rate of photobleaching.
Problem with Alkyne-modified Biomolecule Verify the successful incorporation of the alkyne group into your target biomolecule using an alternative method if possible.The lack of signal may be due to a problem upstream of the click reaction.

Data and Parameters

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum~545 nm
Emission Maximum~570 nm
Quantum Yield~0.95
Recommended Storage-20°C in the dark, desiccated
SolubilitySoluble in DMSO, DMF, alcohols
Table 2: Recommended Starting Concentrations for Click Chemistry

Note: These are starting points and should be optimized for your specific application.

ComponentRecommended Concentration
This compound1 - 10 µM
Copper(II) Sulfate (CuSO₄)50 - 200 µM
Copper Ligand (e.g., THPTA)250 - 1000 µM
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM

Experimental Protocols

Protocol 1: General Workflow for In-Cell Click Chemistry Labeling

This protocol provides a general workflow for labeling alkyne-modified proteins in fixed cells with this compound.

G cluster_prep Sample Preparation cluster_click Click Reaction cluster_imaging Imaging cell_culture 1. Culture and treat cells with alkyne-modified substrate fix_perm 2. Fix and permeabilize cells (e.g., 4% PFA, then 0.5% Triton X-100) cell_culture->fix_perm wash1 3. Wash 3x with PBS fix_perm->wash1 prepare_cocktail 4. Prepare fresh click reaction cocktail (CuSO4, Ligand, this compound, Na-Ascorbate) wash1->prepare_cocktail incubate 5. Incubate sample with cocktail (30-60 min, room temp, protected from light) prepare_cocktail->incubate wash2 6. Wash 3x with PBS (+/- 0.1% Tween-20) incubate->wash2 counterstain 7. (Optional) Counterstain nuclei (e.g., DAPI) wash2->counterstain mount 8. Mount coverslip with anti-fade mounting medium counterstain->mount image 9. Image with fluorescence microscope mount->image

Figure 2. General experimental workflow for in-cell click chemistry.

Methodology:

  • Cell Preparation: Culture cells and treat with your alkyne-modified molecule of interest to allow for its incorporation.

  • Fixation and Permeabilization:

    • Wash cells three times with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Click Reaction Cocktail Preparation:

    • Important: Prepare the cocktail immediately before use.

    • For a 1 mL reaction volume, add the following to PBS in this order:

      • This compound (to a final concentration of 1-10 µM)

      • Copper(II) Sulfate (to a final concentration of 100 µM)

      • Copper Ligand (e.g., THPTA, to a final concentration of 500 µM)

    • Mix well.

    • Add Sodium Ascorbate (from a freshly prepared stock, to a final concentration of 2 mM).

  • Incubation:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Post-Reaction Washing:

    • Remove the reaction cocktail.

    • Wash the cells three times with PBS containing 0.1% Tween-20, for 5 minutes each wash.

    • Wash once with PBS to remove the detergent.

  • Counterstaining and Mounting:

    • (Optional) Incubate with a nuclear counterstain like DAPI.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filters for TMR or rhodamine.

Protocol 2: Copper-Free Click Chemistry with BDP TMR DBCO

For live-cell imaging or applications where copper toxicity is a concern, copper-free click chemistry using a DBCO (dibenzocyclooctyne) derivative of BDP TMR is recommended. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), does not require a catalyst.

Methodology:

  • Prepare Azide-Modified Sample: Prepare your cells or biomolecules containing the azide functional group.

  • Prepare BDP TMR DBCO Solution: Dissolve BDP TMR DBCO in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Labeling Reaction:

    • Dilute the BDP TMR DBCO stock solution in your reaction buffer (e.g., cell culture medium or PBS) to the desired final concentration.

    • Add the BDP TMR DBCO solution to your azide-modified sample.

    • Incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactants.

  • Washing:

    • Remove the excess BDP TMR DBCO by washing the sample extensively with PBS.

  • Imaging: Proceed with imaging as described in the previous protocol.

Visualizing Labeled Targets in a Signaling Pathway

This compound is a tool for detection, not a component of a signaling pathway. The following diagram illustrates a hypothetical scenario where an alkyne-modified inhibitor is used to covalently label a target kinase within a signaling cascade. Subsequent click reaction with this compound allows for visualization of the inhibitor-bound kinase.

G cluster_pathway Hypothetical Signaling Pathway cluster_labeling Labeling and Detection receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor labeled_kinase Labeled Kinase B kinase2->labeled_kinase response Cellular Response transcription_factor->response inhibitor Alkyne-Inhibitor inhibitor->kinase2 Covalent Binding bdp_azide This compound bdp_azide->labeled_kinase microscope Microscopy labeled_kinase->microscope Fluorescence Detection

Figure 3. Conceptual diagram of labeling a target protein in a signaling pathway.

References

BDP TMR Azide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP TMR azide. It addresses common issues, particularly photobleaching, encountered during fluorescence microscopy and click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family. It is characterized by a bright signal and high photostability. The azide group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific method for labeling biomolecules.[1][2][3] Its primary applications include fluorescence microscopy, live-cell imaging, and flow cytometry for visualizing and tracking alkyne-modified proteins, nucleic acids, and other molecules.[1][4]

Q2: What are the spectral properties of this compound?

This compound is spectrally similar to tetramethylrhodamine (TAMRA). It is typically excited around 542-545 nm and emits at approximately 570-574 nm.

Q3: What causes photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. For BODIPY dyes like this compound, the primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS) that chemically modify and destroy the dye, rendering it non-fluorescent. Factors that exacerbate photobleaching include high illumination intensity, long exposure times, and the presence of oxygen.

Q4: How does the photostability of this compound compare to other common fluorophores?

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound.

PropertyValueReference
Excitation Maximum542 - 545 nm
Emission Maximum570 - 574 nm
Molar Extinction Coefficient (ε)~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.64 - 0.95
SolubilityGood in most organic solvents (e.g., DMSO, DMF)

Troubleshooting Guides

Fluorescence Imaging

Problem: My this compound signal is dim or fades quickly (photobleaching).

  • Possible Cause 1: High Excitation Intensity. Excessive laser power is a primary driver of photobleaching.

    • Solution: Reduce the laser power to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its color.

  • Possible Cause 2: Long Exposure Times. Prolonged exposure to excitation light increases the cumulative photon dose and accelerates photobleaching.

    • Solution: Use the shortest possible exposure time that allows for clear image acquisition. If imaging a dynamic process, use time-lapse settings that minimize light exposure between acquisitions.

  • Possible Cause 3: Absence of Antifade Reagents. Antifade reagents are crucial for scavenging reactive oxygen species that cause photobleaching.

    • Solution: Use a commercial antifade mounting medium. For BODIPY dyes, reagents such as ProLong Diamond have been shown to be effective. Note that some antifade reagents, like p-phenylenediamine (PPD), may not be optimal for all dye classes.

  • Possible Cause 4: Presence of Oxygen. Molecular oxygen is a key mediator of photobleaching.

    • Solution: For fixed-cell imaging, the use of a glucose oxidase/catalase (GOC) oxygen scavenging system in your imaging buffer can significantly reduce photobleaching. For live-cell imaging, this approach may be toxic, and minimizing light exposure is the primary strategy.

Problem: I am observing high background or non-specific staining.

  • Possible Cause 1: Excess Unconjugated Dye. Residual, unreacted this compound can bind non-specifically to cellular components or the coverslip.

    • Solution: Ensure thorough washing steps after the click chemistry labeling to remove any unbound dye.

  • Possible Cause 2: Autofluorescence. Biological samples, especially fixed tissues, can exhibit natural fluorescence.

    • Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a background subtraction algorithm during image analysis.

  • Possible Cause 3: Non-specific Antibody Binding (if using secondary detection).

    • Solution: Ensure adequate blocking of your sample (e.g., with bovine serum albumin or serum) before antibody incubation. Titrate your antibody concentrations to find the optimal balance between signal and background.

Click Chemistry Labeling

Problem: The click reaction is inefficient, resulting in a weak signal.

  • Possible Cause 1: Inactive Copper (I) Catalyst. The copper (I) catalyst is essential for the CuAAC reaction and is prone to oxidation to the inactive copper (II) state.

    • Solution: Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to ensure a sufficient concentration of Cu(I). The use of a copper-stabilizing ligand like BTTAA can also improve reaction efficiency and reduce protein degradation.

  • Possible Cause 2: Suboptimal Reagent Concentrations. The stoichiometry of the reactants is critical for an efficient click reaction.

    • Solution: Optimize the concentrations of this compound, the alkyne-modified biomolecule, copper sulfate, and the reducing agent. A typical starting point is a molar excess of the dye-azide and the reducing agent relative to the alkyne and copper, respectively.

  • Possible Cause 3: Low Concentration of Labeled Biomolecule. If the target biomolecule is not efficiently labeled with the alkyne, the subsequent click reaction will yield a weak signal.

    • Solution: Ensure that the metabolic labeling or chemical modification step to introduce the alkyne group is optimized for your specific system.

Problem: I am observing protein precipitation or aggregation after the click reaction.

  • Possible Cause 1: Copper-Mediated Protein Damage. Copper ions can cause oxidative damage to proteins, leading to aggregation.

    • Solution: Use a copper-chelating ligand such as BTTAA or THPTA to protect your protein from copper-induced damage. Minimize the reaction time and keep the reaction on ice if compatible with your biomolecule.

  • Possible Cause 2: High Dye Concentration. BDP TMR is hydrophobic, and high concentrations of the dye conjugated to a protein can lead to aggregation.

    • Solution: Perform a titration of the this compound concentration to find the lowest effective concentration for labeling.

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

This protocol provides a general guideline for labeling alkyne-modified proteins with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper (II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTAA) (stock solution in DMSO/water)

  • Sodium ascorbate (stock solution in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution.

    • This compound stock solution (to a final concentration of 100-200 µM).

    • THPTA/TBTAA stock solution (to a final concentration of 500 µM).

    • CuSO₄ stock solution (to a final concentration of 100 µM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-2 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purify the Labeled Protein: Remove the excess dye and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Fluorescence Microscopy Imaging to Minimize Photobleaching

This protocol outlines a general procedure for imaging cells labeled with this compound, with a focus on minimizing photobleaching.

Materials:

  • Cells labeled with this compound on a glass-bottom dish or coverslip.

  • Imaging medium (e.g., phenol red-free cell culture medium for live cells, or PBS for fixed cells).

  • Antifade mounting medium (e.g., ProLong Diamond) for fixed cells.

  • Fluorescence microscope equipped with appropriate filters for BDP TMR (e.g., excitation ~540/20 nm, emission ~575/40 nm).

Procedure:

  • Sample Preparation:

    • Live Cells: Ensure cells are healthy and in a suitable imaging medium. If possible, use a microscope stage with environmental control (temperature, CO₂, humidity).

    • Fixed Cells: After fixation, permeabilization, and labeling, mount the coverslip onto a microscope slide using an antifade mounting medium. Allow the mounting medium to cure according to the manufacturer's instructions.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to warm up for stable output.

    • Select the appropriate filter set for BDP TMR.

  • Image Acquisition:

    • Locate the Region of Interest: Use a low magnification objective and transmitted light (e.g., DIC or phase contrast) to find the desired field of view. This minimizes photobleaching of the target area before imaging.

    • Minimize Excitation Exposure:

      • Set the excitation light intensity to the lowest possible level.

      • Use the shortest exposure time that provides a good signal-to-noise ratio.

      • Use camera binning if a higher signal is needed, as this can sometimes allow for shorter exposure times.

    • Acquire the Image: Switch to fluorescence illumination and capture the image.

    • Time-Lapse Imaging: If acquiring a time series, set the interval between acquisitions to be as long as experimentally permissible to allow the fluorophore to recover from triplet state excursions and to minimize the total light dose.

  • Image Analysis:

    • If photobleaching is unavoidable, it is possible to generate a photobleaching curve by imaging a control area over time. This curve can then be used to correct for the loss of fluorescence intensity in the experimental data.

Visualizations

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet State S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) S1_v Vibrational Levels T1->S0 Phosphorescence (Slow) Photobleaching Photobleaching T1->Photobleaching Reaction with O₂ → ROS

Caption: Simplified Jablonski diagram illustrating the mechanism of photobleaching.

Troubleshooting_Workflow start Dim or Fading Signal q1 Are you using an antifade reagent? start->q1 sol1 Incorporate an antifade mounting medium (e.g., ProLong Diamond). q1->sol1 No q2 Is the excitation intensity minimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Reduce laser power and/or use neutral density filters. q2->sol2 No q3 Is the exposure time minimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use the shortest possible exposure time for acquisition. q3->sol3 No q4 Is the click chemistry labeling efficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Troubleshoot click reaction: check reagents, concentrations, and incubation time. q4->sol4 No end_node Signal Improved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for dim or fading this compound signals.

Click_Chemistry_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis protein Alkyne-Modified Protein mix Combine Reactants protein->mix dye This compound (in DMSO) dye->mix catalyst CuSO₄ + Ligand (e.g., THPTA) catalyst->mix reducing_agent Sodium Ascorbate (Freshly Prepared) reducing_agent->mix incubate Incubate at RT (1-2 hours, dark) mix->incubate purify Remove Excess Dye (Desalting/Dialysis) incubate->purify analyze Confirm Labeling (e.g., Gel/Spectroscopy) purify->analyze

Caption: Experimental workflow for copper-catalyzed click chemistry labeling.

References

BDP TMR Azide Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR azide. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experiments and improving the signal-to-noise ratio when using this compound for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by a bright signal and high quantum yield.[1] Its azide functional group allows it to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to fluorescently label biomolecules containing an alkyne group.[2] Common applications include the labeling of proteins, nucleic acids, and other biomolecules for visualization in microscopy and other fluorescence-based assays.

Q2: What are the spectral properties of this compound?

This compound is designed for detection in the TAMRA (tetramethylrhodamine) channel. While specific spectral properties can vary slightly depending on the environment, the approximate excitation and emission maxima are:

PropertyWavelength (nm)
Excitation Maximum ~542 nm
Emission Maximum ~574 nm

Note: It is always recommended to confirm the optimal excitation and emission settings for your specific instrumentation.

Q3: What are the main causes of high background or low signal-to-noise ratio with this compound?

High background fluorescence can arise from several sources, including:

  • Non-specific binding of the dye: The hydrophobic nature of the BODIPY core can sometimes lead to non-specific interactions with cellular components.

  • Incomplete removal of unbound dye: Insufficient washing after the labeling reaction can leave a high background signal.

  • Suboptimal click chemistry reaction conditions: Inefficient catalysis can lead to unreacted azide probe contributing to background.

  • Autofluorescence: The inherent fluorescence of the biological sample itself can contribute to the background noise.

Q4: Can I use this compound for copper-free click chemistry?

This compound is designed for copper-catalyzed click chemistry. For copper-free click chemistry, a strained alkyne derivative of the dye, such as BDP TMR-DBCO, would be required to react with an azide-modified molecule.[3]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Use the following guide to diagnose and resolve the issue.

Potential Cause Recommended Solution
Excess unbound probe - Titrate the probe concentration: Use the lowest concentration of this compound that provides a detectable specific signal. Start with a concentration range of 1-10 µM and optimize. - Optimize incubation time: Reduce the incubation time to minimize non-specific uptake and binding. - Thorough washing: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with a low concentration of a mild detergent like Tween-20) after the click reaction.
Non-specific binding of the dye - Use a blocking agent: Pre-incubate your sample with a blocking buffer (e.g., Bovine Serum Albumin - BSA) to saturate non-specific binding sites. - Optimize fixation and permeabilization: The choice of fixative and permeabilization agent can influence non-specific binding. Test different methods if high background persists.
Inefficient click reaction - Optimize catalyst concentration: Ensure the correct concentrations of copper sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) are used. A common starting point is 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate. - Use a copper ligand: A copper-chelating ligand like THPTA or BTTAA can improve reaction efficiency and reduce cell toxicity.
Autofluorescence - Use an unstained control: Image an unstained sample to determine the level of endogenous autofluorescence. - Spectral unmixing: If your imaging system supports it, use spectral unmixing to separate the BDP TMR signal from the autofluorescence spectrum. - Use a quenching agent: Commercially available autofluorescence quenching agents can be applied to the sample.
Issue 2: Weak or No Signal

A weak signal can be as problematic as high background. Here are some strategies to boost your signal:

Potential Cause Recommended Solution
Low incorporation of the alkyne-modified precursor - Increase precursor concentration: Titrate the concentration of the alkyne-modified metabolic precursor upwards in a stepwise manner. - Increase incubation time: Allow more time for the target biomolecule to incorporate the alkyne precursor.
Inefficient click reaction - Optimize catalyst concentration: Titrate the concentrations of CuSO₄ and sodium ascorbate. - Ensure fresh reagents: Prepare fresh solutions of sodium ascorbate for each experiment as it is prone to oxidation. - Degas solutions: Oxygen can interfere with the copper catalyst. Degassing your reaction buffer can improve efficiency.
Suboptimal imaging settings - Optimize excitation and emission wavelengths: Ensure you are using the optimal filter set for BDP TMR. - Increase exposure time or laser power: Be cautious as this can also increase background and lead to photobleaching.
Photobleaching - Use an anti-fade mounting medium: This will help to preserve the fluorescence signal during imaging. - Minimize exposure to light: Keep the sample protected from light as much as possible before and during imaging.

Quantitative Data Presentation

The optimal concentration of this compound will vary depending on the cell type, the abundance of the target molecule, and the specific experimental conditions. It is crucial to perform a titration experiment to determine the optimal concentration that maximizes the signal-to-noise ratio. Below is a table illustrating a hypothetical titration experiment.

Table 1: Hypothetical Titration of this compound for Cellular Labeling

This compound Concentration (µM)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (Signal/Background)
0.11501001.5
0.55001204.2
1.0 1200 150 8.0
2.518003006.0
5.022005504.0
10.025008003.1

In this example, a concentration of 1.0 µM provides the optimal signal-to-noise ratio.

Experimental Protocols

Detailed Protocol for Metabolic Labeling of Cell Surface Glycoproteins with this compound

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cell surface glycoproteins, followed by fluorescent labeling with this compound via a copper-catalyzed click reaction.

Materials:

  • Cells of interest cultured on glass coverslips

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) to be converted to an alkyne in situ, or a direct alkyne-modified sugar)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - Optional, for intracellular targets

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click reaction buffer (e.g., PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency on glass coverslips.

    • Replace the culture medium with a medium containing the alkyne-modified sugar at a pre-optimized concentration (e.g., 25-50 µM).

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 880 µL PBS

      • 10 µL CuSO₄ stock (final concentration: 200 µM)

      • 10 µL THPTA stock (final concentration: 1 mM)

      • 1 µL this compound stock (final concentration: 10 µM - this should be optimized)

    • Mix the above components, then add:

      • 100 µL Sodium ascorbate stock (final concentration: 10 mM)

    • Aspirate the blocking buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the click reaction cocktail and wash the cells three times for 5 minutes each with PBS containing 0.05% Tween-20.

    • Perform a final wash with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for BDP TMR (Excitation: ~542 nm, Emission: ~574 nm).

Visualizations

Experimental Workflow: Metabolic Labeling and Detection

G cluster_cell_culture Cell Culture cluster_staining Staining Protocol cluster_imaging Imaging cell_seeding Seed cells on coverslips metabolic_labeling Incubate with alkyne-modified sugar cell_seeding->metabolic_labeling fixation Fixation (e.g., 4% PFA) metabolic_labeling->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking click_reaction Click Reaction with this compound blocking->click_reaction washing Thorough Washing click_reaction->washing mounting Mounting with anti-fade medium washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for metabolic labeling of cells with an alkyne-modified precursor and subsequent detection with this compound via click chemistry.

Signaling Pathway: GPCR Internalization and Trafficking

The following diagram illustrates a hypothetical signaling pathway where this compound could be used to track the internalization and trafficking of a G-protein coupled receptor (GPCR). In this scenario, an alkyne-containing unnatural amino acid is incorporated into the GPCR, which is then labeled with this compound.

G cluster_membrane Plasma Membrane cluster_labeling Labeling Step cluster_internalization Internalization & Trafficking GPCR GPCR with Alkyne-UAA (Unlabeled) BDP_TMR This compound GPCR->BDP_TMR Click Reaction Labeled_GPCR Labeled GPCR Ligand Ligand Ligand->GPCR Binding Clathrin_pit Clathrin-coated Pit Labeled_GPCR->Clathrin_pit Internalization Endosome Early Endosome Clathrin_pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR Recycled Receptor

Caption: Hypothetical pathway for tracking GPCR internalization using this compound labeling.

References

Technical Support Center: BDP TMR Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe used in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry" reactions.[1][2] It belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their bright fluorescence and high quantum yield.[3] BDP TMR has spectral properties similar to tetramethylrhodamine (TAMRA).[1][3] Common applications include the fluorescent labeling and visualization of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in fixed and living cells.

Q2: What are the primary causes of non-specific binding with this compound?

The primary cause of non-specific binding of this compound is its hydrophobic nature. Hydrophobic molecules tend to interact non-specifically with hydrophobic regions of proteins and lipids within a cell or tissue sample. This can lead to high background fluorescence and make it difficult to distinguish the specific signal from noise. Additionally, in copper-catalyzed reactions, non-specific labeling of proteins by fluorescent alkynes has been observed to be copper(I)-dependent.

Q3: How can I confirm that the signal I'm seeing is from specific binding?

Running proper control experiments is essential. The most critical control is a "no-azide" or "mock" control, where the cells or sample have not been metabolically labeled or conjugated with an alkyne. In this control, you should observe minimal to no fluorescence after performing the click reaction with this compound. If you see a significant signal in the no-azide control, it indicates non-specific binding.

Q4: Can the aggregation of this compound in aqueous solutions contribute to non-specific binding?

Yes, the tendency of hydrophobic dyes like BODIPYs to aggregate in aqueous media is a known issue and can contribute to non-specific binding and fluorescence quenching. It is crucial to ensure that the this compound is fully dissolved in an appropriate solvent like DMSO before being diluted into the aqueous reaction buffer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal, making data interpretation difficult.

Potential Causes:

  • Hydrophobic Interactions: The hydrophobic this compound is binding non-specifically to cellular components.

  • Excess Probe Concentration: Using too high a concentration of the this compound.

  • Inadequate Washing: Insufficient removal of unbound probe after the click reaction.

Troubleshooting Steps:

  • Optimize Probe Concentration: Titrate the this compound to determine the lowest concentration that provides a good signal-to-noise ratio.

  • Incorporate Blocking Steps: Pre-incubate your sample with a blocking agent to saturate non-specific binding sites.

  • Use Detergents: Add a low concentration of a non-ionic detergent to your wash buffers to help disrupt hydrophobic interactions.

  • Increase Wash Steps: Increase the number and duration of wash steps after the click reaction.

Issue 2: Weak or No Specific Signal

A weak or absent signal can be due to several factors related to the click reaction itself or the preceding labeling steps.

Potential Causes:

  • Inefficient Click Reaction: Problems with the catalyst (copper), reducing agent, or ligand.

  • Low Incorporation of Alkyne: Insufficient metabolic labeling or conjugation of the alkyne group to the target biomolecule.

  • Degradation of the Probe: this compound is light-sensitive and should be protected from prolonged exposure to light.

Troubleshooting Steps:

  • Check Click Reaction Components: Prepare fresh solutions of the copper catalyst, reducing agent (e.g., sodium ascorbate), and copper ligand.

  • Optimize Labeling Time: If using metabolic labeling, optimize the incubation time with the alkyne-modified precursor to ensure sufficient incorporation.

  • Protect from Light: Handle the this compound and conduct the experiment with minimal exposure to light.

Quantitative Data Summary

While optimal conditions should be determined empirically for each experimental system, the following table provides general recommendations for reducing non-specific binding of hydrophobic fluorescent probes like this compound.

Parameter Recommended Starting Concentration/Condition Notes
This compound Concentration 1-10 µMHigher concentrations can increase background. Titrate to find the optimal concentration.
Blocking Agents 1-3% BSA (Bovine Serum Albumin) or 5-10% Normal Goat SerumIncubate for 30-60 minutes before the click reaction. Ensure the serum species is different from the primary antibody host if performing subsequent immunostaining.
Detergents in Wash Buffer 0.05-0.1% Tween-20 or Triton X-100Helps to reduce hydrophobic interactions.
Wash Steps 3-5 washes of 5-10 minutes eachThorough washing is critical to remove unbound probe.

Experimental Protocols

Protocol 1: Control Experiment for Non-Specific Binding

This protocol is crucial for validating the specificity of this compound labeling.

  • Prepare two sets of samples:

    • Experimental Sample: Cells or tissue metabolically labeled with an alkyne-containing precursor.

    • Negative Control Sample: Cells or tissue treated with the vehicle (e.g., DMSO) instead of the alkyne precursor.

  • Fix and Permeabilize: Fix and permeabilize both samples using your standard protocol (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100 in PBS).

  • Blocking (Optional but Recommended): Incubate both samples in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.

  • Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail. For a final volume of 500 µL, you can use:

    • This compound (from a 10 mM stock in DMSO) to a final concentration of 5 µM.

    • Copper(II) Sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.

    • Reducing Agent (e.g., Sodium Ascorbate, from a 100 mM stock in water) to a final concentration of 5 mM.

    • Note: The components should be added in the order listed.

  • Perform Click Reaction: Incubate both samples with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash both samples three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Image: Image both samples using the appropriate filter set for TMR. A significantly lower fluorescence signal in the negative control sample indicates specific labeling.

Protocol 2: General Staining Protocol with Reduced Non-Specific Binding
  • Metabolic Labeling: Incubate cells with the desired alkyne-modified metabolic precursor for the optimized duration.

  • Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate with 3% BSA in PBS for 1 hour at room temperature.

  • Click Reaction: Incubate with the click reaction cocktail (as described in Protocol 1) for 30-60 minutes.

  • Washing: Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each.

  • Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) if desired, and mount for imaging.

Visualizations

experimental_workflow metabolic_labeling Metabolic Labeling (Incorporate Alkyne) fix_perm Fixation & Permeabilization metabolic_labeling->fix_perm blocking Blocking (e.g., BSA, Serum) fix_perm->blocking prepare_cocktail Prepare Click Cocktail (this compound, Cu catalyst) incubation Incubation (Protected from Light) prepare_cocktail->incubation washing Washing (with Detergent) incubation->washing imaging Fluorescence Imaging washing->imaging

Caption: Experimental workflow for this compound labeling.

non_specific_binding_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Background Observed? hydrophobic Hydrophobic Interactions start->hydrophobic Yes high_conc High Probe Concentration start->high_conc Yes poor_wash Inadequate Washing start->poor_wash Yes use_blocking Use Blocking Agents hydrophobic->use_blocking add_detergent Add Detergent to Wash hydrophobic->add_detergent titrate_probe Titrate Probe high_conc->titrate_probe increase_wash Increase Wash Steps poor_wash->increase_wash end Reduced Background use_blocking->end titrate_probe->end add_detergent->end increase_wash->end

Caption: Troubleshooting logic for high background fluorescence.

signaling_pathway cluster_cell Cellular Process: Protein Synthesis cluster_detection Detection via Click Chemistry metabolic_precursor Alkyne-Amino Acid (e.g., Homopropargylglycine) translation Translation (Ribosome) metabolic_precursor->translation newly_synthesized_protein Newly Synthesized Protein (with Alkyne tag) translation->newly_synthesized_protein click_reaction Click Reaction (Cu(I) catalyst) newly_synthesized_protein->click_reaction fluorescent_protein Fluorescently Labeled Protein click_reaction->fluorescent_protein bdp_azide This compound bdp_azide->click_reaction imaging imaging fluorescent_protein->imaging Visualization

Caption: Metabolic labeling and detection of newly synthesized proteins.

References

BDP TMR Azide Technical Support Center: Troubleshooting Aggregation and Optimizing Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with BDP TMR azide, a valuable fluorescent probe in click chemistry applications. Due to its hydrophobic nature, this compound has a tendency to aggregate in aqueous solutions, which can lead to decreased reactivity, fluorescence quenching, and non-specific background signals. This guide offers practical solutions and detailed protocols to mitigate these issues and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound is inherently hydrophobic and has limited solubility in aqueous buffers. Precipitation, or aggregation, is a common issue when the concentration of the dye exceeds its solubility limit in a given solvent system. This is often observed when a concentrated stock solution in an organic solvent (like DMSO or DMF) is diluted into an aqueous reaction buffer.

Q2: How does aggregation affect my experimental results?

A2: Aggregation can significantly compromise your results in several ways:

  • Reduced Reactivity: Aggregated dye molecules have reduced accessibility to their target alkyne groups, leading to inefficient click chemistry reactions.

  • Fluorescence Quenching: The close proximity of dye molecules in an aggregate can lead to self-quenching, resulting in a significant decrease in the fluorescence signal.

  • Non-Specific Binding: Aggregates can bind non-specifically to cellular components or surfaces, leading to high background fluorescence and false-positive signals.[1]

  • Inaccurate Quantification: The unpredictable nature of aggregation can lead to variability in labeling efficiency, making it difficult to obtain reproducible and quantifiable data.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: this compound is readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO or DMF and store it at -20°C, protected from light and moisture.[5]

Q4: Can I use this compound in fully aqueous buffers?

A4: While challenging, it is possible with careful optimization. Direct dilution of a concentrated DMSO stock into a fully aqueous buffer is likely to cause precipitation. To maintain solubility and prevent aggregation in aqueous media, the use of co-solvents or solubility enhancers is highly recommended. Once conjugated to a biomolecule, the solubility of the BDP TMR moiety in aqueous solutions generally improves.

Troubleshooting Guide: this compound Aggregation

This guide provides a systematic approach to troubleshooting and resolving aggregation issues with this compound.

Problem 1: Visible Precipitation Upon Dilution

Cause: The hydrophobic this compound is crashing out of the aqueous buffer.

Solutions:

  • Optimize Solvent Composition: Instead of diluting directly into a fully aqueous buffer, try using a buffer containing a percentage of an organic co-solvent. The final concentration of the organic solvent should be carefully optimized to maintain both dye solubility and the integrity of your biological sample.

  • Use Solubility Enhancers: Certain additives can help to keep hydrophobic molecules in solution.

  • Sequential Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into buffers with decreasing concentrations of organic solvent. This gradual change in polarity can help prevent the dye from precipitating.

Problem 2: Low Fluorescence Signal or Complete Quenching

Cause: This is a classic sign of aggregation-induced quenching. Even if visible precipitation is not observed, nano-aggregates can form and significantly reduce the fluorescence quantum yield.

Solutions:

  • Decrease Dye Concentration: High concentrations of the dye increase the likelihood of aggregation. Titrate the this compound concentration to find the lowest effective concentration that still provides a detectable signal.

  • Incorporate Detergents: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions and prevent aggregation.

  • Increase Reaction Temperature (with caution): For some dyes, increasing the temperature can reduce aggregation. However, this must be done cautiously to avoid denaturing your biological sample.

Problem 3: High Background and Non-Specific Staining

Cause: Aggregates of this compound can adhere non-specifically to surfaces and cellular structures, leading to a poor signal-to-noise ratio.

Solutions:

  • Incorporate Blocking Agents: Before adding the this compound, pre-incubate your sample with a blocking agent to saturate non-specific binding sites.

  • Optimize Washing Steps: Increase the number and duration of washing steps after the click reaction to more effectively remove unbound and non-specifically bound dye. Consider adding a low concentration of a non-ionic detergent to the wash buffers.

  • Filter the Dye Solution: Before use, centrifuge the diluted this compound solution at high speed to pellet any pre-formed aggregates and use only the supernatant.

Quantitative Data on Solubility and Aggregation

ParameterRecommendation for Minimizing AggregationRationale
Solvent for Stock Solution Anhydrous DMSO or DMFThis compound is highly soluble in these organic solvents, allowing for the preparation of concentrated, stable stock solutions.
Working Buffer Composition Aqueous buffer with 5-20% (v/v) co-solvent (e.g., DMSO, DMF, or alcohols)The organic co-solvent helps to maintain the solubility of the hydrophobic dye in the aqueous reaction mixture. The optimal percentage should be determined empirically.
pH of Working Buffer pH 4-10BDP TMR dyes are generally stable and their fluorescence is not significantly affected within this pH range. However, extreme pH values can affect the stability of the azide group and the biological target.
Additives Non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100)These detergents can help to solubilize the hydrophobic dye and prevent the formation of aggregates.
Cyclodextrins (e.g., β-cyclodextrin)The hydrophobic cavity of cyclodextrins can encapsulate the hydrophobic dye molecule, increasing its solubility in aqueous solutions.
Bovine Serum Albumin (BSA) (0.1-1%)BSA can act as a blocking agent to reduce non-specific binding of dye aggregates to surfaces.
Concentration of this compound Use the lowest effective concentration (typically in the low micromolar range)Higher concentrations increase the likelihood of aggregation.
Temperature Room temperature to 37°C (application dependent)While higher temperatures can sometimes reduce aggregation, this needs to be balanced with the thermal stability of the biological sample.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins in Solution

This protocol provides a starting point for labeling alkyne-modified proteins with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Protein purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, mix the following components in order:

    • Buffer to bring the final volume to the desired amount.

    • This compound (final concentration typically 25-100 µM).

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., for a final concentration of 1 mM CuSO₄, use 5 mM THPTA). Add this premix to the reaction.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 5 mM. Mix gently but thoroughly.

  • Add the Protein: Add the alkyne-modified protein to the reaction mixture. The final protein concentration will depend on the specific experiment.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the Labeled Protein: Remove excess dye and reaction components by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Confirm Labeling: Analyze the purified protein using SDS-PAGE and in-gel fluorescence scanning to confirm successful labeling.

Protocol 2: Metabolic Labeling of Glycoproteins and Detection with this compound

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by detection with this compound.

Materials:

  • Cell culture medium

  • Peracetylated alkyne-modified sugar (e.g., N-α-propargyloxycarbonyl-D-mannosamine, Ac₄ManNAl)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Click-IT® reaction components (as in Protocol 1)

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the alkyne-modified sugar for 1-3 days. The optimal concentration and incubation time should be determined empirically.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells in 3% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the Click-IT® reaction cocktail as described in Protocol 1, using this compound.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unreacted reagents.

  • Imaging: Mount the cells and visualize the labeled glycoproteins using fluorescence microscopy with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm).

Visualizations

Experimental Workflow for Protein Labeling

G Workflow for this compound Protein Labeling cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis stock Prepare 10 mM this compound in anhydrous DMSO cocktail Prepare Click Reaction Cocktail stock->cocktail reagents Prepare Click Reaction Reagents (CuSO4, THPTA, Na-Ascorbate) reagents->cocktail protein Add Alkyne-Modified Protein cocktail->protein incubate Incubate at RT (1-2h) protein->incubate purify Purify Labeled Protein (Desalting/SEC) incubate->purify analyze Analyze by SDS-PAGE and Fluorescence Imaging purify->analyze

Caption: A streamlined workflow for labeling alkyne-modified proteins with this compound.

Troubleshooting Logic for this compound Aggregation

G Troubleshooting this compound Aggregation cluster_symptoms Symptoms cluster_solutions Solutions start Problem: This compound Aggregation precipitate Visible Precipitation start->precipitate low_signal Low/No Fluorescence start->low_signal high_bg High Background start->high_bg solvents Optimize Solvents/ Co-solvents precipitate->solvents additives Use Additives (Detergents, Cyclodextrins) precipitate->additives low_signal->additives concentration Decrease Dye Concentration low_signal->concentration blocking Use Blocking Agents (BSA) high_bg->blocking washing Optimize Washing Steps high_bg->washing filter Filter Dye Solution high_bg->filter

Caption: A decision tree for troubleshooting common issues arising from this compound aggregation.

Signaling Pathway Example: Metabolic Glycoengineering

G Metabolic Glycoengineering & Click Chemistry Detection cluster_cell Cellular Process cluster_detection Detection alkyne_sugar Alkyne-Modified Sugar (e.g., Ac4ManNAl) uptake Cellular Uptake alkyne_sugar->uptake metabolism Metabolic Conversion uptake->metabolism incorporation Incorporation into Glycans metabolism->incorporation glycoprotein Alkyne-Labeled Glycoprotein incorporation->glycoprotein click_reaction Click Chemistry (CuAAC) glycoprotein->click_reaction bdp_azide This compound bdp_azide->click_reaction labeled_protein Fluorescently Labeled Glycoprotein click_reaction->labeled_protein imaging Fluorescence Microscopy labeled_protein->imaging

Caption: Visualization of the metabolic labeling of glycoproteins and their subsequent detection using this compound via click chemistry.

References

Low fluorescence signal with BDP TMR azide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BDP TMR Azide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low fluorescence signals in experiments utilizing this compound.

Troubleshooting Guide: Low Fluorescence Signal

A low fluorescence signal when using this compound is a common issue that can often be resolved by systematically evaluating the experimental steps. BDP TMR is an intrinsically bright fluorophore with a high quantum yield, suggesting that a weak signal is likely due to an inefficient click reaction or issues with downstream processing.[1][2]

Question: Why am I observing a low or no fluorescence signal after my click chemistry reaction with this compound?

Answer: A low fluorescence signal can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot the most common causes:

1. Inefficient Click Chemistry Reaction

The most frequent reason for a faint signal is an incomplete or failed copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state.[3]

    • Solution: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[3] It is also recommended to degas your solvents to remove dissolved oxygen.[3]

  • Suboptimal Reagent Concentrations: Incorrect stoichiometry of reactants and catalysts can lead to a poor reaction yield.

    • Solution: Optimize the concentrations of the this compound, your alkyne-containing molecule, the copper source (e.g., CuSO₄), the copper-chelating ligand (e.g., THPTA), and the reducing agent (e.g., sodium ascorbate). A typical starting point is a slight excess of the fluorescent probe relative to the biomolecule.

  • Ligand Issues: A copper-chelating ligand is crucial for stabilizing the Cu(I) catalyst and preventing oxidative damage to your biomolecules.

    • Solution: Ensure you are using a suitable ligand, such as THPTA for aqueous reactions, at the correct ratio to the copper catalyst, typically a 5-fold excess of the ligand.

  • Impure Reagents or Solvents: The purity of your reagents and solvents can significantly affect the outcome of the reaction.

    • Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, purification may be necessary.

2. This compound Degradation or Improper Storage

While stable, improper handling of the this compound can lead to its degradation.

  • Improper Storage: this compound should be stored at -20°C in the dark and desiccated. Prolonged exposure to light should be avoided.

    • Solution: Always store the reagent as recommended by the manufacturer. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solubility Issues: this compound has good solubility in most organic solvents like DMF and DMSO.

    • Solution: Ensure the dye is fully dissolved before adding it to the reaction mixture. Sonication can aid in dissolution if needed.

3. Issues with Labeled Biomolecule Purification and Handling

Loss of the labeled product during purification can result in a weak signal.

  • Purification Method: The chosen purification method may not be suitable for your labeled biomolecule.

    • Solution: Select a purification method appropriate for your molecule's size and properties, such as dialysis, size exclusion chromatography, or protein precipitation, to effectively remove unreacted dye and other reaction components.

  • Photobleaching: BDP TMR, like all fluorophores, is susceptible to photobleaching upon prolonged exposure to an excitation light source.

    • Solution: Minimize the exposure of your sample to light during imaging. The use of an antifade mounting medium can also help to reduce photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation maximum for this compound is approximately 545 nm, and the emission maximum is around 570 nm.

Q2: How should I prepare my stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF at a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light and moisture.

Q3: Can I use this compound for copper-free click chemistry?

A3: this compound is primarily designed for copper-catalyzed click chemistry. For copper-free reactions, you would typically use a strained alkyne derivative of the dye, such as BDP TMR-DBCO.

Q4: My negative control (without the alkyne-labeled molecule) shows a high background signal. What could be the cause?

A4: High background in the negative control can be due to non-specific binding of the this compound to your sample. To mitigate this, consider decreasing the concentration of the dye, increasing the number and duration of wash steps after the reaction, and incorporating a blocking agent like BSA in your buffers.

Q5: Could the buffer I am using be inhibiting the click reaction?

A5: Yes, certain buffer components can interfere with the CuAAC reaction. It is advisable to avoid buffers containing primary amines or high concentrations of urea. Phosphate-buffered saline (PBS) at a pH between 7 and 8 is generally a good starting point for bioconjugation reactions.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum~545 nm
Emission Maximum~570 nm
Molar Extinction Coefficient~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.64 - 0.95

Table 2: Recommended Starting Concentrations for CuAAC Reaction Components

ComponentStock ConcentrationFinal ConcentrationReference
Alkyne-BiomoleculeVaries10-100 µM
This compound10 mM in DMSO20-200 µM (2-10 fold excess)
Copper(II) Sulfate (CuSO₄)20 mM in water100 µM
Ligand (e.g., THPTA)50 mM in water500 µM
Sodium Ascorbate (freshly prepared)100-500 mM in water5 mM

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • Alkyne-modified Protein: 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • THPTA Ligand: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add the this compound stock solution to the desired final concentration (e.g., 100 µM).

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 100 µM, use a 5-fold excess of ligand (500 µM final concentration).

    • Add the copper/ligand mixture to the reaction tube containing the protein and dye.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted this compound and other small molecules by a suitable method such as protein precipitation with cold acetone, dialysis, or size exclusion chromatography.

  • Analysis:

    • Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning or by measuring the fluorescence of the purified conjugate with a fluorometer.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis prep_dye Prepare this compound Stock mix_reagents Combine Reagents in Buffer prep_dye->mix_reagents prep_alkyne Prepare Alkyne-Biomolecule prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Solution add_catalyst Add Premixed Cu/Ligand prep_cu->add_catalyst prep_ligand Prepare Ligand Solution prep_ligand->add_catalyst prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate (RT, 1-2h, dark) initiate->incubate purify Purify Labeled Product incubate->purify analyze Analyze Fluorescence purify->analyze

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_flowchart start Low Fluorescence Signal check_reaction Was the Click Reaction Efficient? start->check_reaction check_dye Is the this compound Intact? check_reaction->check_dye No sol_catalyst Optimize Catalyst: - Fresh Reducing Agent - Use Ligand - Degas Solvents check_reaction->sol_catalyst Yes sol_reagents Optimize Reagent Concentrations and Purity check_reaction->sol_reagents Yes check_purification Was the Labeled Product Lost? check_dye->check_purification No sol_storage Verify Proper Dye Storage (-20°C, dark, desiccated) check_dye->sol_storage Yes sol_purification Optimize Purification Method check_purification->sol_purification Yes sol_imaging Minimize Photobleaching check_purification->sol_imaging No

Caption: Troubleshooting flowchart for low fluorescence signals.

References

BDP TMR azide stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BDP TMR azide in various buffers, along with troubleshooting guides and frequently asked questions for its use in bioorthogonal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C in a dark, desiccated environment.[1] Under these conditions, the reagent is stable for up to 24 months. For transportation or short-term storage, room temperature for up to three weeks is acceptable, but prolonged exposure to light should be avoided.

Q2: How should I prepare and store this compound solutions?

This compound is readily soluble in most organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture. When taking an aliquot, ensure the vial warms to room temperature before opening to prevent condensation.

Q3: What is the stability of the BDP TMR fluorophore itself to pH?

The BDP TMR fluorophore core is known to be stable and its fluorescence is not sensitive to pH changes within a range of 4 to 10. This makes it a robust choice for experiments in various biological buffers.

Q4: How stable is the azide functional group in different aqueous buffers?

While specific quantitative data for the long-term stability of this compound in various aqueous buffers is limited, general knowledge of aryl azide chemistry provides guidance. Organic azides are generally more stable in neutral to basic conditions and should be protected from strong acids, which can lead to the formation of hazardous hydrazoic acid. For click chemistry reactions, which are often performed in buffers such as phosphate-buffered saline (PBS) at pH 7.4, it is best practice to add the this compound stock solution to the reaction mixture immediately before starting the experiment to minimize potential degradation in the aqueous environment.

Q5: Are there any known incompatibilities with common buffer components?

The azide group can react with reducing agents. For instance, a study on the stability of various click chemistry handles showed that an aryl azide was unstable in the presence of tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent. Therefore, it is advisable to avoid the presence of strong reducing agents in the buffer when working with this compound.

Stability Summary

The following tables provide a qualitative summary of the stability of this compound and the general conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Table 1: Qualitative Stability of this compound

ConditionStabilityRecommendations
Storage (Solid) HighStore at -20°C, dark, and desiccated.
Storage (DMSO Stock) ModerateStore at -20°C, dark. Avoid repeated freeze-thaw cycles.
Aqueous Buffer (Short-term) ModeratePrepare fresh for each experiment.
Acidic pH (e.g., < 4) LowAvoid. Can lead to degradation.
Neutral pH (e.g., 7.4) ModerateSuitable for short-term experimental use.
Basic pH (e.g., > 8) ModerateGenerally stable for short-term use.
Presence of Reducing Agents LowAvoid additives like TCEP.
Exposure to Light LowProtect from light to prevent photobleaching.

Table 2: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConditionNotes
pH Range 4.0 - 12.0The reaction is largely pH-insensitive within this range.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperatures.
Solvent Aqueous Buffers (e.g., PBS, Tris)Often with a co-solvent like DMSO to ensure solubility of reagents.
Catalyst Copper (I)Typically generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate).
Ligand e.g., THPTA, BTTAAA copper-chelating ligand is used to stabilize the Cu(I) catalyst and improve reaction efficiency.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Fluorescent Signal 1. Degradation of this compound. 2. Inefficient click reaction. 3. Photobleaching of the fluorophore.1. Use a fresh aliquot of this compound stock solution. Prepare working solutions immediately before use. 2. Ensure all click reaction components are fresh and at the correct concentrations. Use a copper-chelating ligand. 3. Minimize exposure of the sample to light during incubation and imaging.
High Background Fluorescence 1. Non-specific binding of the probe. 2. Excess unreacted probe.1. Decrease the concentration of this compound. Add a blocking agent like BSA to your buffers. 2. Increase the number and duration of washing steps after the click reaction.
Inconsistent Results 1. Instability of the azide in the reaction buffer. 2. Variability in reagent preparation.1. Standardize the time between adding the azide to the buffer and starting the reaction. 2. Prepare fresh solutions of critical reagents like sodium ascorbate for each experiment.

Experimental Protocols

Protocol for Assessing this compound Stability in a Buffer

This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector or a UV-Vis spectrophotometer.

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Buffer Solutions: Prepare the aqueous buffer of interest at the desired pH.

  • Incubation:

    • Dilute the this compound stock solution in the buffer to a final concentration suitable for analysis (e.g., 10 µM).

    • Divide the solution into several aliquots in separate tubes.

    • Incubate the tubes at a specific temperature (e.g., 4°C, room temperature, or 37°C), protected from light.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot.

    • Analyze the sample immediately by HPLC or spectrophotometry.

      • HPLC: Use a C18 column and a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the intact this compound from any degradation products. Monitor the elution profile using a fluorescence detector set to the excitation and emission maxima of BDP TMR.

      • Spectrophotometry: Measure the absorbance spectrum and quantify the peak corresponding to the BDP TMR fluorophore.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the 0-hour time point.

    • Plot the percentage of intact probe versus time to determine its stability in the tested buffer.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO dilute Dilute Azide in Buffer (e.g., to 10 µM) prep_stock->dilute prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->dilute incubate Incubate Aliquots at Desired Temperature dilute->incubate time_points Collect Aliquots at Various Time Points incubate->time_points analyze Analyze by HPLC or Spectrophotometry time_points->analyze data Calculate % Remaining Probe and Plot vs. Time analyze->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Click Chemistry Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product azide This compound product Fluorescently Labeled Biomolecule (Triazole Linkage) azide->product alkyne Alkyne-modified Biomolecule alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->product catalyzes ligand Stabilizing Ligand (e.g., THPTA) ligand->catalyst stabilizes

References

Cell permeability issues with BDP TMR azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDP TMR azide in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound for intracellular labeling.

Issue Possible Cause Suggested Solution
No or Weak Intracellular Fluorescence Signal Poor Cell Permeability: The dye is not efficiently crossing the cell membrane.1. Optimize Dye Concentration: Increase the concentration of this compound incrementally (e.g., 1-10 µM). 2. Increase Incubation Time: Extend the incubation period to allow for more efficient uptake (e.g., 30 minutes to 4 hours). 3. Use a Permeabilization Agent (for fixed cells): For fixed-cell imaging, use a mild permeabilizing agent like Triton X-100 or saponin. 4. Check Solvent: Ensure the final DMSO concentration in the cell media is low (<0.5%) as high concentrations can be toxic.
Low Expression of Target Molecule: If labeling a specific biomolecule via click chemistry, the target itself might be in low abundance.1. Verify Target Expression: Use an alternative method (e.g., Western blot, qPCR) to confirm the expression level of your target. 2. Optimize Induction/Transfection: If expressing a tagged protein, optimize the induction or transfection conditions.
Inefficient Click Reaction: The copper-catalyzed or copper-free click reaction is not proceeding efficiently.1. Check Reagent Quality: Ensure the freshness and quality of your click chemistry reagents (e.g., copper catalyst, ligands, reducing agents, or strained alkyne/cyclooctyne). 2. Optimize Reaction Conditions: Adjust the concentrations of catalysts and ligands, and ensure the reaction buffer is optimal. For live-cell click chemistry, consider using copper-free methods.
High Background Fluorescence Excess Extracellular Dye: Unbound this compound remaining in the imaging medium.1. Thorough Washing: Increase the number and duration of wash steps with fresh, pre-warmed buffer or media after incubation.[1] 2. Use a Background Suppressor: Employ a commercial background suppressor to quench extracellular fluorescence.[1]
Non-Specific Staining: The dye is accumulating in unintended cellular compartments or binding non-specifically to cellular components.1. Reduce Dye Concentration: Use the lowest effective concentration of this compound. 2. Reduce Incubation Time: Shorten the incubation period to minimize non-specific uptake. 3. Include a Blocking Step: For fixed cells, use a blocking agent like BSA to reduce non-specific binding.
Cell Toxicity or Altered Morphology High Dye Concentration: Excessive amounts of this compound can be toxic to cells.1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of the dye for your specific cell type. 2. Reduce Incubation Time: Minimize the exposure of cells to the dye.
Solvent Toxicity: The solvent used to dissolve the dye (e.g., DMSO) is at a toxic concentration.1. Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (ideally ≤0.1%).
Phototoxicity: The illumination light used for imaging is damaging the cells.1. Reduce Light Exposure: Use the lowest possible excitation light intensity and exposure time. 2. Use Live-Cell Imaging Media: Employ imaging media formulated to reduce phototoxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine (TAMRA), with an excitation maximum around 545 nm and an emission maximum around 570 nm.[2] BDP TMR is known for its high fluorescence quantum yield and is relatively insensitive to pH changes.[3] The azide group allows for its use in click chemistry reactions to label alkyne-modified biomolecules.

Q2: Is this compound cell-permeable?

A2: Yes, this compound is generally considered to be cell-permeable due to the hydrophobic nature of the BODIPY core. Studies have shown that the addition of an azide moiety does not significantly hinder the cellular uptake of BODIPY and TAMRA fluorophores. However, the efficiency of cell entry can vary depending on the cell type and experimental conditions.

Q3: How can I improve the intracellular delivery of this compound?

A3: To enhance intracellular delivery, you can try optimizing the dye concentration, increasing the incubation time, or ensuring that the solvent concentration is not inhibiting cell health. For certain applications, especially with less permeable cell types, transient permeabilization methods could be explored, though this is more common for fixed cells.

Q4: What are the key considerations for using this compound in live-cell imaging?

A4: For live-cell imaging, it is crucial to use a minimal, non-toxic concentration of the dye and to minimize light exposure to prevent phototoxicity. Using appropriate live-cell imaging solutions can help maintain cell health during the experiment. It is also important to perform control experiments to ensure that the dye itself is not affecting the biological process you are studying.

Q5: Can I use this compound for both live and fixed cell imaging?

A5: Yes, this compound can be used for both live and fixed cell applications. For live-cell imaging, the dye's permeability allows it to enter intact cells. For fixed cells, a permeabilization step is typically included in the protocol to ensure efficient entry of the dye and other reagents.

Experimental Protocols

Protocol 1: General Live-Cell Labeling with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-5 µM).

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal time may vary depending on the cell type.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for TMR or TRITC.

Protocol 2: Intracellular Click Chemistry Labeling in Live Cells

This protocol assumes the target biomolecule has been metabolically labeled with an alkyne-containing precursor.

  • Metabolic Labeling: Incubate cells with the alkyne-modified substrate for a sufficient period to allow for incorporation into the target biomolecule.

  • Prepare Click Reaction Cocktail:

    • Copper-Catalyzed: Prepare a fresh solution containing this compound, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Copper-Free: Prepare a solution of this compound and an alkyne-modified biomolecule to be labeled with a strained cyclooctyne (e.g., DBCO, BCN) modified probe.

  • Labeling Reaction: Remove the culture medium, wash the cells, and add the click reaction cocktail.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells thoroughly with fresh medium or buffer.

  • Imaging: Proceed with fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining/Labeling cluster_post_staining Post-Staining cell_plating Plate cells on imaging dish metabolic_labeling Metabolic labeling with alkyne-modified substrate (for click chemistry) prepare_solution Prepare this compound staining solution cell_plating->prepare_solution prepare_click_cocktail Prepare click reaction cocktail metabolic_labeling->prepare_click_cocktail incubate_dye Incubate cells with dye prepare_solution->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells incubate_click Incubate for click reaction prepare_click_cocktail->incubate_click incubate_click->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells

Caption: General experimental workflow for intracellular labeling using this compound.

troubleshooting_flowchart start Start: Weak or No Signal check_permeability Is the dye entering the cells? start->check_permeability optimize_staining Optimize Staining: - Increase concentration - Increase incubation time check_permeability->optimize_staining No check_target Is the target molecule present? (for click chemistry) check_permeability->check_target Yes success Signal Improved optimize_staining->success verify_expression Verify target expression (e.g., Western Blot) check_target->verify_expression No check_click_reaction Is the click reaction efficient? check_target->check_click_reaction Yes optimize_click Optimize Click Reaction: - Check reagent quality - Adjust conditions check_click_reaction->optimize_click No check_click_reaction->success Yes optimize_click->success

Caption: Troubleshooting flowchart for weak or no fluorescence signal with this compound.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for BDP TMR Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of copper catalyst concentration in BDP TMR azide conjugations. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My click reaction with this compound has a low or no yield. What is the primary suspect?

A1: Low or no product yield in CuAAC reactions is a common issue, often pointing towards problems with the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]

Troubleshooting Steps:

  • Deoxygenate Your Reaction: Ensure that all buffers and solutions are thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas like argon or nitrogen. Capping the reaction vessel can also help minimize oxygen exposure.[1]

  • Use a Reducing Agent: Incorporate a reducing agent, most commonly sodium ascorbate, to regenerate Cu(I) from any oxidized copper species.[3][4] It is crucial to use a freshly prepared solution of sodium ascorbate for each experiment, as it can degrade over time.

  • Check Catalyst Loading: The amount of copper catalyst might be insufficient, particularly if your biomolecule is at a low concentration. While typically used in catalytic amounts, a slight increase in copper concentration might be necessary.

Q2: I'm observing inconsistent results between experiments. What could be the cause of this lack of reproducibility?

A2: Reproducibility issues in CuAAC reactions often stem from subtle variations in the experimental setup and reagent handling.

Troubleshooting Steps:

  • Standardize Deoxygenation: Implement a consistent and standardized protocol for deoxygenating your solvents and protecting the reaction from air. Even minor differences in oxygen exposure can lead to significant variations in yield.

  • Fresh Reagents are Key: Always use freshly prepared stock solutions, especially for sodium ascorbate, which is prone to degradation.

  • Order of Reagent Addition: The order in which you add your reagents can impact the stability and activity of the catalyst. It is recommended to pre-mix the copper salt and the stabilizing ligand before adding them to the reaction mixture.

Q3: My protein/biomolecule appears to be damaged or aggregated after the click reaction. How can I prevent this?

A3: Copper can be cytotoxic and can also generate reactive oxygen species (ROS) that may damage sensitive biomolecules.

Troubleshooting Steps:

  • Utilize a Stabilizing Ligand: Employ a water-soluble copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, to protect your biomolecule. These ligands stabilize the Cu(I) oxidation state, enhance reaction kinetics, and reduce the cytotoxic effects of copper. A common recommendation is a 5:1 ratio of ligand to copper.

  • Optimize Copper Concentration: Avoid using an excessive concentration of copper. For most bioconjugation reactions, a copper concentration in the range of 50 µM to 100 µM is sufficient. Higher concentrations often do not improve yields and increase the risk of biomolecule damage.

Q4: The reaction is sluggish or incomplete, even with a reducing agent and ligand. What else could be wrong?

A4: If the core components seem to be in order, consider issues related to your specific biomolecule or other components in the reaction mixture.

Troubleshooting Steps:

  • Reactant Accessibility: For large biomolecules like proteins, the azide or alkyne functional groups might be buried within the three-dimensional structure, hindering their accessibility. Consider adding a co-solvent like DMSO or performing the reaction under denaturing conditions to expose the reactive sites.

  • Copper Sequestration: Your reaction mixture might contain components that chelate the copper catalyst, rendering it inactive. Thiols are a common culprit. If you suspect copper sequestration, you can try adding an excess of the copper catalyst or introducing a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species.

Data Presentation: Optimizing Copper Concentration

The optimal copper concentration is a critical parameter for a successful conjugation. Below is a table summarizing typical starting concentrations and potential outcomes. It is recommended to perform a titration to determine the ideal concentration for your specific system.

Copper (CuSO₄) Concentration (µM)Ligand (e.g., THPTA) Concentration (µM)Sodium Ascorbate Concentration (mM)Expected OutcomeTroubleshooting Considerations
251251Low to moderate yield, may be sufficient for sensitive biomolecules.If yield is too low, incrementally increase copper and ligand concentration.
50 250 1-2.5 Often the optimal starting point for many bioconjugations. This is a good balance between reaction efficiency and minimizing potential biomolecule damage.
1005002.5-5High yield, faster reaction kinetics.Increased risk of protein damage or aggregation. Use with caution for sensitive substrates.
20010005Very high yield, but significant risk of side reactions and biomolecule damage.Generally not recommended unless other optimization strategies have failed.

Experimental Protocol: Copper Catalyst Optimization for this compound Conjugation

This protocol provides a general framework for optimizing the copper catalyst concentration for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in deionized water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, deoxygenated)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine your alkyne-modified biomolecule and this compound in the deoxygenated reaction buffer. A slight excess of the this compound (e.g., 1.5-10 fold molar excess over the biomolecule) is often used.

  • Prepare the Catalyst Premix: In a separate tube, prepare the copper/ligand premix. For a final reaction volume of 100 µL and a target copper concentration of 50 µM, you would mix a calculated volume of the CuSO₄ and THPTA stock solutions. It is recommended to pre-mix the copper and ligand before adding them to the reaction.

  • Add Catalyst to Reaction: Add the copper/ligand premix to the reaction tube containing the biomolecule and azide.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the click reaction.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

  • Analyze the Results: Analyze the reaction products by an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning, to determine the extent of conjugation.

  • Optimize: Repeat the reaction with varying concentrations of the copper/ligand premix (e.g., 25 µM, 100 µM, 200 µM copper) to determine the optimal concentration that provides the highest yield of conjugated product with minimal side effects.

Mandatory Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low or No Product Yield catalyst Check Copper Catalyst Activity start->catalyst reagents Verify Reagent Integrity start->reagents conditions Assess Reaction Conditions start->conditions substrate Evaluate Substrate Accessibility start->substrate deoxygenate Degas Solvents & Protect from Air catalyst->deoxygenate add_reducing Add Fresh Sodium Ascorbate catalyst->add_reducing optimize_cu Optimize Copper/Ligand Concentration catalyst->optimize_cu fresh_stocks Prepare Fresh Reagent Stocks reagents->fresh_stocks order_addition Standardize Order of Addition reagents->order_addition use_ligand Use/Optimize Stabilizing Ligand (e.g., THPTA) conditions->use_ligand denature Add Denaturant or Co-solvent (e.g., DMSO) substrate->denature end_node Successful Conjugation deoxygenate->end_node add_reducing->end_node optimize_cu->end_node fresh_stocks->end_node order_addition->end_node use_ligand->end_node denature->end_node

Caption: Troubleshooting workflow for low product yield in CuAAC reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne Alkyne-Biomolecule intermediate Copper-Acetylide Intermediate alkyne->intermediate azide This compound azide->intermediate cu2 Cu(II)SO₄ cu1 Cu(I)-Ligand Complex (Active Catalyst) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 cu1->intermediate Coordination ligand Ligand (e.g., THPTA) ligand->cu1 Stabilization product Triazole-Linked BDP TMR-Biomolecule intermediate->product Cycloaddition

Caption: The CuAAC reaction mechanism highlighting the role of the copper catalyst.

References

BDP TMR Azide Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for BDP TMR azide conjugations. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate efficient and successful click chemistry reactions.

Troubleshooting Guide: Common Issues and Solutions

Challenges in bioconjugation can often be resolved by systematically evaluating and optimizing reaction components and conditions. This guide addresses common problems encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.Deoxygenate: Thoroughly degas all buffers and solvents before use.• Use a Reducing Agent: Always include a fresh solution of a reducing agent, such as sodium ascorbate, to maintain copper in the Cu(I) state.• Work under Inert Atmosphere: For sensitive reactions, consider working in a glovebox or under a stream of argon or nitrogen.
Inadequate Ligand: The ligand stabilizes the Cu(I) catalyst, preventing its oxidation and precipitation, and accelerates the reaction.Use a Copper-Chelating Ligand: Employ a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) for aqueous reactions.• Optimize Ligand-to-Copper Ratio: A common starting point is a 5:1 molar ratio of ligand to copper sulfate.
Steric Hindrance: The azide or alkyne functionality on a large biomolecule may be sterically inaccessible.Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., up to 24 hours).• Increase Temperature: If the biomolecule is stable, increasing the temperature to 37°C can enhance the reaction rate.• Add a Denaturant: A small amount of a denaturing agent (e.g., urea) or an organic co-solvent (e.g., DMSO) may help expose the reactive sites.
High Background Signal in Fluorescence Imaging Non-specific Binding of this compound: The hydrophobic nature of the BDP TMR dye can lead to non-specific interactions with proteins and membranes.Optimize Probe Concentration: Titrate the this compound to the lowest effective concentration.• Increase Washing: Extend the duration and number of washing steps after the reaction.• Use a Blocking Agent: Incorporate a blocking agent like bovine serum albumin (BSA) in your buffers.
Residual Copper Ions: Copper ions can sometimes cause background fluorescence.Wash with a Chelator: Include a final wash step with a copper chelator like EDTA.
Reaction Inconsistency Variability in Reagent Preparation: The age and handling of stock solutions, especially sodium ascorbate, can affect reaction efficiency.Prepare Fresh Solutions: Always use a freshly prepared solution of sodium ascorbate.• Standardize Protocols: Ensure consistent reagent concentrations and incubation times between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for a this compound click reaction?

A1: The optimal reaction time can vary from 30 minutes to several hours, and in some cases, overnight incubation may be beneficial. The reaction rate is influenced by several factors, including the concentration of reactants, the catalyst system, temperature, and the steric accessibility of the azide and alkyne groups. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific system. For a spectrally similar dye, TAMRA-azide, reactions at 37°C show a significant increase in product formation within the first 60 minutes and approach completion within 4 hours.[1]

Q2: How does temperature affect the reaction time?

A2: Increasing the reaction temperature generally accelerates the reaction rate. For instance, a reaction with a TAMRA-azide showed a more rapid increase in fluorescence intensity at 37°C compared to 25°C.[1] However, it is crucial to consider the thermal stability of the biomolecules involved, as higher temperatures can lead to denaturation and loss of function.

Q3: What is the recommended catalyst system for this compound reactions?

A3: For aqueous bioconjugation, a catalyst system comprising copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate, and a copper(I)-stabilizing ligand such as THPTA is highly recommended. The ligand is critical for protecting biomolecules from oxidative damage and enhancing reaction efficiency.

Q4: Can I perform this reaction without a copper catalyst?

A4: Yes, copper-free click chemistry is an alternative. This typically involves a strain-promoted azide-alkyne cycloaddition (SPAAC), where the alkyne is part of a strained ring system (e.g., DBCO, BCN). BDP TMR derivatives for copper-free click chemistry are available. This approach is particularly advantageous for live-cell imaging, where the cytotoxicity of copper is a concern.

Q5: My this compound is not dissolving well. What should I do?

A5: this compound is soluble in organic solvents like DMSO and DMF. It is recommended to prepare a concentrated stock solution in one of these solvents and then add it to your aqueous reaction mixture. Ensure that the final concentration of the organic solvent in the reaction is compatible with the stability and function of your biomolecule.

Data Presentation

The following table summarizes the effect of reaction time and temperature on the relative fluorescence intensity of a product formed from a TAMRA-azide, a dye with similar spectral properties to BDP TMR. This data illustrates that higher temperatures can lead to faster reaction completion.

Reaction Time (minutes)Relative Fluorescence Intensity at 25°C (Arbitrary Units)Relative Fluorescence Intensity at 37°C (Arbitrary Units)
10~1200~1800
20~1300~2200
30~1400~2500
60~2200~2800
120~2500~3000
240~2800~3100
Data adapted from a study on TAMRA-azide immobilization.[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound

This protocol provides a starting point for the copper-catalyzed labeling of a protein containing an alkyne group.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Deionized water (deoxygenated)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh sodium ascorbate solution.

    • Degas all aqueous buffers by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the deoxygenated buffer.

    • Add the this compound stock solution to the desired final concentration (e.g., a 2-10 fold molar excess over the protein).

    • Add the THPTA ligand stock solution to a final concentration of 5 times the copper concentration (e.g., 500 µM).

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

    • Gently mix the contents.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-2.5 mM to initiate the reaction.

    • Mix gently but thoroughly.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Purification:

    • Remove the excess this compound and catalyst components by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_process Processing cluster_analysis Analysis prep_protein Alkyne-Protein mix_reagents Combine Protein, Dye, and Catalyst prep_protein->mix_reagents prep_dye This compound (in DMSO) prep_dye->mix_reagents prep_catalyst CuSO4/Ligand Mix prep_catalyst->mix_reagents prep_reducer Fresh Sodium Ascorbate initiate Add Sodium Ascorbate prep_reducer->initiate mix_reagents->initiate incubate Incubate (RT or 37°C, 1-4h) initiate->incubate purify Purification incubate->purify analyze Characterize Conjugate purify->analyze troubleshooting_logic start Low Reaction Yield? check_catalyst Is the Catalyst Active? start->check_catalyst Yes check_reagents Are Reagents Fresh? check_catalyst->check_reagents Yes solution_deoxygenate Deoxygenate Buffers check_catalyst->solution_deoxygenate No solution_ligand Use Ligand (e.g., THPTA) check_catalyst->solution_ligand No check_conditions Optimize Conditions? check_reagents->check_conditions Yes solution_ascorbate Use Fresh Ascorbate check_reagents->solution_ascorbate No solution_time_temp Increase Time/Temperature check_conditions->solution_time_temp

References

Technical Support Center: BDP TMR Azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BDP TMR azide in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted this compound after labeling my protein/antibody?

A1: Unlike NHS ester reactions which can be quenched with amine-containing buffers like Tris, there is no common chemical quencher for azide-functionalized dyes that is broadly compatible with biological samples. Instead, the most effective and widely accepted methods for removing excess this compound are based on physical separation techniques that exploit the size difference between the labeled macromolecule and the small dye molecule. These methods include size-exclusion chromatography (e.g., desalting columns) and dialysis.[1]

Q2: My labeled protein shows a much lower fluorescence signal than expected. What could be the issue?

A2: Low fluorescence intensity after labeling can stem from a few issues. One common cause is "dye-dye quenching" or "self-quenching," which occurs when too many dye molecules are conjugated in close proximity on the biomolecule.[2][3] This is more pronounced with fluorescent dyes that have a tendency to form non-fluorescent aggregates at high concentrations. To address this, it is recommended to optimize the molar ratio of dye to biomolecule during the labeling reaction to achieve a lower, more optimal degree of labeling (DOL). Another possibility is that the local chemical environment of the conjugated dye on the protein is causing quenching.

Q3: After the labeling reaction, my protein has precipitated. Why did this happen and what can I do?

A3: Precipitation of your biomolecule during or after labeling is often due to a change in its physicochemical properties. Capping charged residues (like lysines, if you've introduced an alkyne via an NHS ester) with a relatively large and hydrophobic dye molecule can alter the protein's solubility. This is more likely to occur with a high degree of labeling. To prevent this, it is advisable to use a lower molar excess of the this compound during the conjugation reaction.

Q4: Can I use a chemical scavenger to quench the excess this compound?

A4: While there are methods to quench simple inorganic azides like sodium azide, these are generally not suitable for biomolecule labeling reactions due to their harsh conditions. For organic azides on fluorescent dyes, the use of small molecule scavengers is not a standard or widely documented practice in bioconjugation protocols. The reactivity of such scavengers could potentially compromise the integrity of the labeled biomolecule or the fluorophore itself. Therefore, physical removal methods remain the recommended approach.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in downstream applications. Incomplete removal of unreacted this compound.Optimize the purification step. For desalting columns, ensure the column bed volume is adequate for your sample size. For dialysis, increase the dialysis volume and the number of buffer changes.
Low fluorescence signal from the purified conjugate. 1. Dye-dye (self) quenching due to a high degree of labeling (DOL).2. The local environment of the dye on the protein is causing quenching.1. Reduce the molar excess of this compound in the labeling reaction to achieve a lower DOL.2. This is an inherent property of the labeling site. If possible, consider site-specific labeling strategies to place the dye in a more favorable environment.
Precipitation of the labeled biomolecule. The hydrophobic nature of the BDP TMR dye is reducing the solubility of the conjugate, especially at a high DOL.Decrease the molar ratio of the dye to the biomolecule in the labeling reaction.
The purified conjugate appears to have the wrong molecular weight. Inefficient removal of the free dye, which can interfere with some molecular weight estimation techniques.Ensure complete removal of the unreacted dye using the recommended purification methods. Analyze the conjugate using a method less susceptible to interference from small molecules, such as SDS-PAGE with fluorescence scanning.

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Column

This protocol is suitable for rapid removal of unreacted dye from protein samples.

Materials:

  • Labeled protein solution

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired buffer. This removes any storage solutions and ensures the protein will elute in the correct buffer.

  • Sample Application: Gently apply the labeling reaction mixture to the top of the column bed. Avoid disturbing the resin.

  • Elution: Add the elution buffer and begin collecting fractions. The larger, labeled protein will travel faster through the column and elute first. The smaller, unreacted this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Monitor the fractions for protein (e.g., by measuring absorbance at 280 nm) and for the dye (by measuring absorbance at the dye's excitation maximum, ~545 nm for BDP TMR). Pool the fractions containing the labeled protein and that are free of the unconjugated dye.

Protocol 2: Removal of Excess this compound using Dialysis

This protocol is suitable for larger sample volumes and does not require specialized chromatography equipment.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa.

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Methodology:

  • Sample Preparation: Transfer the labeling reaction mixture into the dialysis tubing/cassette.

  • Dialysis Setup: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (e.g., 1000-fold the volume of the sample).

  • Dialysis: Stir the buffer gently at 4°C. The small, unreacted this compound molecules will diffuse out of the dialysis tubing into the buffer, while the larger, labeled protein will be retained.

  • Buffer Changes: Change the dialysis buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted dye.

  • Sample Recovery: After the final buffer change, recover the purified, labeled protein from the dialysis tubing/cassette.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_products Final Products biomolecule Alkynated Biomolecule reaction_mix Reaction Mixture (Labeled Biomolecule + Excess Dye) biomolecule->reaction_mix Click Chemistry bdp_azide This compound bdp_azide->reaction_mix desalting Desalting Column reaction_mix->desalting Option 1 dialysis Dialysis reaction_mix->dialysis Option 2 purified_conjugate Purified BDP TMR-labeled Biomolecule desalting->purified_conjugate excess_dye Excess this compound desalting->excess_dye dialysis->purified_conjugate dialysis->excess_dye Diffuses out

Caption: Workflow for labeling and purification of BDP TMR conjugates.

troubleshooting_logic start Low Fluorescence Signal? dol_check Check Degree of Labeling (DOL) start->dol_check high_dol DOL is High? dol_check->high_dol self_quench Likely Self-Quenching high_dol->self_quench Yes low_dol DOL is Optimal/Low high_dol->low_dol No optimize_ratio Reduce Dye:Protein Ratio in Labeling self_quench->optimize_ratio env_quench Environmental Quenching low_dol->env_quench site_specific Consider Site-Specific Labeling env_quench->site_specific

Caption: Troubleshooting low fluorescence signals after labeling.

References

Validation & Comparative

A Head-to-Head Comparison: BDP TMR Azide vs. TAMRA Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the selection of a fluorescent probe is paramount to the success of labeling and imaging experiments. For researchers utilizing click chemistry, two popular choices for introducing a red-orange fluorophore are BDP TMR azide and TAMRA azide. Both dyes are spectrally similar, absorbing and emitting light in the same region of the spectrum, making them compatible with existing TAMRA filter sets. However, a closer examination of their photophysical properties and performance characteristics reveals significant differences that can impact experimental outcomes. This guide provides an objective comparison to aid researchers in selecting the optimal azide-functionalized fluorophore for their specific needs.

Quantitative Performance Comparison

A summary of the key photophysical and chemical properties of this compound and TAMRA azide is presented below. These parameters are critical in determining the brightness, sensitivity, and stability of the fluorescent signal in a given application.

PropertyThis compoundTAMRA Azide (5-isomer)Reference(s)
Maximum Excitation (λex) 545 nm541 - 546 nm[1][2][3]
Maximum Emission (λem) 570 nm567 - 579 nm[1][2]
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹ (estimated for BODIPY TMR)84,000 - 92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.64 - 0.950.1
Molecular Weight ~480.3 g/mol ~512.6 g/mol
Brightness (ε × Φ) High (significantly higher than TAMRA)Moderate Calculated from ε and Φ values
Photostability Generally higher than rhodamine dyesModerate
Environmental Sensitivity Less sensitive to pH and polarity changesFluorescence can be sensitive to environment

Key Takeaways from the Data:

The most striking difference between the two dyes is the quantum yield , with this compound exhibiting a significantly higher value (up to 0.95) compared to TAMRA azide (around 0.1). This directly translates to a much brighter fluorescent signal for BDP TMR, making it a superior choice for detecting low-abundance targets. While the molar extinction coefficient of TAMRA is slightly higher, the quantum yield difference of nearly an order of magnitude makes BDP TMR the brighter probe overall.

Furthermore, borondipyrromethene (BDP) dyes, including BDP TMR, are known for their generally higher photostability compared to rhodamine dyes like TAMRA. This means that BDP TMR will resist photobleaching for longer periods under illumination, which is a critical advantage for time-lapse imaging and experiments requiring prolonged signal acquisition. BDP TMR is also noted to be less sensitive to environmental factors such as pH and polarity, leading to more consistent and reliable fluorescence measurements.

Visualizing the Molecules and the Process

To better understand the chemical basis of this comparison, the following diagrams illustrate the core structures of the fluorophores and the fundamental workflow of a click chemistry labeling experiment.

Chemical Structures cluster_bdp This compound cluster_tamra TAMRA Azide bdp_structure tamra_structure

Caption: Chemical structures of this compound and TAMRA azide.

G cluster_workflow Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow Biomolecule 1. Introduce Alkyne-Modified Substrate to Biological System Cellular_Process 2. Metabolic Incorporation or Enzymatic Labeling Biomolecule->Cellular_Process Alkyne_Biomolecule 3. Alkyne-Tagged Biomolecule of Interest Cellular_Process->Alkyne_Biomolecule Lysis_Fixation 4. Cell Lysis or Fixation/Permeabilization Alkyne_Biomolecule->Lysis_Fixation Click_Reaction 5. Click Reaction Cocktail Addition: - Azide-Fluorophore (BDP TMR or TAMRA) - Copper(I) Catalyst - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) Lysis_Fixation->Click_Reaction Labeled_Biomolecule 6. Covalent Labeling via Triazole Linkage Click_Reaction->Labeled_Biomolecule Wash 7. Wash to Remove Excess Reagents Labeled_Biomolecule->Wash Imaging 8. Fluorescence Imaging and Analysis Wash->Imaging

Caption: A generalized workflow for labeling biomolecules using CuAAC.

Experimental Protocols

The following are generalized protocols for labeling biomolecules using either this compound or TAMRA azide via a copper-catalyzed click reaction (CuAAC). These should be considered as starting points and may require optimization for specific experimental systems.

Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysates

This protocol is suitable for labeling proteins that have been metabolically tagged with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound or TAMRA azide (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • SDS-PAGE loading buffer

  • Methanol and Chloroform for protein precipitation (optional)

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes are for a 50 µL final reaction volume.

    • 25 µL of cell lysate (containing ~50 µg of protein)

    • 1 µL of this compound or TAMRA azide (final concentration: 200 µM)

    • 1 µL of TCEP (final concentration: 1 mM)

    • 3 µL of TBTA/THPTA (final concentration: 600 µM)

    • 1 µL of CuSO₄ (final concentration: 1 mM)

    • Make up the volume to 45 µL with PBS or lysis buffer.

  • Initiate the Reaction: Add 5 µL of freshly prepared sodium ascorbate solution (final concentration: 10 mM). Vortex briefly to mix.

  • Incubate: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Precipitate Protein (Optional but Recommended): To remove unreacted dye and other reaction components, precipitate the protein by adding 200 µL of methanol and 50 µL of chloroform. Vortex and centrifuge at high speed for 10 minutes. Remove the supernatant and wash the pellet with methanol.

  • Analyze: Resuspend the protein pellet in SDS-PAGE loading buffer. Boil for 5 minutes and analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Imaging of Nascent DNA Synthesis in Adherent Cells

This protocol describes the labeling of newly synthesized DNA in cells that have been incubated with 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

  • Adherent cells grown on coverslips, pulsed with EdU (e.g., 10 µM for 1-2 hours)

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.5% Triton X-100 in PBS

  • Click-iT® reaction buffer or a similar buffer

  • This compound or TAMRA azide (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (100 mM stock in water)

  • Sodium Ascorbate (1 M stock in water, freshly prepared)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and EdU Labeling: Culture cells on coverslips and treat with EdU for the desired length of time to label newly synthesized DNA.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Prepare Click Reaction Cocktail: For each coverslip, prepare the following cocktail immediately before use:

    • 438 µL of PBS

    • 10 µL of CuSO₄ (final concentration: 2 mM)

    • 1.25 µL of this compound or TAMRA azide (final concentration: 2.5 µM)

    • 50 µL of Sodium Ascorbate (final concentration: 100 mM)

  • Click Reaction: Wash the coverslips twice with PBS. Remove the PBS and add the click reaction cocktail to each coverslip. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the coverslips three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and DAPI.

Conclusion

For most applications, This compound is the superior choice over TAMRA azide due to its significantly higher quantum yield, leading to brighter fluorescence and increased sensitivity. Its enhanced photostability and lower environmental sensitivity further contribute to more robust and reproducible results, particularly in demanding applications like single-molecule imaging or long-term live-cell tracking. While TAMRA azide is a viable and often more economical option for applications where high signal intensity is not a primary concern, researchers seeking the best performance in terms of brightness and stability should opt for this compound.

References

BDP TMR Azide vs. Cy3 Azide: A Comparative Guide for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in fluorescence microscopy, the selection of the appropriate fluorescent probe is paramount to generating high-quality, reproducible data. Among the plethora of available fluorophores, BDP TMR azide and Cy3 azide have emerged as popular choices for labeling biomolecules via click chemistry. This guide provides an objective comparison of these two dyes, supported by their photophysical properties and established experimental protocols, to aid researchers in making an informed decision for their specific microscopy applications.

Performance Comparison: this compound vs. Cy3 Azide

The choice between this compound and Cy3 azide will largely depend on the specific requirements of the experiment, such as the desired brightness, the filter sets available on the microscope, and the susceptibility of the sample to photobleaching. Below is a summary of their key photophysical properties.

PropertyThis compoundCy3 AzideSource(s)
Excitation Maximum (nm) ~542 - 545~553 - 555[1][2][3][4],[5]
Emission Maximum (nm) ~570 - 574~569 - 570,
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~55,000~150,000,
Fluorescence Quantum Yield ~0.64 - 0.95~0.15,
Solubility Good in most organic solventsWater, DMSO, DMF,
Photostability Generally highModerate; Cy3B is an improved version with higher photostability,

Key Takeaways:

  • Brightness: this compound exhibits a significantly higher fluorescence quantum yield, suggesting it may produce a brighter signal per molecule compared to Cy3 azide., However, Cy3 azide has a much larger molar extinction coefficient, indicating it absorbs light more efficiently. The overall brightness in an experiment will be a product of both these factors.

  • Spectral Properties: Both dyes are well-suited for standard TRITC/Cy3 filter sets. Their excitation and emission maxima are very similar, allowing for their use with common laser lines such as 532 nm, 555 nm, or 561 nm.

  • Photostability: BDP-based dyes are generally known for their high photostability. While Cy3 is a workhorse fluorophore, it can be susceptible to photobleaching, although derivatives like Cy3B offer improved performance.

  • Solubility: Cy3 azide is noted for its water solubility, which can be an advantage in certain biological labeling protocols. This compound is more soluble in organic solvents.

Experimental Methodologies

The following is a generalized protocol for labeling alkyne-modified biomolecules with either this compound or Cy3 azide in cells for fluorescence microscopy using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

Experimental Protocol: CuAAC Labeling for Fluorescence Microscopy

1. Cell Preparation and Fixation:

  • Culture cells on coverslips or in imaging dishes.
  • Introduce the alkyne-tagged molecule of interest (e.g., an amino acid or nucleoside analog) and incubate for a sufficient period to allow for incorporation.
  • Wash the cells with phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
  • Wash the cells three times with PBS.

2. Click Reaction:

  • Prepare the "click cocktail" immediately before use. For a 100 µL reaction, mix the following in order:
  • PBS (to final volume)
  • Fluorescent azide (BDP TMR or Cy3) to a final concentration of 1-10 µM.
  • Copper(II) sulfate (CuSO₄) to a final concentration of 100-200 µM.
  • A copper ligand such as THPTA or TBTA at a 5-fold molar excess to CuSO₄.
  • A reducing agent, such as sodium ascorbate, to a final concentration of 2.5-5 mM. Add this last to initiate the reaction.
  • Aspirate the PBS from the cells and add the click cocktail.
  • Incubate for 30-60 minutes at room temperature, protected from light.

3. Washing and Mounting:

  • Aspirate the click cocktail and wash the cells three times with PBS.
  • (Optional) Stain nuclei with a DNA stain like DAPI.
  • Wash again with PBS.
  • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

4. Imaging:

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for the chosen fluorophore (e.g., a TRITC/Cy3 filter set).

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between the two dyes, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture with Alkyne Substrate fixation Fixation & Permeabilization cell_culture->fixation Incubation click_reaction Click Reaction with Azide Fluorophore fixation->click_reaction Add Click Cocktail washing Washing click_reaction->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for click chemistry labeling.

spectral_comparison cluster_bdp This compound cluster_cy3 Cy3 Azide bdp_ex Excitation Max: ~544 nm bdp_em Emission Max: ~572 nm bdp_qy Quantum Yield: High (~0.64-0.95) cy3_ex Excitation Max: ~554 nm cy3_em Emission Max: ~569 nm cy3_qy Quantum Yield: Lower (~0.15)

Caption: Comparison of key spectral properties.

References

A Head-to-Head Comparison: BDP TMR Azide vs. Alexa Fluor 546 Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice between different fluorophores is critical. This guide provides an in-depth, objective comparison of two popular orange-fluorescent azide dyes: BDP TMR azide and Alexa Fluor 546 azide. By examining their performance characteristics and providing supporting experimental methodologies, this document aims to facilitate an informed decision for your specific research needs.

This comparison delves into the key photophysical properties, chemical reactivity, and practical considerations for employing these dyes in copper-catalyzed and copper-free click chemistry reactions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

At a Glance: Key Performance Characteristics

The selection of a fluorescent probe is often dictated by its brightness, photostability, and spectral properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 546 azide.

PropertyThis compoundAlexa Fluor 546 Azide
Excitation Maximum (λex) ~542-545 nm[1][2]~554-556 nm
Emission Maximum (λem) ~570-574 nm[1][2]~570-573 nm
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹[1]~104,000 - 112,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.64 - 0.95~0.1
Brightness (ε × Φ) 35,200 - 52,250~10,400 - 11,200
Solubility Good in most organic solvents (e.g., DMSO, DMF)Water-soluble, also soluble in DMSO, DMF
Molecular Weight ~480.32 g/mol ~1080 g/mol

Note on this compound Quantum Yield: There is a notable discrepancy in the reported quantum yield for this compound, with some suppliers citing a value as high as 0.95 and others reporting 0.64. This variation may be due to different measurement standards or the specific molecular variant. Researchers should consider this variability when designing experiments. The brightness calculation in the table reflects this range.

Delving Deeper: A Comparative Analysis

Brightness: A crucial parameter for sensitive detection, brightness is the product of the molar extinction coefficient and the quantum yield. Based on the available data, this compound exhibits a significantly higher calculated brightness compared to Alexa Fluor 546 azide. This suggests that for applications requiring the highest sensitivity, this compound may be the superior choice.

Solubility: Alexa Fluor 546 azide's sulfonation makes it water-soluble, which can be a significant advantage for biological applications, as it can reduce the need for organic co-solvents that may be detrimental to cellular systems. This compound is generally more hydrophobic and requires organic solvents like DMSO or DMF for dissolution.

pH Sensitivity: Alexa Fluor dyes are known to be relatively insensitive to pH in the physiological range (pH 4-10). BODIPY dyes, including BDP TMR, also exhibit low pH sensitivity. This makes both dyes reliable reporters in various cellular environments.

Reactivity in Click Chemistry: Both this compound and Alexa Fluor 546 azide are designed for click chemistry, a highly efficient and specific bioorthogonal ligation reaction. They can be utilized in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling alkyne-modified biomolecules. The choice between these two methods depends on the specific application, with copper-free SPAAC being essential for live-cell imaging to avoid copper-induced cytotoxicity.

Experimental Corner: Protocols for Fluorescent Labeling

Here, we provide detailed protocols for labeling an alkyne-modified protein with either this compound or Alexa Fluor 546 azide using both copper-catalyzed and copper-free click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is suitable for labeling purified proteins or other biomolecules in vitro.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or Alexa Fluor 546 azide (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µM final concentration) with the fluorescent azide (e.g., 200 µM final concentration).

  • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA at a 1:5 molar ratio.

  • Add the CuSO₄/THPTA solution to the protein-azide mixture to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using a desalting column.

  • Verify labeling efficiency by measuring the absorbance of the protein and the dye.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (Copper-Free)

This protocol is ideal for labeling biomolecules in living cells or other copper-sensitive environments. This requires the biomolecule to be modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.

Materials:

  • Cells or biomolecules labeled with a DBCO-alkyne

  • This compound or Alexa Fluor 546 azide (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the fluorescent azide in PBS at the desired final concentration (e.g., 10-50 µM).

  • For labeling in living cells, remove the culture medium and wash the cells with PBS.

  • Add the azide solution to the cells or the DBCO-modified biomolecule solution.

  • Incubate at 37°C (for live cells) or room temperature for 30-60 minutes, protected from light.

  • For cellular labeling, wash the cells three times with PBS to remove unreacted dye.

  • The labeled cells or biomolecules are now ready for imaging or downstream analysis.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparative aspects of these dyes, the following diagrams are provided.

experimental_workflow cluster_modification Biomolecule Modification cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_analysis Downstream Analysis Biomolecule Protein, DNA, etc. Alkyne_Modification Introduce Alkyne Group Biomolecule->Alkyne_Modification Alkyne_Biomolecule Alkyne-Modified Biomolecule Click_Reaction CuAAC or SPAAC Alkyne_Biomolecule->Click_Reaction Fluorescent_Azide This compound or Alexa Fluor 546 Azide Fluorescent_Azide->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Purification Purification Labeled_Biomolecule->Purification Imaging Fluorescence Microscopy, Flow Cytometry, etc. Purification->Imaging

Caption: Experimental workflow for labeling biomolecules using fluorescent azides via click chemistry.

dye_comparison cluster_BDP This compound cluster_AF Alexa Fluor 546 Azide Title This compound vs. Alexa Fluor 546 Azide BDP_Brightness Higher Brightness AF_Brightness Lower Brightness BDP_Solubility Hydrophobic AF_Solubility Water-Soluble BDP_Photostability Excellent Photostability AF_Photostability High Photostability

Caption: A logical comparison of the key features of this compound and Alexa Fluor 546 azide.

Conclusion

Both this compound and Alexa Fluor 546 azide are powerful tools for the fluorescent labeling of biomolecules through click chemistry. The choice between them will depend on the specific requirements of the experiment.

  • This compound is the recommended choice for applications where the highest possible brightness is paramount for detecting low-abundance targets. Its excellent photostability makes it suitable for long-term imaging experiments. However, its hydrophobic nature may require the use of organic solvents.

  • Alexa Fluor 546 azide offers the significant advantage of water solubility, simplifying labeling procedures in aqueous environments and enhancing its biocompatibility for live-cell applications. While not as bright as this compound, it provides a robust and reliable fluorescent signal with high photostability.

Ultimately, empirical testing in the context of your specific biological system and imaging setup is the best way to determine the optimal fluorescent azide for your research.

References

A Comparative Guide to BDP TMR Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of the photophysical properties and performance of BDP TMR azide, a popular orange-red fluorescent probe, with several key alternatives. The data presented herein, supported by detailed experimental protocols, is intended to facilitate an informed decision for your specific research needs.

Quantitative Data Summary

The performance of a fluorescent probe is primarily dictated by its photophysical properties. A high fluorescence quantum yield (Φ) and a large molar extinction coefficient (ε) are desirable for achieving a bright signal. The following table summarizes these key parameters for this compound and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound ~545~570Not consistently reported0.64 - 0.95Variable
TAMRA azide ~546~579~91,000[1]Not specified-
Sulfo-Cy3 azide 548[2][3]563[2][3]162,0000.116,200
Cy3B azide ~558~572~130,000>0.5 (monomer)>65,000
Alexa Fluor 555 azide ~555~565~150,000High (not specified for azide)-
ATTO 565 azide 564590120,0000.90108,000

Note: The quantum yield of this compound is reported as 0.95 by BroadPharm and 0.64 by Lumiprobe. This discrepancy may arise from different measurement conditions or standards. Brightness is a calculated metric to estimate the overall fluorescence intensity.

Experimental Protocols

Accurate characterization and application of these fluorescent probes require robust experimental procedures. Below are detailed protocols for the determination of fluorescence quantum yield and for performing common bioorthogonal labeling reactions.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield

  • Solvent (ensure the same solvent is used for both the standard and the sample)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the slope of the linear fit for both plots (Grad_std and Grad_sample).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots.

    • n_sample and n_std are the refractive indices of the solvents for the sample and standard, respectively (this term is 1 if the same solvent is used).

Bioorthogonal Labeling Protocols

This compound and its alternatives can be conjugated to biomolecules containing a terminal alkyne via a click chemistry reaction. The two most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-functionalized fluorophore (e.g., this compound)

  • Alkyne-containing biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (reducing agent)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS or Tris buffer)

Procedure:

  • Dissolve the alkyne-containing biomolecule in the reaction buffer.

  • Add the azide-functionalized fluorophore to the solution. A 2-5 fold molar excess of the fluorophore is typically used.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the chelating ligand.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

  • Add the copper catalyst solution to the reaction mixture.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation) to remove unreacted fluorophore and catalyst.

Materials:

  • Azide-functionalized fluorophore (e.g., this compound)

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Dissolve the strained alkyne-containing biomolecule in the reaction buffer.

  • Add the azide-functionalized fluorophore to the solution. A 2-5 fold molar excess of the fluorophore is typically used.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method to remove the unreacted fluorophore.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in quantum yield determination and bioorthogonal labeling.

Quantum_Yield_Determination cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dilutions (Standard & Sample) B Measure Absorbance (<0.1) A->B C Record Emission Spectra B->C D Integrate Fluorescence Intensity C->D E Plot Intensity vs. Absorbance D->E F Determine Slopes E->F G Calculate Quantum Yield F->G

Workflow for determining relative fluorescence quantum yield.

Bioorthogonal_Labeling cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) C1 Mix Alkyne-Biomolecule & Azide-Fluorophore C2 Add Reducing Agent (Sodium Ascorbate) C1->C2 C3 Add Cu(I) Catalyst (CuSO4 + Ligand) C2->C3 C4 Incubate C3->C4 C5 Purify Labeled Product C4->C5 S1 Mix Strained Alkyne-Biomolecule & Azide-Fluorophore S2 Incubate S1->S2 S3 Purify Labeled Product S2->S3

Comparison of CuAAC and SPAAC experimental workflows.

References

A Comparative Guide to the Photostability of BDP TMR Azide and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of biology, chemistry, and drug development, the selection of fluorescent dyes is a critical decision that significantly impacts the quality and reliability of experimental data. Among the myriad of available fluorophores, BDP TMR azide has emerged as a notable option, particularly for applications requiring high brightness and stability. This guide provides an objective comparison of the photostability and spectral properties of this compound against other widely used fluorescent dyes such as Alexa Fluor 555, Cy3, and TAMRA. The information presented is supported by available experimental data to assist researchers in making informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often a balance between brightness, photostability, and spectral compatibility with instrumentation. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. While direct, side-by-side quantitative photostability data under identical experimental conditions can be limited in the literature, the general properties of the dye families provide valuable insights. BODIPY dyes, including BDP TMR, are widely recognized for their exceptional photostability.[][]

Below is a summary of the key photophysical properties of this compound and comparable dyes.

PropertyThis compoundAlexa Fluor 555Cy3TAMRA
Excitation Max (nm) ~542 - 545~555~550~546
Emission Max (nm) ~570 - 574~565~570~580
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~55,000~150,000~150,000~95,000[3]
Fluorescence Quantum Yield (Φ) ~0.64 - 0.95~0.1~0.15~0.1[3]
General Photostability High (BODIPY class)[]HighModerateModerate

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to biomolecules. The values presented here are for the free dyes in aqueous solution and should be considered as a reference.

Experimental Protocols

To ensure reproducible and comparable data when evaluating dye performance, standardized experimental protocols are essential. Below are detailed methodologies for assessing dye photostability and performing click chemistry labeling.

Protocol 1: Comparative Photostability Analysis using Time-Lapse Confocal Microscopy

This protocol outlines a method for comparing the photostability of different fluorescent dyes in a cellular context.

Materials:

  • Confocal laser scanning microscope with a time-lapse imaging module

  • Cell line of interest

  • Cell culture medium

  • Fluorescent dyes for comparison (e.g., this compound, Alexa Fluor 555-azide, Cy3-azide)

  • Alkynylated biomolecule for labeling

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, THPTA ligand)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.

    • Introduce the alkynylated biomolecule to the cells and allow for incorporation.

    • Prepare the click chemistry reaction mix with the respective azide-modified fluorescent dyes according to a standard copper-catalyzed click chemistry (CuAAC) protocol.

    • Incubate the cells with the dye-containing click reaction mix to label the target biomolecule.

    • Wash the cells thoroughly to remove unbound dye.

  • Microscopy Setup:

    • Identify an appropriate laser line and emission filter set for the dyes being compared.

    • To ensure a fair comparison, adjust the laser power and detector gain for each dye to achieve a similar initial fluorescence intensity. These settings must be kept constant throughout the time-lapse acquisition for all samples.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the labeled cells.

    • Capture images at regular intervals (e.g., every 30 seconds) for an extended duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Select multiple regions of interest (ROIs) within the labeled structures in the images.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is indicative of the dye's photostability, with a slower decay indicating higher photostability.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Biomolecule

This protocol describes the labeling of an alkyne-modified biomolecule with an azide-functionalized dye like this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO for dissolving the dye

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized dye in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand in water or DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., to a final concentration of 10-50 µM) with the reaction buffer.

    • Add the azide-functionalized dye stock solution to the reaction mixture. A 2-5 fold molar excess of the dye over the biomolecule is typically sufficient.

    • Add the copper(I)-stabilizing ligand to the mixture (e.g., to a final concentration of 1 mM).

    • Add the CuSO₄ stock solution (e.g., to a final concentration of 0.5 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be protected from light to prevent premature photobleaching of the dye.

  • Purification:

    • Purify the labeled biomolecule from the excess dye and reaction components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for photostability analysis and click chemistry labeling.

photostability_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture labeling Fluorescent Labeling cell_culture->labeling mounting Sample Mounting labeling->mounting setup Microscope Setup mounting->setup timelapse Time-Lapse Imaging setup->timelapse roi ROI Selection timelapse->roi intensity Intensity Measurement roi->intensity normalize Normalization intensity->normalize plot Plot Decay Curve normalize->plot caption Workflow for comparative photostability analysis. click_chemistry_workflow reagents Prepare Stock Solutions (Dye, Copper, Ligand, Ascorbate) mix Combine Reactants (Biomolecule, Dye, Ligand, Copper) reagents->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Biomolecule incubate->purify product Labeled Biomolecule purify->product caption Workflow for CuAAC click chemistry labeling.

References

A Head-to-Head Comparison of BDP TMR Azide and Alternative Fluorophores for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal click chemistry, the selection of a fluorescent azide reporter is a critical determinant of experimental success. Brightness, a key performance metric, directly impacts sensitivity and signal-to-noise ratios in a variety of applications, from cellular imaging to in vivo tracking. This guide provides an objective comparison of the brightness of BDP TMR azide against common alternatives, supported by quantitative photophysical data and detailed experimental protocols.

Quantitative Comparison of Fluorescent Azides

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescence. A higher value for both parameters results in a brighter fluorophore.

The table below summarizes the key photophysical properties of this compound and several widely used alternative fluorescent azides.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound 542 - 545570 - 57455,0000.64 - 0.9535,200 - 52,250
TAMRA azide 541 - 552567 - 57884,000 - 90,0000.18,400 - 9,000
Sulfo-Cyanine5 azide 646662271,0000.2875,880
Alexa Fluor™ 555 azide 555565150,0000.115,000
Cy3 azide 555569 - 570150,0000.15 - 0.3122,500 - 46,500

Note on this compound Quantum Yield: Different sources report varying quantum yields for this compound, ranging from 0.64 to 0.95. This variation may be attributable to differences in measurement conditions, such as the solvent used or the conjugated state of the dye.

Key Performance Insights

From the data presented, this compound emerges as a significantly brighter alternative to TAMRA azide, a commonly used fluorophore in the same spectral region.[1][2] While the extinction coefficient of TAMRA azide is higher, its very low quantum yield results in substantially lower overall brightness.

Sulfo-Cyanine5 azide exhibits the highest calculated brightness among the compared dyes. Its exceptionally high extinction coefficient makes it a powerful emitter in the far-red spectrum.

Alexa Fluor™ 555 azide, while having a high extinction coefficient, possesses a relatively low quantum yield, resulting in moderate brightness compared to this compound and Sulfo-Cyanine5 azide.

Cy3 azide shows a broad range of reported quantum yields, leading to a wide variance in its calculated brightness. At its upper range, it is comparable in brightness to this compound.

Experimental Protocols

Accurate and reproducible comparison of fluorophore brightness relies on standardized experimental protocols. The following section details the methodology for determining the relative fluorescence quantum yield, a critical component in assessing brightness.

Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Test fluorescent azide (e.g., this compound)

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the test fluorescent azide in the chosen spectroscopic grade solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The excitation wavelength should be the same for both the standard and the test sample.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test sample. Ensure that the experimental settings (e.g., slit widths) are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_sample is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance for the test sample.

    • m_std is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance for the standard.

    • η_sample is the refractive index of the solvent used for the test sample.

    • η_std is the refractive index of the solvent used for the standard.

Visualizing Experimental Workflows

To aid in understanding the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Stock Dilute_Standard Prepare Standard Dilutions Prep_Standard->Dilute_Standard Prep_Sample Prepare Sample Stock Dilute_Sample Prepare Sample Dilutions Prep_Sample->Dilute_Sample Measure_Abs Measure Absorbance (UV-Vis) Dilute_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Dilute_Standard->Measure_Fluor Dilute_Sample->Measure_Abs Dilute_Sample->Measure_Fluor Plot_Data Plot Intensity vs. Absorbance Measure_Abs->Plot_Data Integrate_Fluor Integrate Fluorescence Intensity Measure_Fluor->Integrate_Fluor Integrate_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY Brightness_Concept Brightness Fluorescence Brightness Ext_Coeff Molar Extinction Coefficient (ε) Multiply × Ext_Coeff->Multiply QY Quantum Yield (Φ) QY->Multiply Multiply->Brightness

References

Validating BDP TMR Azide Labeling: A Comparative Guide to Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the precise and specific labeling of target biomolecules is paramount for generating reliable data in research, diagnostics, and drug development. BDP TMR azide has emerged as a popular fluorescent probe for these applications, prized for its brightness and suitability for the TAMRA filter channels. This guide provides a comprehensive comparison of this compound with other fluorescent azide alternatives, focusing on the critical aspect of validating labeling specificity through rigorous experimental design and data analysis.

Performance Characteristics of Fluorescent Azide Probes

The choice of a fluorescent azide probe can significantly impact the outcome of an experiment. Factors such as quantum yield, photostability, cellular permeability, and non-specific binding propensity must be considered. BDP TMR is a borondipyrromethene fluorophore known for its high fluorescence quantum yield (approaching 0.95) and brightness, often outperforming traditional rhodamine-based dyes like TAMRA.[1][2][3] Its spectral properties are similar to TAMRA, with excitation and emission maxima around 545 nm and 570 nm, respectively.[4]

While this compound offers excellent fluorescence, its performance in terms of specificity must be experimentally validated. Non-specific binding, a common issue with fluorescent dyes, can lead to high background signal and false-positive results. The specificity of labeling is not solely a function of the dye but is also heavily influenced by the experimental conditions and the biological system under investigation.

A comparative analysis of the cellular accumulation of different fluorescent azides revealed that TAMRA and BODIPY-TR based azides exhibited superior uptake in cells.[5] The study also noted that the addition of an azide moiety did not significantly alter the cellular distribution of the parent fluorophore. This suggests that the intrinsic properties of the core dye structure are a major determinant of its behavior in a cellular context.

For researchers prioritizing signal sensitivity, particularly under challenging conditions with low target abundance or reduced catalyst concentrations, the chemical structure of the azide probe can be modified. The incorporation of a copper-chelating picolyl moiety into the azide reporter has been shown to significantly increase the sensitivity of detection in fluorescence microscopy.

Table 1: Comparison of Fluorescent Azide Probe Properties

FeatureThis compoundTAMRA AzideCy5 Azide
Fluorophore Class BorondipyrrometheneRhodamineCyanine
Excitation Max ~545 nm~546 nm~649 nm
Emission Max ~570 nm~579 nm~670 nm
Quantum Yield High (~0.95)ModerateModerate
Brightness Very HighModerateHigh
Cellular Uptake GoodHighGenerally Lower
Key Advantage High brightness and photostabilityWell-established, good cellular uptakeRed-shifted spectra for multiplexing

Experimental Validation of Labeling Specificity

To ensure that the observed fluorescence signal is a direct result of the specific click reaction between the this compound and the alkyne-tagged biomolecule, a series of rigorous control experiments are essential.

Table 2: Control Experiments for Validating this compound Labeling Specificity

Control ExperimentPurposeExpected Outcome for Specific Labeling
No Azide Control To assess non-specific binding of the alkyne-tagged biomolecule and the click chemistry reagents.Minimal to no fluorescence signal.
No Alkyne Control To determine the level of non-specific binding or background fluorescence of the this compound itself.Minimal to no fluorescence signal.
No Copper Catalyst Control To confirm that the labeling is dependent on the copper(I)-catalyzed click reaction.Minimal to no fluorescence signal.
Competition Assay To verify that labeling is specific to the intended metabolic or enzymatic pathway.Significant reduction in fluorescence signal when a natural, non-alkyne substrate is added in excess.
Unrelated Azide Control To ensure the signal is not due to non-specific reactions of any azide-containing molecule.Minimal to no fluorescence signal when a structurally similar but non-reactive azide is used.

The following diagrams illustrate the logical workflow for a typical this compound labeling experiment and the key control reactions for validating specificity.

G cluster_experiment Experimental Workflow A Introduce Alkyne-tagged Biomolecule B Incubate with this compound A->B C Add Click Chemistry Reagents (with Copper Catalyst) B->C D Wash and Analyze Fluorescence C->D

Fig. 1: Experimental workflow for this compound labeling.

G cluster_controls Specificity Validation Controls E Experimental Condition I Analyze and Compare Fluorescence Signal E->I F No Azide Control F->I G No Alkyne Control G->I H No Copper Catalyst H->I

Fig. 2: Key control experiments for validating labeling specificity.

Detailed Experimental Protocols

Below are generalized protocols for performing a this compound labeling experiment and the essential negative controls. These should be optimized for the specific cell type and target biomolecule.

Protocol 1: General this compound Labeling of Cellular Proteins
  • Metabolic Labeling: Culture cells in the presence of an alkyne-modified amino acid (e.g., L-azidohomoalanine [AHA] or homopropargylglycine [HPG]) for a sufficient duration to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. After washing, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. For a 100 µL reaction, mix 5 µM this compound, 1 mM CuSO₄, 10 mM sodium ascorbate (freshly prepared), and 1 mM THPTA ligand in PBS.

  • Labeling: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain (e.g., DAPI). Image the cells using fluorescence microscopy with appropriate filters for BDP TMR (e.g., TRITC/Cy3 channel).

Protocol 2: Negative Control Experiments
  • No Azide Control: Follow Protocol 1, but in step 3, use a click reaction cocktail that does not contain this compound.

  • No Alkyne Control: Culture cells in standard medium without the alkyne-modified amino acid. Then, follow the complete Protocol 1.

  • No Copper Catalyst Control: In step 3 of Protocol 1, prepare the click reaction cocktail without CuSO₄.

Conclusion

References

BDP TMR Azide: A Comparative Guide for Cellular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the selection of a fluorescent probe is critical for the successful visualization and analysis of cellular processes. BDP T-MR azide has emerged as a popular choice for these applications, offering a bright and photostable signal for the detection of alkyne-modified biomolecules within a cellular context. This guide provides a comprehensive comparison of BDP TMR azide's performance in various cell types against common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific experimental needs.

Performance Overview of this compound

BDP TMR (BODIPY-TMR) azide is a derivative of the BODIPY dye series, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. These characteristics make them robust reporters for cellular imaging.

Key Features of this compound:

  • High Quantum Yield: this compound exhibits a high fluorescence quantum yield, often approaching 0.95, which contributes to its bright signal.[1]

  • Photostability: While specific photostability data in cells is limited in direct comparative studies, BODIPY dyes are generally recognized for their superior photostability compared to traditional fluorophores like fluorescein.

  • Cell Permeability: Studies have shown that BODIPY- and TAMRA-based azides exhibit superior cellular accumulation compared to other fluorescent azides, suggesting good cell permeability.[2] The subtle modification of adding an azide group does not significantly alter the cellular properties of the parent fluorophore.[2]

Comparative Analysis in Different Cell Types

While direct quantitative comparisons of this compound across a wide range of cell lines in a single study are scarce, existing research on BODIPY-TMR azide provides valuable insights into its general performance.

Cellular Uptake and Distribution:

A comparative study by Goga et al. investigated the cellular uptake and intracellular distribution of a panel of fluorescent azides, including BODIPY-TMR azide. The findings indicated that both BODIPY- and TAMRA-based azides demonstrated superior cellular accumulation.[2] The distribution of BODIPY-TMR azide was observed throughout the cytosol, similar to its non-azide counterpart.[2]

For researchers considering this compound, it is recommended to empirically determine the optimal concentration and incubation time for their specific cell type to achieve the best signal-to-noise ratio.

Alternative Fluorescent Azides: A Head-to-Head Look

The choice of a fluorescent azide often depends on the specific experimental requirements, including the brightness, photostability, and spectral properties needed. Here's a comparison of this compound with some common alternatives:

FeatureThis compoundTAMRA AzideCyanine3 (Cy3) AzideAlexa Fluor 555 Azide
Excitation (nm) ~545~546~550~555
Emission (nm) ~570~575~570~565
Quantum Yield High (~0.95)ModerateModerateHigh
Brightness Very HighHighHighVery High
Photostability HighModerateModerate to HighVery High
Cell Permeability GoodGoodGenerally GoodGood

TAMRA (Tetramethylrhodamine) Azide: A widely used red-orange fluorescent probe. While it exhibits good cell permeability, this compound generally offers a higher quantum yield and thus, greater brightness.

Cyanine3 (Cy3) Azide: Another popular choice in the orange-red spectral region. It is known for its high extinction coefficient and good photostability, making it a strong contender.

Alexa Fluor 555 Azide: Part of the Alexa Fluor family, renowned for their exceptional brightness and photostability. It serves as a high-performance alternative to Cy3 and TAMRA.

Experimental Protocols

The following are generalized protocols for labeling intracellular molecules using this compound via copper-catalyzed click chemistry (CuAAC). Optimization for specific cell types and experimental conditions is crucial.

General Workflow for Intracellular Labeling

G cluster_0 Cell Preparation cluster_1 Fixation and Permeabilization cluster_2 Click Reaction cluster_3 Washing and Imaging A Seed cells on a suitable imaging dish B Introduce alkyne-modified biomolecule (e.g., via metabolic labeling) A->B C Fix cells with 4% paraformaldehyde B->C D Permeabilize with 0.1-0.5% Triton X-100 C->D E Prepare Click reaction cocktail: - this compound - Copper(II) sulfate - Reducing agent (e.g., sodium ascorbate) D->E F Incubate cells with the reaction cocktail E->F G Wash cells to remove excess reagents F->G H Image using fluorescence microscopy G->H

A general workflow for intracellular labeling using click chemistry.
Detailed Protocol for Labeling Nascent Proteins in Adherent Cells (e.g., HeLa, A549, U2OS)

This protocol is adapted from standard click chemistry procedures.

Materials:

  • Adherent cells (e.g., HeLa, A549, U2OS) cultured on glass-bottom dishes

  • Alkynyl-puromycin or other alkyne-containing metabolic label

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with a medium containing the alkyne-modified metabolic precursor (e.g., 50 µM L-azidohomoalanine [AHA] for protein synthesis) for a duration appropriate for your experiment (typically 1-4 hours).

  • Fixation:

    • Remove the metabolic labeling medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

      • 880 µL of PBS

      • 10 µL of this compound stock solution (e.g., 10 mM in DMSO)

      • 20 µL of 50 mM CuSO4 stock solution

      • 40 µL of 500 mM sodium ascorbate stock solution (freshly prepared)

      • 50 µL of a copper ligand (e.g., TBTA) stock solution to protect the fluorophore and enhance the reaction.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with the wash buffer.

    • Wash once with PBS.

    • Add fresh PBS or a suitable imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm).

Protocol for Labeling Suspension Cells (e.g., Jurkat)

Procedure:

  • Metabolic Labeling:

    • Incubate suspension cells in a medium containing the alkyne-modified metabolic precursor.

  • Fixation and Permeabilization:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in the fixative solution and incubate.

    • Pellet the cells and resuspend in the permeabilization buffer.

  • Click Reaction and Imaging:

    • Follow steps 4 and 5 from the adherent cell protocol, performing washes by centrifugation and resuspension. For flow cytometry analysis, resuspend the final cell pellet in a suitable buffer (e.g., PBS with 1% BSA).

Signaling Pathway and Logical Relationship Diagrams

Click Chemistry Reaction Mechanism

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Alkyne Alkyne-modified Biomolecule Catalyst Copper(I) Alkyne->Catalyst Azide BDP TMR Azide Azide->Catalyst Product Fluorescently Labeled Biomolecule (Triazole Linkage) Catalyst->Product

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

This compound stands out as a high-performance fluorescent probe for cellular labeling applications. Its inherent brightness, stemming from a high quantum yield, and good cell permeability make it a reliable tool for researchers. While direct, extensive comparative data across a multitude of cell lines is an area for future research, the existing evidence strongly supports its utility. When selecting a fluorescent azide, researchers should consider the specific requirements of their experiment, including the desired spectral properties and the photostability needed for their imaging modality. The provided protocols offer a starting point for developing robust and reproducible labeling strategies in various cell types.

References

Unveiling the Specificity of BDP TMR Azide: A Comparative Guide to Cross-Reactivity in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for molecular insights, the bioorthogonality of fluorescent probes is paramount. This guide provides a comprehensive analysis of the cross-reactivity of BDP TMR azide, a widely used fluorescent reporter for copper-catalyzed azide-alkyne cycloaddition (CuAAC). We delve into potential side reactions, compare its performance with alternative labeling strategies, and provide detailed experimental protocols to empower researchers in ensuring the fidelity of their labeling experiments.

This compound is a bright and photostable fluorophore that has become a staple in bioorthogonal chemistry for visualizing and tracking alkyne-modified biomolecules. Its core utility lies in the highly specific and efficient click reaction with terminal alkynes. However, the complex intracellular environment presents a myriad of functional groups that could potentially interact with the components of the labeling reaction, leading to off-target signals and confounding results. This guide will focus on the known and potential cross-reactivities associated with the use of this compound in CuAAC.

Understanding the Landscape of this compound Reactivity

The azide functional group is generally considered to be highly bioorthogonal, meaning it is largely unreactive with the vast majority of endogenous functional groups found in a cell. Its primary and well-characterized bioorthogonal reaction is the Staudinger ligation with phosphines. In the context of click chemistry, its intended reaction partner is an alkyne.

However, recent studies have highlighted a potential for a three-component side reaction under standard CuAAC conditions involving the azide, the alkyne, and a thiol group from a cysteine residue, forming a thiotriazole adduct. This finding is critical as cysteine is a common amino acid, and its free thiol group is a potent nucleophile.

Performance Comparison: this compound in CuAAC vs. Alternatives

To provide a clear perspective on the performance of this compound, a comparison with alternative bioorthogonal labeling strategies is essential. The choice of a labeling strategy often depends on the specific biological question, the nature of the target molecule, and the experimental system.

FeatureThis compound (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine-trans-Cyclooctene (TCO) Ligation
Reaction Principle Copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne.Copper-free 1,3-dipolar cycloaddition between an azide and a strained cyclooctyne (e.g., DBCO, BCN).Inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene.
Reaction Speed Very fast with copper catalysis.Generally slower than CuAAC, but rates have been improved with optimized cyclooctynes.Extremely fast, often considered the fastest bioorthogonal reaction.
Biocompatibility Copper catalyst can be cytotoxic and may interfere with the fluorescence of some proteins. Ligands like THPTA can mitigate toxicity.Copper-free, thus generally more biocompatible for live-cell imaging.Excellent biocompatibility.
Potential Cross-Reactivity Azide: Potential for three-component reaction with alkyne and thiols. Catalyst: Copper can interact with thiols.Cyclooctyne: Some strained alkynes can exhibit off-target reactivity with thiols.Tetrazine/TCO: Generally considered highly specific with minimal cross-reactivity.
Probe Availability Wide variety of azide-functionalized fluorophores, including this compound, are commercially available.A good selection of cyclooctyne-modified probes is available.A growing number of tetrazine and TCO-modified probes are available.

Experimental Protocols

To aid researchers in assessing the specificity of their labeling experiments, we provide detailed methodologies for key experiments.

Protocol 1: General In Vitro Assessment of this compound Cross-Reactivity

This protocol is designed to test the reactivity of this compound against a panel of common biological functional groups.

Materials:

  • This compound

  • A panel of small molecules representing different functional groups (e.g., cysteine for thiols, lysine for amines, glutamic acid for carboxylic acids, etc.)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HPLC-MS system

Methodology:

  • Prepare stock solutions of this compound and the test small molecules in an appropriate solvent (e.g., DMSO).

  • In separate reaction tubes, mix this compound with a molar excess of each test molecule in the reaction buffer.

  • For reactions testing CuAAC components, prepare a catalyst solution by premixing CuSO4 and THPTA.

  • Initiate the reaction by adding the catalyst solution and sodium ascorbate to the tubes. Include control reactions without the catalyst.

  • Incubate the reactions at room temperature for a defined period (e.g., 1-2 hours).

  • Quench the reactions, if necessary.

  • Analyze the reaction mixtures by HPLC-MS to identify any potential adducts formed between this compound and the test molecules.

Protocol 2: Assessing Thiol-Azide-Alkyne Three-Component Reaction in a Protein Context

This protocol aims to specifically investigate the potential for thiotriazole formation on a protein.

Materials:

  • A model protein with a known number of cysteine residues (e.g., Bovine Serum Albumin - BSA)

  • An alkyne-functionalized probe

  • This compound

  • Reaction buffer (PBS, pH 7.4)

  • CuSO4, Sodium ascorbate, THPTA

  • SDS-PAGE gels and imaging system

  • Mass spectrometer for protein analysis

Methodology:

  • Incubate the model protein with the alkyne probe under conditions that favor modification.

  • Remove any unreacted alkyne probe via buffer exchange or dialysis.

  • To the alkyne-labeled protein, add this compound.

  • Prepare the CuAAC catalyst solution (CuSO4 + THPTA) and add it to the reaction mixture, followed by sodium ascorbate to initiate the click reaction.

  • Include control reactions:

    • Protein + this compound (no alkyne probe)

    • Protein + alkyne probe + this compound (no catalyst)

    • Protein pre-treated with a thiol-blocking agent (e.g., N-ethylmaleimide) before the addition of the alkyne probe and subsequent click reaction.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Analyze the reaction products by SDS-PAGE. Scan the gel for fluorescence to detect the incorporation of this compound.

  • For a more detailed analysis, excise the fluorescent protein band and subject it to mass spectrometry to identify the site of modification and confirm the formation of a thiotriazole adduct.

Visualizing Experimental Workflows

To further clarify the experimental designs, the following diagrams illustrate the logical flow of the protocols.

Cross_Reactivity_Workflow cluster_protocol1 Protocol 1: In Vitro Screening cluster_protocol2 Protocol 2: Protein Thiotriazole Assay p1_start Prepare Stock Solutions (this compound, Test Molecules) p1_mix Mix this compound with Test Molecules in Buffer p1_start->p1_mix p1_catalyst Add CuAAC Catalyst (CuSO4, THPTA, Ascorbate) p1_mix->p1_catalyst p1_incubate Incubate at Room Temperature p1_catalyst->p1_incubate p1_analyze Analyze by HPLC-MS p1_incubate->p1_analyze p2_alkyne Label Model Protein with Alkyne Probe p2_click Perform CuAAC with This compound p2_alkyne->p2_click p2_analyze_sds Analyze by SDS-PAGE (Fluorescence Scan) p2_click->p2_analyze_sds p2_analyze_ms Analyze by Mass Spectrometry p2_analyze_sds->p2_analyze_ms

Figure 1. Experimental workflows for assessing cross-reactivity.

Signaling Pathways and Logical Relationships

The core issue of cross-reactivity is a chemical one, but its implications are biological. Off-target labeling can lead to misinterpretation of protein localization, dynamics, and interactions within signaling pathways. The following diagram illustrates the logical relationship between the intended reaction and the potential side reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products azide This compound thiotriazole Off-Target Labeled Biomolecule (Thiotriazole) azide->thiotriazole catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne-modified Biomolecule alkyne->thiotriazole alkyne->catalyst thiol Cysteine Thiol thiol->thiotriazole triazole Desired Labeled Biomolecule (Triazole) catalyst->triazole Intended Reaction (CuAAC) catalyst->thiotriazole Potential Side Reaction

Figure 2. Intended vs. potential side reaction in CuAAC.

Conclusion and Recommendations

This compound remains a powerful tool for fluorescently labeling biomolecules through click chemistry. While the azide group itself is highly bioorthogonal, researchers must be aware of the potential for a copper-catalyzed three-component side reaction involving thiols. The likelihood of this off-target reaction is dependent on several factors, including the concentration of reactants, the accessibility of cysteine residues, and the specific reaction conditions.

To ensure the highest fidelity in labeling experiments, we recommend the following:

  • Careful Experimental Design: Always include appropriate controls, such as those outlined in the provided protocols, to assess the specificity of your labeling.

  • Optimization of Reaction Conditions: Use the lowest effective concentration of the copper catalyst and consider the use of copper-chelating ligands like THPTA to minimize side reactions and cytotoxicity.

  • Consideration of Alternatives: For live-cell imaging or when working with proteins particularly sensitive to copper or rich in accessible thiols, consider using copper-free click chemistry (SPAAC) or other bioorthogonal reactions like the tetrazine-TCO ligation.

  • Thorough Validation: When identifying novel binding partners or localizations, validate your findings with orthogonal methods to rule out the possibility of artifacts arising from off-target labeling.

By understanding the potential for cross-reactivity and employing rigorous experimental design, researchers can confidently use this compound and other click chemistry reagents to generate reliable and insightful data in their quest to unravel complex biological processes.

A Comparative Guide to BDP TMR Azide and Other BODIPY Dyes for Bio-Labeling Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence microscopy and bio-imaging, the selection of the appropriate fluorescent probe is paramount for achieving high-quality, reliable data. BODIPY dyes, a class of borondipyrromethene fluorophores, have gained widespread popularity due to their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[1][2][3] BDP TMR azide, a derivative of the BODIPY family, is a prominent tool for researchers utilizing click chemistry for biomolecular labeling.[4] This guide provides a comprehensive comparison of this compound with other commonly used BODIPY azide dyes, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of BODIPY Azide Dyes

The choice of a fluorescent dye is often dictated by its spectral properties, brightness (a function of both extinction coefficient and quantum yield), and suitability for the available imaging instrumentation. The following table summarizes the key quantitative data for this compound and several other commercially available BODIPY azide dyes, offering a clear comparison of their performance characteristics.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound545[4]570Not explicitly found for azide0.95
BDP FL azide50350992,0000.97
BDP R6G azide53054876,0000.96
BDP 581/591 azide585594104,0000.83
BDP 630/650 azide62864297,0000.91

Experimental Protocols

Accurate and reproducible experimental results are contingent on well-defined protocols. Below are detailed methodologies for key experiments relevant to the use of BODIPY azide dyes.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol outlines the general steps for labeling an alkyne-modified protein with a BODIPY azide dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • BODIPY azide dye stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Protein labeling buffer (optional, may contain stabilizing agents)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the BODIPY azide dye. The final concentration of the dye should typically be in a molar excess to the protein to ensure efficient labeling.

  • Add the THPTA ligand to the reaction mixture. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction.

  • Add the copper(II) sulfate solution to the mixture.

  • To initiate the click reaction, add the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Following incubation, the labeled protein can be purified from unreacted dye and other reaction components using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.

Materials:

  • Sample solution of the BODIPY dye in a spectroscopic grade solvent.

  • Standard solution of a reference dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the sample (Gradₓ) and the standard (Gradₛₜ).

  • The quantum yield of the sample (Φₓ) can then be calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Workflow: From Labeling to Analysis

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for labeling a target biomolecule with a BODIPY azide dye via click chemistry, followed by purification and downstream analysis.

experimental_workflow cluster_labeling Bioconjugation (Click Chemistry) cluster_purification Purification cluster_analysis Downstream Analysis biomolecule Alkyne-Modified Biomolecule reaction Click Reaction biomolecule->reaction bodipy_azide This compound bodipy_azide->reaction reagents Cu(I), Ligand, Ascorbate reagents->reaction labeled_protein Fluorescently Labeled Biomolecule reaction->labeled_protein purification Size-Exclusion Chromatography labeled_protein->purification purified_product Purified Labeled Biomolecule purification->purified_product analysis Fluorescence Microscopy / Spectroscopy purified_product->analysis data Imaging Data / Spectral Analysis analysis->data

References

A Comparative Guide to BDP TMR Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a bright and photostable fluorescent label for click chemistry applications, BDP TMR azide presents a compelling option. This guide provides an objective comparison of this compound with other commonly used azide-functionalized fluorophores, supported by experimental data to inform your selection process.

BDP TMR (borondipyrromethene tetramethylrhodamine) azide is a fluorescent probe that has gained traction in bioorthogonal labeling due to its excellent photophysical properties. Its utility in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions makes it a versatile tool for labeling a wide range of biomolecules, including proteins, nucleic acids, and glycans. This guide will delve into the quantitative performance of this compound and its alternatives, providing the necessary data and protocols to optimize your labeling experiments.

Quantitative Comparison of Fluorescent Azides

The selection of a fluorescent azide for click chemistry is a critical decision that impacts the sensitivity and quality of experimental results. The brightness of a fluorophore, a key performance indicator, is determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the key photophysical properties of this compound and several common alternatives.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Brightness (ε × Φ)
This compound 55,000[1]0.64[1]542[1]574[1]35,200
5-TAMRA azide 91,000[2]0.15465799,100
Fluorescein azide (6-FAM) 83,0000.949651674,700
Cyanine3 azide 150,0000.3155557046,500
Cyanine5 azide 250,0000.264666250,000
Alexa Fluor 488 azide 71,0000.9249551965,320
Alexa Fluor 546 azide 104,0000.7955657382,160

Note: Brightness is a calculated metric to estimate the relative emission intensity. Actual performance in a biological system can be influenced by environmental factors.

As the data indicates, while fluorescein- and some Alexa Fluor-based azides exhibit higher theoretical brightness, this compound offers a good balance of a high extinction coefficient and a high quantum yield, resulting in a bright and readily detectable signal. Notably, its quantum yield is significantly higher than that of TAMRA azide, a spectrally similar dye.

Experimental Protocols

Effective and reproducible labeling is contingent on a well-defined experimental protocol. Below are detailed methodologies for a typical copper-catalyzed click chemistry reaction for labeling proteins, which can be adapted for this compound and other fluorescent azides.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol outlines the general steps for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescent azide (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the fluorescent azide (final concentration 10-100 µM).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. This will form the Cu(I)-THPTA catalyst complex.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate to the protein-azide mixture to a final concentration of 1-5 mM. Immediately after, add the Cu(I)-THPTA catalyst premix to a final copper concentration of 50-500 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Confirmation of Labeling: Confirm successful labeling by measuring the absorbance of the protein and the fluorophore, or by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis p Alkyne-modified Protein mix Combine Protein and Azide p->mix azide This compound azide->mix cat Catalyst Premix (CuSO4 + THPTA) react Add Reductant & Catalyst cat->react red Reducing Agent (Sodium Ascorbate) red->react mix->react Incubate purify Purification react->purify analyze Characterization purify->analyze

Figure 1. Experimental workflow for protein labeling via CuAAC.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Biomolecule-Alkyne product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) alkyne->product azide Fluorophore-Azide (e.g., this compound) azide->product cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->product Catalysis

Figure 2. Simplified signaling pathway of a CuAAC reaction.

Performance in Cellular Imaging

The ultimate test of a fluorescent probe is its performance in a biological context. While direct, side-by-side quantitative comparisons of the signal-to-noise ratio of different azide dyes in cellular imaging are not extensively published, the inherent properties of BDP TMR dyes suggest excellent performance. BODIPY-based dyes, including BDP TMR, are known for their high photostability and brightness, which are critical for achieving a high signal-to-noise ratio in fluorescence microscopy. Their relatively narrow emission spectra also make them suitable for multicolor imaging applications.

When selecting a fluorescent azide, it is crucial to consider not only its intrinsic brightness but also its performance after conjugation and in the specific imaging environment. Factors such as the degree of labeling, potential for self-quenching at high labeling densities, and the background fluorescence of the sample can all influence the final signal-to-noise ratio.

References

BDP TMR Azide: A Comparative Guide for Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to utilize BDP TMR azide for cellular imaging, this guide provides a comprehensive comparison of its performance in both fixed and live cell applications. We delve into key performance indicators, supported by experimental data, and offer detailed protocols to help you optimize your imaging workflows.

This compound is a bright, photostable fluorescent probe belonging to the borondipyrromethene (BODIPY) family of dyes. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction. This makes it a valuable tool for visualizing a wide range of biological processes. However, its performance can differ significantly between fixed and live cell environments.

Performance Comparison: Fixed vs. Live Cells

The choice between imaging in fixed or live cells depends on the specific biological question being addressed. While fixation preserves cellular structure and allows for more complex staining procedures, live-cell imaging provides dynamic information about cellular processes in real-time. Here, we compare the performance of this compound across these two conditions.

Performance MetricFixed CellsLive CellsKey Considerations
Cell Permeability Permeabilization step requiredGenerally cell-permeableFixation and permeabilization can alter cellular structures and epitope availability. The lipophilic nature of BODIPY dyes generally facilitates their entry into live cells.
Fluorescence Intensity Potentially higher and more stableCan be variable; subject to cellular environmentFixation can sometimes enhance fluorescence by locking the fluorophore in a favorable conformation. In live cells, fluorescence can be influenced by factors like quenching and dye concentration.
Signal-to-Noise Ratio (SNR) Generally higherCan be lower due to autofluorescence and non-specific bindingFixation and washing steps typically reduce background noise. Live cells exhibit higher intrinsic autofluorescence.
Photostability HighHigh, but phototoxicity is a concernBDP TMR dyes are known for their high photostability.[1] However, in live-cell imaging, prolonged exposure to high-intensity light can induce phototoxicity, affecting cell health and behavior.
Cytotoxicity Not applicableLow, but concentration-dependentBODIPY dyes are generally considered to have low cytotoxicity, making them suitable for live-cell imaging.[2][3] However, it is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition.

Experimental Data Summary

While a direct head-to-head quantitative comparison for this compound in fixed versus live cells is not extensively available in a single study, data from related BODIPY-TMR azides and other fluorescent azides provide valuable insights.

A comparative study on the cellular uptake of various fluorescent azides, including a BODIPY-TMR azide, demonstrated that BODIPY- and TAMRA-based azides exhibit superior cellular accumulation in live cells compared to other dyes.[4] This suggests that this compound is likely to have good cell permeability and staining efficiency in living systems.

Another key advantage of BDP TMR dyes is their high fluorescence quantum yield, which approaches unity, making them significantly brighter than traditional rhodamine dyes like TAMRA.[1] This inherent brightness is beneficial in both fixed and live-cell imaging, contributing to a better signal-to-noise ratio.

Experimental Protocols

Detailed protocols are essential for reproducible and high-quality imaging results. Below are starting-point protocols for using this compound in both live and fixed cells. Note: These are general guidelines, and optimization of concentrations, incubation times, and other parameters is highly recommended for specific cell types and experimental setups.

Live Cell Labeling with this compound (via Click Chemistry)

This protocol is for labeling alkyne-modified biomolecules in live cells using a copper-catalyzed or copper-free click reaction. Copper-free methods are generally preferred for live-cell applications to avoid copper-induced cytotoxicity.

Materials:

  • Alkyne-modified cells (e.g., metabolically labeled with an alkyne-containing amino acid or sugar)

  • This compound

  • For Copper-Catalyzed Click Chemistry (CuAAC):

    • Copper(II) sulfate (CuSO4)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • For Copper-Free Click Chemistry (SPAAC):

    • DBCO- or BCN-modified BDP TMR (if the biomolecule is azide-modified) or an alkyne-modified BDP TMR to react with an azide-modified biomolecule.

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture alkyne-modified cells on a suitable imaging dish or plate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO).

    • For CuAAC: Prepare stock solutions of CuSO4, ligand, and sodium ascorbate in water.

  • Labeling Reaction:

    • For Copper-Free Click Chemistry (recommended for live cells):

      • Wash cells once with pre-warmed PBS.

      • Add fresh, pre-warmed live-cell imaging medium to the cells.

      • Add this compound to the medium at a final concentration of 1-10 µM.

      • Incubate for 15-60 minutes at 37°C, protected from light.

    • For Copper-Catalyzed Click Chemistry (use with caution in live cells):

      • Prepare the click reaction cocktail by premixing CuSO4 and the ligand, followed by the addition of this compound and finally the sodium ascorbate.

      • Wash cells once with pre-warmed PBS.

      • Add the click reaction cocktail to the cells and incubate for 5-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm).

Fixed Cell Staining with this compound

This protocol describes the labeling of alkyne-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

  • Click chemistry reagents (as for live cells, CuAAC is commonly used for fixed cells)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended):

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound (typically 1-5 µM), CuSO4, a ligand, and a reducing agent in PBS.

    • Remove the blocking buffer and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for live and fixed cell labeling with this compound.

Live_Cell_Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging start Culture Alkyne-Modified Live Cells wash1 Wash with PBS start->wash1 1. add_reagents Add this compound (and click reagents if needed) wash1->add_reagents 2. incubate Incubate at 37°C add_reagents->incubate 3. wash2 Wash to Remove Unbound Dye incubate->wash2 4. image Live Cell Imaging wash2->image 5.

Live Cell Labeling Workflow

Fixed_Cell_Staining cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_labeling Labeling cluster_imaging Imaging start Culture Cells on Coverslips fix Fix with 4% PFA start->fix 1. wash1 Wash with PBS fix->wash1 2. permeabilize Permeabilize with Triton X-100 wash1->permeabilize 3. wash2 Wash with PBS permeabilize->wash2 4. block Block (Optional) wash2->block 5. add_reagents Add Click Reaction Mix with this compound block->add_reagents 6. incubate Incubate at RT add_reagents->incubate 7. wash3 Wash to Remove Unbound Dye incubate->wash3 8. mount Mount Coverslip wash3->mount 9. image Fluorescence Imaging mount->image 10.

Fixed Cell Staining Workflow

Alternatives to this compound

Several other fluorescent azides are available for click chemistry applications. The choice of dye will depend on the desired spectral properties, brightness, and experimental requirements.

  • TAMRA (Tetramethylrhodamine) Azide: A commonly used rhodamine dye with good cell permeability. However, BDP TMR is generally brighter and more photostable.

  • Alexa Fluor Azides: A wide range of bright and photostable fluorescent azides with varying spectral properties. Alexa Fluor 555 azide is a spectrally similar alternative to this compound.

  • Cyanine (Cy) Dye Azides: Another family of bright and photostable dyes, such as Cy3 azide, which has similar spectral characteristics to this compound.

Conclusion

This compound is a high-performance fluorescent probe suitable for both fixed and live-cell imaging applications. Its superior brightness and photostability make it an excellent choice for demanding imaging experiments. When choosing between fixed and live-cell approaches, researchers must consider the trade-offs between preserving cellular architecture and capturing dynamic processes. For live-cell imaging, careful optimization of dye concentration and imaging conditions is crucial to minimize phototoxicity and ensure the acquisition of meaningful biological data. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology to effectively utilize this compound in their studies.

References

Safety Operating Guide

Navigating the Safe Disposal of BDP TMR Azide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing BDP TMR azide, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the inherent risks associated with azide-containing compounds, a structured and informed approach to waste management is imperative. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, based on established best practices for organic azides.

It is imperative to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier for definitive disposal instructions. The following procedures are based on general safety protocols for handling organic azide compounds.

Core Safety Mandates and Chemical Properties

Organic azides are recognized as potentially energetic materials that can be sensitive to shock, friction, and heat. They are also acutely toxic. A crucial safety concern is the potential for azides to react with acids to form hydrazoic acid, a substance that is both highly toxic and explosive.[1] Furthermore, disposing of azide solutions down the drain is strictly prohibited as it can lead to the formation of highly explosive metal azides in copper or lead plumbing.[1][2][3]

Key Chemical and Safety Data for Azide Compounds:

PropertyGeneral Information for Organic AzidesData Source
Primary Hazards Explosive, acutely toxic, reactive with acids.[1]
Incompatibilities Acids, heavy metals (e.g., copper, lead, silver, mercury), bromine, carbon disulfide, dimethyl sulfate.
Storage Store in a cool, dry, well-ventilated area, away from incompatible materials. Use plastic containers.
Personal Protective Equipment (PPE) Chemical safety goggles, lab coat, and appropriate gloves (nitrile or silver shield gloves for high toxicity).

Disposal Workflow: A Step-by-Step Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Chemical deactivation, or "quenching," is a potential alternative for dilute inorganic azide solutions but is a complex process that should only be undertaken by trained personnel with specific protocols. For a specialized organic azide like this compound, direct disposal as hazardous waste is the most prudent approach.

Step 1: Waste Segregation

  • Designate a specific waste container exclusively for this compound and any materials contaminated with it, such as gloves, pipette tips, and weighing papers.

  • This container must be made of plastic to prevent the formation of explosive metal azides.

Step 2: Proper Labeling

  • Clearly label the waste container with "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.

Step 3: Safe Collection and Storage

  • Keep the azide waste container securely sealed when not in use.

  • Store the container in a designated, cool, and dry secondary containment area away from incompatible materials, particularly acids.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

  • Do not attempt to dispose of this material through standard laboratory trash or sewer systems.

Disposal Decision Pathway

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

start This compound Waste Generated decision Is a specific, validated chemical deactivation protocol available from the manufacturer's SDS? start->decision direct_disposal Treat as Hazardous Waste: Segregate in a labeled plastic container. decision->direct_disposal No deactivation Follow specific deactivation protocol in a controlled environment (fume hood). decision->deactivation Yes contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. direct_disposal->contact_ehs end Waste Disposed of Safely contact_ehs->end deactivation->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment from potential hazards. Always prioritize obtaining the specific Safety Data Sheet from your supplier before handling and disposing of this chemical.

References

Navigating the Safe Handling of BDP TMR Azide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of BDP TMR azide, a fluorescent dye integral to advanced biological imaging and drug development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling organic azides and available supplier information.

Core Safety and Handling

Organic azides, as a class of compounds, can be energetic and potentially toxic. However, the stability of individual organic azides varies based on their molecular structure. An important indicator of stability is the carbon-to-nitrogen (C/N) ratio. For this compound (C24H27BF2N6O2), the C/N ratio is 4:1 (24 carbons to 6 nitrogens), suggesting a relatively stable compound according to general safety principles. Nevertheless, it is imperative to handle this compound with the appropriate precautions.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment should be worn at all times:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn to protect from splashes.
Hand Protection Nitrile GlovesStandard laboratory gloves are sufficient.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Engineering Controls

To minimize exposure and ensure a safe working environment, the following engineering controls should be in place:

Control TypeDescription
Ventilation Chemical Fume Hood
Safety Equipment Eyewash Station & Safety Shower

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for maintaining safety and integrity of the compound.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored under the following conditions:

ParameterCondition
Temperature -20°C
Light In the dark, protected from light.
Moisture In a desiccated environment.

Transportation can be at room temperature for up to 3 weeks.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect store Store at -20°C in Dark receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform 'Click' Reaction dissolve->reaction analysis Analyze Results reaction->analysis waste_collection Collect Waste reaction->waste_collection analysis->waste_collection decontamination Decontaminate Glassware waste_collection->decontamination disposal Dispose as Hazardous Waste decontamination->disposal

This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

    • Do not use metal-capped waste containers to avoid the formation of potentially explosive metal azides.

Decontamination of Glassware

All glassware used for handling this compound should be decontaminated before being returned to general use. A recommended procedure is as follows:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the azide-containing residue. Collect this rinse as hazardous waste.

  • Decontamination Solution: Prepare a decontamination solution of sodium nitrite in water, made slightly acidic with acetic acid. This solution generates nitrous acid in situ, which will destroy any residual azide.

  • Soak and Wash: Soak the glassware in the decontamination solution for several hours, then wash thoroughly with laboratory detergent and water.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility in the laboratory.

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